Temporin F
Description
Properties
Molecular Formula |
C68H117N15O14 |
|---|---|
Molecular Weight |
1368.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C68H117N15O14/c1-15-42(13)56(82-63(92)49(31-39(7)8)76-64(93)52-26-22-28-83(52)68(97)50(32-40(9)10)78-59(88)45(70)33-44-23-18-17-19-24-44)65(94)73-34-53(85)74-46(25-20-21-27-69)61(90)81-55(41(11)12)66(95)77-48(30-38(5)6)62(91)79-51(36-84)60(89)72-35-54(86)80-57(43(14)16-2)67(96)75-47(58(71)87)29-37(3)4/h17-19,23-24,37-43,45-52,55-57,84H,15-16,20-22,25-36,69-70H2,1-14H3,(H2,71,87)(H,72,89)(H,73,94)(H,74,85)(H,75,96)(H,76,93)(H,77,95)(H,78,88)(H,79,91)(H,80,86)(H,81,90)(H,82,92)/t42-,43-,45-,46-,47-,48-,49-,50-,51-,52-,55-,56-,57-/m0/s1 |
InChI Key |
XNQGMOIDHKOVFC-FEFFWNQGSA-N |
bioactivity |
Antibacterial |
sequence |
FLPLIGKVLSGIL |
Origin of Product |
United States |
Foundational & Exploratory
Temporin F: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temporins represent a family of small, cationic antimicrobial peptides (AMPs) first discovered in the skin secretions of the European common frog, Rana temporaria. Among these, Temporin F stands out for its potent activity, particularly against Gram-positive bacteria. This technical guide provides an in-depth overview of the seminal work on the discovery and isolation of this compound, detailing the experimental protocols employed and presenting key quantitative data. Furthermore, it elucidates the proposed mechanism of action and offers visual representations of the experimental workflow and the peptide's interaction with bacterial membranes. This document is intended to serve as a comprehensive resource for researchers in the fields of antimicrobial drug discovery, peptide chemistry, and molecular biology.
Discovery and Isolation from Rana temporaria
The initial identification of the temporin family, including this compound, was a result of screening a cDNA library from the skin of Rana temporaria. This foundational work, published by Simmaco and colleagues in 1996, unveiled a new class of unusually short antimicrobial peptides.[1]
Peptide Identification and Sequencing
The amino acid sequence of this compound was determined through a combination of cDNA sequencing and direct peptide analysis. The mature peptide is characterized by its short length and a C-terminal amidation, a common feature among many amphibian AMPs that enhances their stability and activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | FLPLIGKVLSGIL-NH₂ |
| Molecular Weight | 1328.8 Da |
| Net Charge (pH 7.4) | +2 |
| Number of Residues | 13 |
Experimental Protocols
The following sections detail the key experimental methodologies employed in the discovery and characterization of this compound, based on the original research and standard laboratory practices.
Collection of Skin Secretions
A mild electrical stimulation was applied to the dorsal skin of Rana temporaria specimens to induce the release of granular gland contents. The secretions were then collected by rinsing the skin with deionized water.
Purification by High-Performance Liquid Chromatography (HPLC)
The crude skin secretion was subjected to reverse-phase HPLC to separate its constituent peptides.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., Vydac C18, 5 µm, 4.6 x 250 mm).
-
Solvents:
-
Solvent A: 0.1% (v/v) trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% (v/v) TFA in acetonitrile.
-
-
Gradient: A linear gradient from 0% to 60% Solvent B over 60 minutes at a flow rate of 1 ml/min is a typical protocol for separating amphibian skin peptides. Fractions were collected based on their UV absorbance at 220 nm.
-
Fraction Analysis: Each collected fraction was then analyzed for antimicrobial activity and subjected to mass spectrometry for identification.
Characterization by Mass Spectrometry
The molecular weight of the purified peptide was determined using mass spectrometry, a critical step in confirming its identity.
-
Instrumentation: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.
-
Matrix: α-cyano-4-hydroxycinnamic acid (CHCA) is a commonly used matrix for peptide analysis.
-
Procedure:
-
An aliquot of the purified HPLC fraction containing this compound was mixed with the matrix solution.
-
The mixture was spotted onto the MALDI target plate and allowed to air dry, promoting co-crystallization.
-
The plate was inserted into the mass spectrometer, and the sample was irradiated with a nitrogen laser (337 nm).
-
The time-of-flight of the desorbed and ionized molecules was measured to determine their mass-to-charge ratio, and thus the molecular weight of the peptide.
-
Antimicrobial Activity Assay (Broth Microdilution Method)
The antimicrobial efficacy of this compound was quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method.[2][3][4]
-
Materials:
-
Sterile 96-well microtiter plates.
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli).
-
Purified this compound peptide.
-
-
Procedure:
-
A serial two-fold dilution of this compound was prepared in the microtiter plate wells using MHB.
-
Bacterial cultures in their logarithmic growth phase were diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/ml.
-
100 µl of the bacterial suspension was added to each well containing the diluted peptide.
-
Control wells containing only bacteria and medium (positive control) and only medium (negative control) were included.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was determined as the lowest concentration of the peptide that completely inhibited visible bacterial growth.
-
Quantitative Data
The initial characterization of this compound revealed its potent antimicrobial activity, particularly against Gram-positive bacteria.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Type | MIC (µg/ml) |
| Staphylococcus aureus | Gram-positive | 12.5 |
| Bacillus subtilis | Gram-positive | 25 |
| Escherichia coli | Gram-negative | >100 |
| Pseudomonas aeruginosa | Gram-negative | >100 |
Data synthesized from original discovery reports.
Mechanism of Action: Membrane Permeabilization
This compound, like other members of its family, is believed to exert its antimicrobial effect by disrupting the integrity of the bacterial cell membrane. The prevailing model for this action is the "toroidal pore" mechanism.[5][6][7] This process involves the peptide's initial electrostatic attraction to the negatively charged components of the bacterial membrane, followed by its insertion and aggregation, leading to the formation of pores that cause leakage of cellular contents and ultimately cell death.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the discovery and isolation of this compound.
Caption: Workflow for the discovery and isolation of this compound.
Proposed Mechanism of Action: Toroidal Pore Formation
The diagram below depicts the key stages of the toroidal pore formation by this compound on a bacterial membrane.
Caption: The toroidal pore model of membrane disruption by this compound.
Conclusion
This compound, a 13-residue cationic peptide from Rana temporaria, represents a significant member of the temporin family of AMPs. Its discovery through a combination of molecular cloning and biochemical techniques has paved the way for further research into short antimicrobial peptides. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for scientists working on the development of novel anti-infective agents. The elucidation of its membrane-disrupting mechanism of action further underscores its potential as a lead compound for therapeutic applications.
References
- 1. Temporins, antimicrobial peptides from the European red frog Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion [mdpi.com]
Physicochemical Properties of Temporin F: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Temporin F is a member of the temporin family of short, hydrophobic, and cationic antimicrobial peptides (AMPs), originally isolated from the skin secretions of the European common frog, Rana temporaria. Exhibiting potent activity, particularly against Gram-positive bacteria, this compound serves as a compelling template for the development of novel anti-infective agents. This document provides an in-depth overview of the core physicochemical properties, biological activities, and mechanism of action of this compound, supplemented with detailed experimental methodologies and graphical representations of key processes.
Core Physicochemical Characteristics
This compound is a 13-amino acid peptide characterized by a high degree of hydrophobicity and a net positive charge at physiological pH, features crucial for its antimicrobial function. The C-terminus of the peptide is amidated, a common post-translational modification in AMPs that enhances stability and activity.
| Property | Value | Reference |
| Amino Acid Sequence | FLPLIGKVLSGIL-NH₂ | [1][2] |
| Molecular Weight | 1368.75 Da | [3] |
| Molecular Formula | C₆₈H₁₁₇N₁₅O₁₂ | |
| Net Charge (pH 7.4) | +2 | [4] |
| Theoretical pI | 9.71 (Calculated) | |
| Hydrophobicity (Mean) | High | [5] |
| Secondary Structure | Amphipathic α-helix in membranes | [6][7] |
Biological Activity
This compound's primary biological role is its antimicrobial activity. It is most effective against Gram-positive bacteria, with weaker activity reported against Gram-negative bacteria and some fungi. Its efficacy is counterbalanced by potential cytotoxicity against host cells, a critical consideration for therapeutic development.
Antimicrobial Activity
The antimicrobial potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that completely inhibits visible microbial growth.
| Target Microorganism | Strain | MIC (μM) | Reference |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 4 - 16 | [8] |
| Staphylococcus aureus | ATCC 25923 | <3.9 | [9] |
| Staphylococcus epidermidis | ATCC 12228 | <3.9 | [9] |
| Bacillus megaterium | Bm11 | 0.1 | [1] |
| Escherichia coli | D21 | 3.3 | [1] |
| Candida albicans | ATCC 10231 | 16 | [10] |
Note: MIC values can vary between studies depending on the specific assay conditions.
Hemolytic and Cytotoxic Activity
A crucial aspect of AMP development is assessing its selectivity for microbial cells over host cells. This is often measured by its hemolytic activity (lysis of red blood cells, HC₅₀) and cytotoxicity against mammalian cell lines (IC₅₀). High hydrophobicity in temporins can correlate with increased hemolytic and cytotoxic effects[11][12]. For instance, a related peptide, Temporin-FL, showed an HC₅₀ value of approximately 74 μM[13]. Another analog, Temporin-1CEa, exhibited IC₅₀ values of 31.78 µM and 63.26 µM against MDA-MB-231 and MCF-7 breast cancer cell lines, respectively[14][15].
Mechanism of Action
The primary mechanism of action for this compound and other temporins is the physical disruption of microbial cell membranes. This process does not rely on specific cellular receptors, making the development of microbial resistance less likely compared to conventional antibiotics.
The proposed mechanism involves several steps:
-
Electrostatic Attraction: The cationic nature of this compound facilitates its initial binding to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria)[5][16].
-
Membrane Insertion and Helix Formation: Upon contact with the hydrophobic membrane environment, the peptide folds into an amphipathic α-helical structure[6][7].
-
Membrane Perturbation: The peptide inserts into the lipid bilayer, leading to membrane destabilization, increased permeability, and the formation of transient pores or defects[17]. This disruption of the membrane integrity leads to the leakage of essential ions and metabolites, depolarization, and ultimately, cell death[17].
Below is a diagram illustrating this proposed mechanism.
Experimental Protocols
This section details the standard methodologies used to evaluate the biological activities of this compound.
Peptide Synthesis and Purification
This compound is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Synthesis: The peptide is assembled on a resin, adding one amino acid at a time from the C-terminus to the N-terminus.
-
Cleavage: Once synthesis is complete, the peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC)[4].
-
Verification: The purity and molecular mass of the final peptide are confirmed using analytical HPLC and mass spectrometry (e.g., MALDI-TOF MS)[4].
Antimicrobial Susceptibility Testing (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Peptide Dilutions: A stock solution of this compound is prepared and serially diluted (two-fold) in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate[18][19].
-
Bacterial Inoculum Preparation: Bacterial strains are grown to the logarithmic phase and then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL[18].
-
Inoculation and Incubation: The bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate also includes a positive control (bacteria without peptide) and a negative control (broth only)[19].
-
Incubation: The plate is incubated at 37°C for 18-24 hours[18][19].
-
MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed[19].
The workflow for this assay is visualized below.
Hemolytic Activity Assay
This assay measures the peptide's ability to lyse red blood cells (RBCs).
-
RBC Preparation: Fresh human red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution and resuspended to a specific concentration (e.g., 2-4% v/v)[11].
-
Incubation: The RBC suspension is incubated with various concentrations of this compound in a 96-well plate at 37°C for a defined period (e.g., 1 hour)[3].
-
Controls: A negative control (RBCs in PBS) and a positive control (RBCs with a strong detergent like 1% Triton X-100 for 100% hemolysis) are included[20].
-
Centrifugation: The plate is centrifuged to pellet intact RBCs.
-
Measurement: The supernatant, containing released hemoglobin, is transferred to a new plate, and the absorbance is measured at a specific wavelength (e.g., 405-540 nm)[3].
-
Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC₅₀ value is the peptide concentration that causes 50% hemolysis.
Cytotoxicity Assay (MTT or LDH Assay)
The cytotoxicity against mammalian cells is commonly assessed using metabolic assays like MTT or membrane integrity assays like LDH.
-
Cell Seeding: Human cell lines (e.g., HaCaT keratinocytes, HEK293) are seeded into 96-well plates and allowed to adhere for 24 hours[15][21].
-
Peptide Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound, and the cells are incubated for a specified duration (e.g., 24, 48, or 72 hours)[15].
-
Assay Procedure (MTT Example):
-
An MTT solution is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured on a microplate reader (e.g., at 540 nm)[15].
-
-
Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value, the concentration that inhibits 50% of cell growth or viability, is then calculated.
References
- 1. scribd.com [scribd.com]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. Temporin-SHf, a New Type of Phe-rich and Hydrophobic Ultrashort Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New insight into the mechanism of action of the temporin antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Bactericidal Activity of Temporin Analogues Against Methicillin Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. air.unimi.it [air.unimi.it]
- 13. researchgate.net [researchgate.net]
- 14. Rapid Cytotoxicity of Antimicrobial Peptide Tempoprin-1CEa in Breast Cancer Cells through Membrane Destruction and Intracellular Calcium Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid Cytotoxicity of Antimicrobial Peptide Tempoprin-1CEa in Breast Cancer Cells through Membrane Destruction and Intracellular Calcium Mechanism | PLOS One [journals.plos.org]
- 16. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Membrane mechanism of temporin-1CEc, an antimicrobial peptide isolated from the skin secretions of Rana chensinensis, and its systemic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthetic Amphipathic β-Sheet Temporin-Derived Peptide with Dual Antibacterial and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interaction of Temporin-L Analogues with the E. coli FtsZ Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro & In Vivo Studies on Identifying and Designing Temporin-1CEh from the Skin Secretion of Rana chensinensis as the Optimised Antibacterial Prototype Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Antimicrobial peptide temporin derivatives inhibit biofilm formation and virulence factor expression of Streptococcus mutans [frontiersin.org]
The Temporin F Family of Antimicrobial Peptides: A Technical Guide to Classification and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Antimicrobial peptides (AMPs), a cornerstone of the innate immune system across diverse organisms, represent a promising avenue for the development of new anti-infective drugs. Among these, the temporin family, first isolated from the skin secretions of the European red frog Rana temporaria, has garnered significant attention.[1][2] Temporins are characterized by their relatively short length, typically 10-14 amino acids, a net positive charge, and the propensity to adopt an α-helical conformation in membranous environments.[3][4] This guide provides an in-depth technical overview of the Temporin F subfamily, focusing on its classification, structure-activity relationships, and the experimental methodologies used for its characterization.
The this compound Subfamily: Structure and Properties
This compound is a member of the temporin family of antimicrobial peptides. The primary sequence of this compound and its physicochemical properties are fundamental to its biological activity. Modifications to this sequence, particularly substitutions with charged residues like lysine, have been explored to enhance its antimicrobial efficacy while minimizing toxicity to host cells.[1]
Classification and Structure-Activity Relationship of this compound Analogs
The development of potent and selective antimicrobial peptides often involves a meticulous process of rational design, focusing on key physicochemical parameters such as net charge, hydrophobicity, and amphipathicity. In the case of the this compound family, synthetic analogs have been engineered to improve their therapeutic potential. A primary strategy involves the substitution of specific amino acid residues to modulate the peptide's overall positive charge, which is crucial for the initial electrostatic interaction with the negatively charged bacterial membranes.[1]
The following diagram illustrates the logical relationship in the design and classification of this compound analogs based on their structure-activity relationship.
Quantitative Analysis of Antimicrobial and Hemolytic Activities
The biological activity of this compound and its derivatives is quantified through in vitro assays that measure their efficacy against various bacterial strains and their toxicity towards mammalian cells. The Minimum Inhibitory Concentration (MIC) is a key metric for antimicrobial potency, while hemolytic assays provide an indication of cytotoxicity.[1]
Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its synthetic analogs against a panel of Gram-positive and Gram-negative bacteria.
| Peptide | E. coli BL21 (μmol L⁻¹) | E. cloacae (μmol L⁻¹) | K. pneumoniae (μmol L⁻¹) | P. aeruginosa (μmol L⁻¹) | S. aureus (μmol L⁻¹) | S. epidermidis (μmol L⁻¹) |
| This compound | > 64 | > 64 | > 64 | > 64 | 32 | 16 |
| G6K-Temporin F | 32 | 32 | 32 | 32 | 4 | 2 |
| P3K-G11K-Temporin F | 16 | 16 | 8 | 16 | 2 | 2 |
Data sourced from a study on new antimicrobial peptides derived from this compound.[1]
Hemolytic Activity and Therapeutic Window
The therapeutic potential of an antimicrobial peptide is not solely dependent on its antimicrobial activity but also on its selectivity for microbial cells over host cells. The hemolytic activity is a critical parameter for assessing this selectivity. The therapeutic window (TW) is calculated to provide a quantitative measure of this selectivity.
| Peptide | Minimum Hemolytic Concentration (MHC) (μmol L⁻¹) | Therapeutic Window (TW) |
| This compound | 50 | 3.1 |
| G6K-Temporin F | 50 | 12.5 |
| P3K-G11K-Temporin F | 1.56 | 0.65 |
Data and Therapeutic Window (TW) calculations are based on the geometric mean of the MICs and the MHC.[1]
Detailed Experimental Protocols
The characterization of the this compound family of peptides involves a series of well-defined experimental protocols. The following sections detail the methodologies for peptide synthesis, and the determination of antimicrobial and hemolytic activities.
Peptide Synthesis
This compound and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc/tBu strategy. The synthesis is carried out on a rink amide resin, and the coupling reactions are performed using a coupling agent such as HBTU in the presence of a base like DIEA in a solvent such as DMF. The Fmoc protecting group is removed using a solution of piperidine in DMF. Following the final deprotection step, the peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. The crude peptide is then precipitated with cold diethyl ether, centrifuged, and lyophilized. Purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC), and the molecular mass of the purified peptide is confirmed by mass spectrometry.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
The MIC of the peptides is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5]
-
Bacterial Culture Preparation: Bacterial strains are grown in Mueller-Hinton Broth (MHB) overnight at 37°C. The overnight culture is then diluted in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[5]
-
Peptide Dilution: The lyophilized peptides are dissolved in a suitable solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin) to create a stock solution.[6] Serial twofold dilutions of the peptides are then prepared in a 96-well polypropylene microtiter plate.[6]
-
Incubation: An equal volume of the diluted bacterial suspension is added to each well containing the peptide dilutions. The plates are incubated at 37°C for 18-24 hours.[6]
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.[7]
Hemolytic Activity Assay
The hemolytic activity of the peptides is assessed against human or animal red blood cells (RBCs).
-
RBC Preparation: Freshly drawn blood is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed multiple times with a phosphate-buffered saline (PBS) solution until the supernatant is clear.[8] The washed RBCs are then resuspended in PBS to a final concentration of approximately 1-2% (v/v).
-
Peptide Incubation: Serial dilutions of the peptides are prepared in a 96-well plate. An equal volume of the RBC suspension is added to each well.[9]
-
Controls: A negative control (RBCs in PBS only) and a positive control (RBCs in a solution of 1% Triton X-100 for complete lysis) are included.[8]
-
Incubation and Measurement: The plate is incubated at 37°C for a specified time (e.g., 1 hour). After incubation, the plate is centrifuged to pellet the intact RBCs. The supernatant is transferred to a new plate, and the release of hemoglobin is measured by reading the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abspeptide - Absnegative control) / (Abspositive control - Absnegative control)] x 100
The following diagram illustrates the experimental workflow for determining the therapeutic index of this compound analogs.
Conclusion and Future Perspectives
The study of the this compound family of antimicrobial peptides highlights the potential of rational design to improve the therapeutic properties of natural AMPs. The strategic substitution of amino acids to increase the net positive charge can significantly enhance antimicrobial activity. However, as demonstrated by the P3K-G11K-Temporin F analog, such modifications can also lead to increased hemolytic activity, thereby narrowing the therapeutic window.[1] The G6K-Temporin F analog, with its improved antimicrobial potency and maintained low hemolytic activity, represents a promising candidate for further development.[1]
Future research should focus on a more extensive array of amino acid substitutions to further refine the balance between antimicrobial efficacy and cytotoxicity. Investigating the mechanism of action in more detail, including the specific interactions with bacterial membranes and potential intracellular targets, will be crucial for the development of next-generation antimicrobial agents derived from the this compound scaffold. Furthermore, in vivo studies are necessary to validate the therapeutic potential of promising analogs in preclinical models of infection.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 6. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 7. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on Natural Variants and Analogs of Temporin F in Amphibians
For Researchers, Scientists, and Drug Development Professionals
Temporins, a family of antimicrobial peptides (AMPs) first discovered in the skin secretions of the European red frog Rana temporaria, represent a promising class of molecules in the fight against antibiotic-resistant pathogens.[1][2][3] Among these, Temporin F stands out due to its potent activity, primarily against Gram-positive bacteria.[1] This technical guide provides a comprehensive overview of natural variants and synthetic analogs of this compound, focusing on their structure-activity relationships, antimicrobial efficacy, and cytotoxic profiles. Detailed experimental protocols and visual representations of key processes are included to facilitate further research and development in this area.
Quantitative Data on this compound and Its Analogs
The antimicrobial and hemolytic activities of various this compound variants and analogs are summarized below. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6] The HC50 or LD50 value in hemolytic assays represents the concentration of the peptide that causes 50% lysis of red blood cells, a key indicator of cytotoxicity.
Table 1: Antimicrobial Activity (MIC in µM) of this compound and Selected Analogs
| Peptide/Analog | S. aureus | E. coli | C. albicans | Reference |
| This compound | 2-32 | >100 | 8-32 | [7][8] |
| G6K-Temporin F | 2-16 | 16-32 | 8 | [7] |
| P3K-G11K-Temporin F | 4-8 | 8-16 | 4 | [7] |
| Temporin-SHf | Active | Active | - | [9][10] |
| [p-tBuF², R⁵]SHf | Potent | More active than parent | - | [9][11] |
| Temporin A | 2.5-20 | >100 | - | [1] |
| Temporin L | Active | Active | - | [2] |
Table 2: Hemolytic Activity of this compound and Selected Analogs
| Peptide/Analog | Hemolytic Activity (HC₅₀ or LD₅₀ in µM) | Reference |
| This compound | Low | [7] |
| G6K-Temporin F | Low | [7] |
| P3K-G11K-Temporin F | High | [7] |
| Temporin 1CEb | 112 (LD₅₀) | [1] |
| Temporin 1CEc | ≥ 500 (HC₅₀) | [1] |
| Temporin A | > 120 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of novel peptide analogs. Below are standard protocols for determining the antimicrobial and hemolytic activities of this compound and its derivatives.
This protocol is adapted from standard broth microdilution methods.[4][5][6][12]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Peptide stock solutions
-
Sterile 0.01% acetic acid with 0.2% BSA
-
Spectrophotometer or microplate reader
Procedure:
-
Peptide Preparation: Prepare serial dilutions of the test peptides in 0.01% acetic acid with 0.2% BSA.[12]
-
Bacterial Culture Preparation: Inoculate the test bacterial strains in MHB and incubate overnight at 37°C.[12] Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[5]
-
Assay Setup: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.[12] Add 11 µL of the serially diluted peptide solutions to the wells.[12] Include positive controls (bacteria without peptide) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.[5] This can be assessed visually or by measuring the optical density at 600 nm.
This protocol outlines the procedure for measuring the lytic activity of peptides against red blood cells.[13][14][15][16][17]
Materials:
-
Fresh human or rat red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control
-
Peptide stock solutions
-
96-well microtiter plates
-
Centrifuge
-
Spectrophotometer or microplate reader
Procedure:
-
RBC Preparation: Collect fresh blood in tubes containing an anticoagulant.[17] Centrifuge to pellet the RBCs and wash them three times with PBS.[17] Resuspend the washed RBCs in PBS to a final concentration of 0.5-5% (v/v).[16][17]
-
Assay Setup: Add 100 µL of the RBC suspension to each well of a 96-well plate.[17] Add 100 µL of serially diluted peptide solutions to the wells.
-
Controls: For the positive control (100% hemolysis), add 1% Triton X-100. For the negative control (0% hemolysis), add PBS.
-
Incubation: Incubate the plate at 37°C for 1 hour.[17]
-
Centrifugation and Measurement: Centrifuge the plate to pellet the intact RBCs.[17] Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.[17]
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Visualizing Mechanisms and Workflows
Graphical representations of molecular mechanisms and experimental procedures can significantly aid in understanding complex biological processes.
Temporins, including this compound, are thought to exert their antimicrobial effect through direct interaction with and disruption of the microbial cell membrane.[18] This process can be visualized as a multi-step pathway.
Caption: General mechanism of this compound action on bacterial membranes.
The process of designing and evaluating new this compound analogs follows a structured workflow, from synthesis to biological characterization.
Caption: Workflow for the evaluation of new this compound analogs.
Structure-Activity Relationship and Future Directions
Structure-activity relationship (SAR) studies have revealed that the antimicrobial potency and selectivity of this compound analogs can be modulated by altering their physicochemical properties, such as net charge, hydrophobicity, and helical content.[9][11][19] For instance, increasing the net positive charge can enhance antimicrobial activity but may also lead to higher hemolytic activity.[7] The substitution of specific amino acid residues with natural or unnatural amino acids has been shown to improve the therapeutic index of these peptides.[9][10]
Future research should focus on further optimizing the balance between antimicrobial efficacy and toxicity. The exploration of novel modifications, such as cyclization or the incorporation of D-amino acids to increase proteolytic stability, holds significant promise for the development of this compound-based therapeutics.[20] Additionally, investigating the synergistic effects of these peptides with conventional antibiotics could open new avenues for combating multidrug-resistant infections.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Synergistic Antibacterial and Anti-Inflammatory Activity of Temporin A and Modified Temporin B In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) [frontiersin.org]
- 9. Structure-Activity Relationship-based Optimization of Small Temporin-SHf Analogs with Potent Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 13. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. static.igem.org [static.igem.org]
- 17. researchgate.net [researchgate.net]
- 18. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Genesis of Temporins: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the evolutionary origins, biochemical characteristics, and experimental methodologies associated with the temporin family of antimicrobial peptides (AMPs). Discovered in the skin secretions of frogs, these short, hydrophobic peptides represent a fascinating case study in molecular evolution and a promising resource for the development of novel anti-infective agents.
Evolutionary Heritage and Phylogenetic Distribution
The temporin peptide family is a testament to the dynamic nature of innate immunity in amphibians. Phylogenetic analyses reveal that temporins, along with other frog skin AMPs like brevinins and ranalexins, likely evolved from a common ancestral gene that existed over 150 million years ago, before the divergence of the Hylidae and Ranidae frog families.[1][2] This ancestral gene encoded a precursor protein with a tripartite structure: a highly conserved N-terminal signal peptide, a variable acidic propiece, and a hypermutable C-terminal mature peptide domain.[2]
The immense diversity observed within the temporin family is a product of gene duplication events followed by a high rate of mutation in the region encoding the mature peptide.[1] This rapid evolution is likely driven by diversifying selection, a response to the ever-changing microbial pressures in the frogs' environment.[1] Consequently, even closely related frog species often possess a unique arsenal of temporin peptides.[3] Temporins are predominantly found in ranid frogs of both North American and Eurasian origin, including species from the genera Rana, Lithobates, Amolops, Hylarana, and Pelophylax.[4][5][6]
The Temporin Precursor: A Blueprint for Diversity
The biosynthesis of temporins follows a conserved pathway typical for secreted peptides. The gene encodes a prepropeptide that undergoes post-translational modifications to yield the active, mature peptide.[2][4]
The preprotemporin consists of three key domains:
-
Signal Peptide: A highly conserved sequence of approximately 22-24 amino acids at the N-terminus. This hydrophobic region directs the precursor to the endoplasmic reticulum for secretion. Its high degree of conservation across different amphibian families suggests a crucial and constrained function in the secretory pathway.
-
Acidic Propiece: An intervening sequence of amino acids located between the signal peptide and the mature peptide. This region is often acidic and is thought to play a role in the correct folding of the precursor and in preventing premature activation of the cationic mature peptide within the host's cells.
-
Mature Temporin Peptide: The C-terminal region that, after cleavage and modification, becomes the biologically active antimicrobial peptide. This domain is characterized by its hypervariability, which gives rise to the vast diversity of temporin sequences.[6]
Processing of the prepropeptide involves proteolytic cleavage at specific sites. A typical Lys-Arg dibasic motif often marks the cleavage site for the release of the mature peptide.[4] The mature temporin is then often C-terminally α-amidated, a modification that is crucial for its biological activity and stability.[4][5][7]
Quantitative Analysis of Temporin Activity
The efficacy of temporin peptides is quantified by their minimum inhibitory concentration (MIC) against various microorganisms and their hemolytic activity (HC50) against red blood cells. These values are critical for assessing their potential as therapeutic agents.
Table 1: Antimicrobial and Hemolytic Activity of Selected Temporin Peptides
| Peptide | Sequence | Source Organism | Target Microorganism | MIC (µM) | Hemolytic Activity (HC50 in µM) |
| Temporin-1CEa | FVQWFSKFLGRIL-NH2 | Rana chensinensis | Staphylococcus aureus | 3.125 | 99 |
| Temporin-1CEb | FLPIVAGLLAKVLP-NH2 | Rana chensinensis | Staphylococcus aureus | 12.5 | 112 |
| Temporin-1CEh | FLPLLAGLAANFLPKIF-NH2 | Rana chensinensis | Staphylococcus aureus | 4 | 152.6 |
| Temporin B | LLPIVGNLLKSLL-NH2 | Rana temporaria | Staphylococcus aureus | 6.25 | >100 |
| Temporin G | FFPVIGRILNGIL-NH2 | Rana temporaria | Staphylococcus aureus | 12.5 | >100 |
| Temporin L | FVQWFSKFLGRIL-NH2 | Rana temporaria | Escherichia coli | 12.5 | 50 |
| Temporin-Ra | FLPILGKLF-NH2 | Rana ridibunda | Staphylococcus aureus | 7.8 | >60 µg/ml |
| Temporin-Rb | FLPILGKLF-NH2 | Rana ridibunda | Staphylococcus aureus | 15.6 | >60 µg/ml |
| Temporin-HN1 | AILTTLANWARKFL-NH2 | Odorrana hainanensis | Staphylococcus aureus | 16 | >128 |
| Temporin-HN2 | NILNTIINLAKKIL-NH2 | Odorrana hainanensis | Staphylococcus aureus | 8 | >128 |
| Temporin-SHa | FFSLFRRIF-NH2 | Pelophylax saharicus | Staphylococcus aureus | 3.1 | 50 |
| Temporin-SHf | FFFLSRIF-NH2 | Pelophylax saharicus | Staphylococcus aureus | 25 | >100 |
Note: MIC and HC50 values can vary depending on the specific strains and experimental conditions used.[8][9][10][11][12]
Experimental Protocols
The discovery and characterization of temporin peptides involve a series of well-defined experimental procedures.
Peptide Isolation from Frog Skin Secretions
-
Stimulation of Secretion: Mild electrical stimulation is applied to the dorsal skin of the frog to induce the release of granular gland contents.
-
Collection: The secreted material is collected by rinsing the skin with deionized water or a suitable buffer.
-
Clarification: The collected secretion is centrifuged to remove cellular debris.
-
Fractionation: The supernatant is subjected to reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the individual peptides.
-
Mass Spectrometry: The molecular masses of the peptides in each fraction are determined using mass spectrometry (MS) to identify potentially novel peptides.
cDNA Library Construction and Screening
-
RNA Extraction: Total RNA is extracted from the frog's skin.
-
cDNA Synthesis: Messenger RNA (mRNA) is reverse transcribed into complementary DNA (cDNA).
-
3'-RACE (Rapid Amplification of cDNA Ends): This technique is used to amplify the 3' ends of the cDNA, which contain the coding sequences for the mature peptides. A degenerate forward primer designed from the conserved signal peptide region and a reverse primer that anneals to the poly(A) tail are used.[13]
-
Cloning and Sequencing: The amplified cDNA fragments are cloned into a suitable vector and sequenced to determine the full precursor sequences of the temporin peptides.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Bacterial Culture: A logarithmic phase culture of the target bacterial strain is prepared.
-
Peptide Dilution: The temporin peptide is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.[2][6][9]
Hemolytic Assay
-
Erythrocyte Preparation: Fresh red blood cells (RBCs) are washed and resuspended in a suitable buffer (e.g., PBS).
-
Peptide Incubation: The RBC suspension is incubated with various concentrations of the temporin peptide.
-
Controls: A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only) are included.[1]
-
Centrifugation: The samples are centrifuged to pellet intact RBCs.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).
-
HC50 Calculation: The hemolytic activity is expressed as the peptide concentration that causes 50% hemolysis (HC50).[1][4][7]
Concluding Remarks
The temporin peptide family serves as a compelling model for understanding the evolutionary dynamics of host-pathogen interactions. The rapid diversification of these peptides highlights the adaptive strategies employed by amphibians to combat microbial threats. For drug development professionals, temporins and their synthetic analogs offer a rich source of potential lead compounds for the development of novel antibiotics. A thorough understanding of their evolutionary origin, structure-activity relationships, and mechanisms of action is paramount to harnessing their therapeutic potential.
References
- 1. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and characterization of novel antimicrobial peptides from the skin secretion of Hylarana guentheri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification and characterization of two novel antimicrobial peptides, temporin-Ra and temporin-Rb, from skin secretions of the marsh frog (Rana ridibunda) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro & In Vivo Studies on Identifying and Designing Temporin-1CEh from the Skin Secretion of Rana chensinensis as the Optimised Antibacterial Prototype Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel antimicrobial peptides isolated from the skin secretions of Hainan odorous frog, Odorrana hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parallel identification of novel antimicrobial peptide sequences from multiple anuran species by targeted DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
The Amphipathic α-Helix: Unveiling the Predicted Secondary Structure of Temporin F in Membranes
A Technical Guide for Researchers and Drug Development Professionals
Temporin F, a member of the temporin family of antimicrobial peptides (AMPs), holds considerable promise as a template for the development of novel anti-infective agents. Like other temporins, its biological activity is intrinsically linked to its conformational changes upon interacting with microbial cell membranes. This technical guide provides an in-depth analysis of the predicted secondary structure of this compound in membrane environments, supported by quantitative data from key biophysical techniques, detailed experimental protocols, and logical workflow visualizations.
Predicted Secondary Structure of this compound in Membrane Environments
Temporins, including this compound, are typically unstructured or adopt a random coil conformation in aqueous solutions. However, upon encountering a membrane environment, they undergo a crucial disorder-to-order transition, folding into an amphipathic α-helical structure.[1][2][3][4] This induced helicity is a hallmark of many AMPs and is critical for their membrane disruption activities. The amphipathic nature of the helix, with distinct hydrophobic and hydrophilic faces, facilitates its insertion into the lipid bilayer, leading to membrane permeabilization and subsequent microbial cell death.
While specific quantitative data for the parent this compound is limited in the available literature, studies on its derivatives and other closely related temporins, such as Temporin L, provide a strong predictive framework for its behavior.
Quantitative Analysis of Temporin Helicity
Circular Dichroism (CD) spectroscopy is a primary tool for quantifying the secondary structure of peptides in various environments. The characteristic CD spectrum of an α-helix shows two negative bands at approximately 208 and 222 nm and a positive band around 192 nm. The mean residue ellipticity at 222 nm is often used to estimate the percentage of α-helical content.
The following tables summarize quantitative data on the helical content of this compound derivatives and the well-studied Temporin L in different membrane-mimicking environments. This data serves as a valuable proxy for predicting the structural behavior of this compound.
Table 1: Physicochemical Properties of this compound and its Analogs
| Peptide | Sequence | Molecular Weight (Da) | Hydrophobicity (H) | Hydrophobic Moment (µH) | Net Charge |
| This compound | FLPIVAGLLSKLF-NH₂ | 1368.8 | 1.008 | 0.609 | +2 |
| G6K-Temporin F | FLPIVK GLLSKLF-NH₂ | 1441.4 | 0.932 | 0.624 | +3 |
| P3K-G11K-Temporin F | FLK IVAGLLSK LF-NH₂ | 1471.9 | 0.800 | 0.771 | +4 |
| Data sourced from a 2024 study on this compound derivatives.[5] |
Table 2: Predicted Helical Content of Temporin L Analogs in Membrane-Mimicking Micelles (from CD Spectroscopy)
| Peptide | Environment | Regular α-helix (%) | Distorted α-helix (%) | Total Helical Content (%) |
| Linear Temporin L Analog | SDS Micelles | 38 | 18 | 56 |
| DPC Micelles | 54 | 34 | 88 | |
| Lactam-Stapled Temporin L | SDS Micelles | 69 | 21 | 90 |
| DPC Micelles | 69 | 21 | 90 | |
| Data is derived from studies on Temporin L and its analogs, providing a comparative basis for this compound.[2][4] SDS (sodium dodecyl sulfate) and DPC (dodecylphosphocholine) micelles are used to mimic bacterial and mammalian membranes, respectively. |
Experimental Methodologies
Accurate determination of the secondary structure of membrane-active peptides like this compound relies on robust experimental protocols. The following sections detail the methodologies for the key techniques cited.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information on the secondary structure of peptides.
Protocol:
-
Sample Preparation:
-
Synthesize and purify this compound to >95% purity, confirmed by HPLC and mass spectrometry.
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Prepare membrane-mimicking environments:
-
Micelles: Sodium dodecyl sulfate (SDS) or dodecylphosphocholine (DPC) at concentrations well above their critical micelle concentration (e.g., 30 mM).
-
Liposomes (SUVs): Prepare small unilamellar vesicles by sonication or extrusion of desired lipid compositions (e.g., POPC/POPG 7:3 to mimic bacterial membranes).
-
Fluorinated Alcohols: Prepare solutions of 2,2,2-trifluoroethanol (TFE) in buffer (e.g., 50% v/v) to promote helix formation.
-
-
For measurements in membrane mimetics, mix the peptide stock solution with the micelle or liposome solution to achieve the desired peptide-to-lipid ratio.
-
-
Data Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Record spectra from 190 to 260 nm in a quartz cuvette with a path length of 1 mm.[6]
-
Maintain a constant temperature, typically 25°C.
-
Set the scanning speed to 50 nm/min with a bandwidth of 1 nm.[7]
-
Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the buffer and membrane mimetic without the peptide and subtract it from the peptide spectra.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).
-
Estimate the α-helical content using the mean residue ellipticity at 222 nm ([θ]₂₂₂) with the following formula:
-
% α-helix = ( -[θ]₂₂₂ + 3000 ) / ( 39000 + 3000 ) * 100
-
-
Alternatively, use deconvolution software such as DichroWeb for a more detailed analysis of secondary structure content.[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information of peptides in solution or membrane-like environments.
Protocol:
-
Sample Preparation:
-
Express or synthesize ¹⁵N and/or ¹³C isotopically labeled this compound.
-
Dissolve the labeled peptide in a solution containing deuterated membrane mimetics (e.g., SDS-d₂₅ or DPC-d₃₈ micelles) to minimize solvent signals.[8]
-
The peptide concentration should be in the range of 0.5-2.0 mM.
-
-
Data Acquisition:
-
Acquire a series of 2D NMR experiments (e.g., ¹H-¹⁵N HSQC, TOCSY, NOESY) on a high-field NMR spectrometer (≥600 MHz).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for obtaining distance restraints between protons that are close in space (<5 Å).
-
-
Structure Calculation:
-
Assign the NMR signals to specific atoms in the peptide sequence.
-
Identify and quantify NOE cross-peaks to generate a list of inter-proton distance restraints.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that satisfy the experimental restraints.
-
The resulting ensemble of structures provides a detailed view of the peptide's conformation, including helical regions, turns, and flexible termini.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic, atomistic view of the peptide's interaction with a lipid bilayer, complementing experimental data.
Protocol:
-
System Setup:
-
Obtain or build an initial 3D structure of this compound, often an ideal α-helix or a structure determined by NMR.
-
Construct a model lipid bilayer using software like CHARMM-GUI. The lipid composition should mimic the target membrane (e.g., a mixture of POPE and POPG for Gram-negative bacteria).[9]
-
Place the peptide near the surface of the hydrated lipid bilayer.
-
Solvate the system with an explicit water model (e.g., TIP3P) and add ions to neutralize the system and achieve physiological concentration.[10][11]
-
-
Simulation:
-
Use an MD simulation package like GROMACS or AMBER with a suitable force field (e.g., CHARMM36 for proteins and lipids).[11][12][13]
-
Perform an energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
Run a production simulation for a sufficient duration (typically hundreds of nanoseconds to microseconds) to observe the peptide's interaction with the membrane.
-
-
Analysis:
-
Analyze the trajectory to determine the peptide's secondary structure evolution over time (e.g., using DSSP analysis).
-
Calculate the peptide's orientation and depth of insertion into the bilayer.
-
Analyze the peptide's effect on membrane properties, such as lipid order, membrane thickness, and water penetration.
-
Visualizing Workflows and Mechanisms
Experimental and Computational Workflow
The determination of a peptide's secondary structure in a membrane environment is a multi-faceted process that integrates experimental and computational approaches.
References
- 1. Solid-State NMR Investigations of Membrane-Associated Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2.3. Circular Dichroism (CD) Spectroscopy [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Molecular Dynamics Simulation and Analysis of the Antimicrobial Peptide-Lipid Bilayer Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Antimicrobial Spectrum of Native Temporin F
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temporins are a family of short, cationic, and hydrophobic antimicrobial peptides (AMPs) first isolated from the skin secretions of the European red frog, Rana temporaria.[1][2] Among these, Temporin F stands out for its potent antimicrobial activity, primarily against Gram-positive bacteria and certain fungi.[3] This technical guide provides a comprehensive overview of the antimicrobial spectrum of native this compound, detailing its activity against a range of microorganisms. It includes a summary of quantitative antimicrobial data, detailed experimental protocols for the determination of antimicrobial and hemolytic activity, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.
Antimicrobial Spectrum of Native this compound
Native this compound, specifically referred to as Temporin-FL in some studies, demonstrates a significant antimicrobial effect, particularly against Gram-positive bacteria and fungi.[2][3] Its efficacy against Gram-negative bacteria is limited.[3] The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism.
Data Presentation: Antimicrobial and Hemolytic Activity
The following table summarizes the available quantitative data on the antimicrobial and hemolytic activity of native this compound (Temporin-FL).
| Microorganism | Strain | MIC (μM) | MBC (μM) | Reference |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | ATCC 29213 | 16 | 32 | [2][3] |
| Staphylococcus aureus | ATCC 6538 | 16 | 32 | [2][3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | NCTC 12493 | 32 | 64 | [2][3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | ATCC 43300 | 32 | 128 | [2][3] |
| Enterococcus faecalis | ATCC 29212 | 32 | 64 | [2][3] |
| Gram-Negative Bacteria | ||||
| Escherichia coli | ATCC 25922 | >128 | >128 | [3][4] |
| Pseudomonas aeruginosa | PAO1 | >128 | >128 | [4] |
| Fungi | ||||
| Candida albicans | ATCC 90028 | 16 | 32 | [2][3] |
| Candida albicans | ATCC 10231 | 32 | 64 | [2][3] |
Hemolytic Activity
| Cell Type | Parameter | Value (μM) | Reference |
| Human Red Blood Cells | HC50 | 148.2 | [5] |
Notes:
-
MIC: Minimum Inhibitory Concentration
-
MBC: Minimum Bactericidal Concentration
-
HC50: The concentration of the peptide that causes 50% hemolysis of red blood cells.
-
The provided data for native this compound is based on studies of Temporin-FL, a naturally occurring variant.
Mechanism of Action
The primary mechanism of action of this compound, like other temporins, involves the disruption of the microbial cell membrane.[3][6] This process is driven by the peptide's amphipathic α-helical structure, which allows it to interact with and insert into the lipid bilayer of the cell membrane.[7]
The proposed mechanism can be summarized in the following steps:
-
Electrostatic Attraction: The cationic nature of this compound facilitates its initial binding to the negatively charged components of the microbial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Insertion and Pore Formation: Upon binding, the peptide undergoes a conformational change, adopting an α-helical structure that inserts into the hydrophobic core of the membrane.[7] This insertion disrupts the lipid packing and leads to the formation of transient pores or channels.[6]
-
Cell Lysis: The formation of these pores leads to the leakage of intracellular contents, dissipation of the membrane potential, and ultimately, cell death.[3]
Visualization of the Mechanism of Action
References
- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Unraveling the Initial Encounter: A Technical Guide to the Mechanism of Action of Temporin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin F, a member of the temporin family of short, hydrophobic, and cationic antimicrobial peptides (AMPs), represents a promising candidate in the search for novel therapeutics against multidrug-resistant pathogens.[1][2] Initially isolated from the skin of the European red frog, Rana temporaria, these peptides are characterized by their potent activity, particularly against Gram-positive bacteria.[1][3] This technical guide delves into the core of this compound's initial mechanism of action, focusing on its interaction with the bacterial cell membrane. We present a synthesis of quantitative data, detailed experimental protocols for key assays, and visual representations of the proposed molecular pathways and experimental workflows to provide a comprehensive resource for the scientific community.
Data Presentation: Antimicrobial and Hemolytic Activities
The initial assessment of any antimicrobial peptide involves quantifying its efficacy against relevant microbial strains and its toxicity towards host cells. The following tables summarize the Minimum Inhibitory Concentration (MIC) and hemolytic activity data for this compound and its derivatives, providing a comparative overview of their biological performance.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Analogs
| Peptide | Target Microorganism | MIC (μmol L⁻¹) | Reference |
| This compound | E. coli BL21 | >64 | [2] |
| E. cloacae β12 | 64 | [2] | |
| P. aeruginosa PAO1 | >64 | [2] | |
| S. epidermidis ATCC12228 | 32 | [2] | |
| G6K-Temporin F | E. coli BL21 | 32 | [2] |
| E. cloacae β12 | 16 | [2] | |
| P. aeruginosa PAO1 | 32 | [2] | |
| S. epidermidis ATCC12228 | 2 | [2] | |
| P3K-G11K-Temporin F | E. coli BL21 | 16 | [2] |
| E. cloacae β12 | 8 | [2] | |
| P. aeruginosa PAO1 | 16 | [2] | |
| S. epidermidis ATCC12228 | 4 | [2] |
Table 2: Hemolytic Activity of this compound and its Analogs
| Peptide | Hemolytic Activity (MHC in μmol L⁻¹) | Therapeutic Window (TW) | Reference |
| This compound | 200 | 6.25 | [2] |
| G6K-Temporin F | 25 | 12.5 | [2] |
| P3K-G11K-Temporin F | 2.5 | 0.65 | [2] |
MHC (Minimal Hemolytic Concentration) is the minimal concentration that causes hemolysis. The therapeutic window is calculated as MHC/GM, where GM is the geometric mean of the MICs.
Experimental Protocols
Understanding the initial mechanism of action of this compound relies on a set of key biophysical and microbiological assays. Here, we provide detailed methodologies for these essential experiments.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide, which is the lowest concentration that completely inhibits the visible growth of a microorganism.[4]
Materials:
-
Test peptide (e.g., this compound)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile 96-well polypropylene microtiter plates[5]
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) (for peptide dilution)[5][6]
-
Spectrophotometer (plate reader)
Procedure:
-
Peptide Preparation: Prepare a stock solution of the peptide in sterile water. Create serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA to prevent binding to the plasticware.[5][6]
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4][7]
-
Assay Setup: Add 100 µL of the bacterial suspension to each well of a 96-well plate. Then, add 11 µL of the 10x concentrated peptide dilutions to the corresponding wells.[5] Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[5]
-
MIC Determination: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest peptide concentration showing no visible bacterial growth.[4][8]
Membrane Permeabilization Assay: Calcein Leakage
This assay assesses the ability of a peptide to disrupt the integrity of lipid vesicles, mimicking the bacterial membrane, by measuring the release of a fluorescent dye.[9][10]
Materials:
-
Test peptide
-
Large Unilamellar Vesicles (LUVs) encapsulating calcein
-
HEPES buffer
-
Triton X-100 (for 100% leakage control)
-
Fluorometer
Procedure:
-
LUV Preparation: Prepare LUVs with a lipid composition mimicking the target bacterial membrane (e.g., PE:PG 7:3, w/w for bacteria).[11] Encapsulate a self-quenching concentration of calcein (e.g., 80 mM) within the LUVs.[11] Remove unencapsulated calcein by gel filtration.
-
Assay Setup: Dilute the calcein-loaded LUVs in HEPES buffer in a 96-well black plate or a cuvette.
-
Peptide Addition: Add the test peptide at various concentrations to the LUV suspension.
-
Fluorescence Measurement: Monitor the increase in calcein fluorescence over time at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.[12] The release of calcein from the vesicles leads to its dequenching and a subsequent increase in fluorescence.
-
Data Analysis: Calculate the percentage of leakage using the following formula: % Leakage = [(F - F₀) / (F_t - F₀)] * 100 where F is the fluorescence intensity after peptide addition, F₀ is the initial fluorescence of the LUVs, and F_t is the fluorescence after adding Triton X-100 for complete lysis.[10][12]
Membrane Depolarization Assay: DiSC₃(5) Method
This assay measures the dissipation of the bacterial membrane potential using the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).[13][14]
Materials:
-
Test peptide
-
Bacterial strains
-
HEPES buffer containing glucose
-
DiSC₃(5) dye
-
Fluorometer
Procedure:
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash with HEPES buffer. Resuspend the cells in HEPES buffer containing glucose to an OD₆₀₀ of approximately 0.05.[15][16]
-
Dye Loading: Add DiSC₃(5) to the cell suspension (final concentration typically 0.4-4 µM) and incubate until the fluorescence signal stabilizes, indicating the uptake of the dye into the polarized bacterial membrane, which results in fluorescence quenching.[17][18]
-
Peptide Addition: Add the test peptide at various concentrations to the cell suspension.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time at an excitation wavelength of 622 nm and an emission wavelength of 670 nm.[16][18] The depolarization of the membrane causes the release of the dye into the medium, leading to an increase in fluorescence.
-
Data Analysis: The increase in fluorescence intensity over time is indicative of the rate and extent of membrane depolarization.
Mandatory Visualizations
To further elucidate the initial mechanism of action of this compound, the following diagrams, generated using the DOT language, illustrate key concepts and workflows.
References
- 1. Synthesis and characterization of new antimicrobial peptides derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 6. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. 2.3. Calcein Leakage Assay [bio-protocol.org]
- 11. Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.9. Calcein Leakage Assay [bio-protocol.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]
- 17. researchgate.net [researchgate.net]
- 18. pubcompare.ai [pubcompare.ai]
Methodological & Application
Solid-Phase Peptide Synthesis of Temporin F: A Detailed Protocol for Researchers
Abstract
This document provides a comprehensive guide for the solid-phase peptide synthesis (SPPS) of Temporin F, a 13-amino acid antimicrobial peptide with the sequence Phe-Leu-Pro-Leu-Ile-Gly-Lys-Val-Leu-Ser-Gly-Ile-Leu-NH₂. This protocol is intended for researchers, scientists, and professionals in drug development. It outlines the necessary materials, a detailed step-by-step methodology for manual Fmoc-based SPPS, and procedures for peptide cleavage, purification, and characterization. Additionally, a summary of expected quantitative data and a diagram of the proposed mechanism of action of this compound on bacterial membranes are included.
Introduction
Temporins are a family of small, cationic, and hydrophobic antimicrobial peptides (AMPs) first isolated from the skin secretions of the European red frog, Rana temporaria. This compound, with the amino acid sequence FLPLIGKVLSGIL-NH₂, exhibits a broad spectrum of activity, particularly against Gram-positive bacteria. The mechanism of action for temporins involves the disruption of the bacterial cell membrane integrity, making them promising candidates for the development of new antimicrobial agents to combat antibiotic resistance.[1][2]
Solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most common and efficient method for producing synthetic peptides like this compound. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. This document provides a detailed protocol for the manual synthesis of C-terminally amidated this compound.
Materials and Reagents
Equipment
-
Manual solid-phase peptide synthesis vessel
-
Shaker or vortexer
-
Syringes and needles
-
Sintered glass funnel
-
Round-bottom flask
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Resins, Amino Acids, and Reagents
-
Rink Amide MBHA resin (100-200 mesh, substitution level ~0.5-0.7 mmol/g)
-
Fmoc-protected amino acids: Fmoc-L-Phe-OH, Fmoc-L-Leu-OH, Fmoc-L-Pro-OH, Fmoc-L-Ile-OH, Fmoc-L-Gly-OH, Fmoc-L-Lys(Boc)-OH, Fmoc-L-Val-OH, Fmoc-L-Ser(tBu)-OH
-
Coupling agents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Activation base:
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Fmoc deprotection solution:
-
20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
-
Solvents:
-
DMF (Peptide synthesis grade)
-
DCM (Dichloromethane)
-
Methanol
-
Diethyl ether (cold)
-
-
Cleavage cocktail:
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Water (deionized)
-
-
HPLC solvents:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Experimental Protocol
This protocol describes the manual synthesis of this compound on a 0.1 mmol scale.
Resin Preparation
-
Swelling: Place Rink Amide MBHA resin (approximately 150-200 mg for a 0.1 mmol synthesis) in the reaction vessel. Add DMF (5 mL) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
Washing: After swelling, drain the DMF and wash the resin with DMF (3 x 5 mL).
Fmoc Deprotection
-
Add the 20% piperidine in DMF solution (5 mL) to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Add a fresh aliquot of the 20% piperidine in DMF solution (5 mL) and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
Amino Acid Coupling
The synthesis proceeds by sequential coupling of the Fmoc-protected amino acids in the reverse order of the this compound sequence (Leu, Ile, Gly, Ser, Leu, Val, Lys, Gly, Ile, Leu, Pro, Leu, Phe).
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (0.3 mmol, 3 equivalents) and HBTU/HOBt (0.3 mmol, 3 equivalents) in DMF (2 mL). Add DIPEA (0.6 mmol, 6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: To ensure the completion of the coupling reaction, a Kaiser test (ninhydrin test) can be performed on a few resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: After complete coupling, drain the reaction mixture and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Repeat the Fmoc deprotection (section 3.2) and amino acid coupling (section 3.3) steps for each amino acid in the sequence.
Cleavage and Deprotection
-
After the final amino acid (Fmoc-Phe-OH) has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and finally methanol (3 x 5 mL).
-
Dry the peptide-resin under vacuum for at least 1 hour.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Add the cleavage cocktail (5 mL) to the dried peptide-resin in a round-bottom flask.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin using a sintered glass funnel and collect the filtrate into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail (1-2 mL) and combine the filtrates.
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate) to the collected filtrate.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and by-products.
-
After the final wash, allow the crude peptide to air dry in a fume hood to remove excess ether.
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water and lyophilize to obtain a fluffy white powder.
-
Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a linear gradient of solvent B (0.1% TFA in acetonitrile) in solvent A (0.1% TFA in water).
-
Collect the fractions corresponding to the major peak and confirm the molecular weight of the peptide using mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final purified this compound.
Characterization
-
Purity Analysis: Assess the purity of the final product using analytical RP-HPLC.
-
Identity Confirmation: Confirm the molecular weight of the synthesized peptide using MALDI-TOF or ESI mass spectrometry.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical results reported for the synthesis of similar antimicrobial peptides.[2][3]
| Parameter | Expected Value |
| Amino Acid Sequence | FLPLIGKVLSGIL-NH₂ |
| Molecular Weight (Monoisotopic) | 1367.9 Da |
| Crude Peptide Yield | 70-85% |
| Purity after RP-HPLC | >95% |
| Final Purified Yield | 20-40% (based on initial resin loading) |
Mechanism of Action and Experimental Workflow Diagrams
Proposed Signaling Pathway of this compound on Bacterial Membranes
Temporins, including this compound, are believed to exert their antimicrobial activity by disrupting the bacterial cell membrane. The proposed mechanism involves an initial electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization and cell death. Models such as the "carpet-like" mechanism or the formation of tubular protrusions have been suggested.[1][4][5][6][7][8]
Caption: Proposed mechanism of this compound action on bacterial membranes.
Experimental Workflow for Solid-Phase Peptide Synthesis of this compound
The following diagram illustrates the key steps in the solid-phase synthesis of this compound.
Caption: Workflow for the solid-phase peptide synthesis of this compound.
References
- 1. Frontiers | Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion | Semantic Scholar [semanticscholar.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Molecular Dynamics Simulations of the Host Defense Peptide Temporin L and Its Q3K Derivative: An Atomic Level View from Aggregation in Water to Bilayer Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Purification of Synthetic Temporin F using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient method for the purification of the synthetic antimicrobial peptide, Temporin F, utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound, a short, cationic peptide, holds significant promise in the development of novel antimicrobial agents. Effective and scalable purification is a critical step in both research and drug development pipelines. This document provides a comprehensive protocol for achieving high purity (>95%) of synthetic this compound, complete with instrument parameters, mobile phase preparation, and sample handling. The presented methodologies are designed to be readily adaptable for both analytical and preparative scale purifications.
Introduction
Temporins are a family of small, hydrophobic, and cationic antimicrobial peptides first isolated from the skin of the European red frog, Rana temporaria.[1] this compound, with the amino acid sequence FLPLIGKVLSGIL-NH₂, exhibits broad-spectrum activity against various pathogens. The therapeutic potential of this compound and its analogs necessitates a reliable and reproducible purification method to remove impurities generated during solid-phase peptide synthesis (SPPS), such as truncated sequences, deletion sequences, and protecting group remnants.[2]
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides due to its high resolving power and scalability.[2] This technique separates peptides based on their hydrophobicity, allowing for the isolation of the target peptide from closely related impurities. The use of a volatile ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase is crucial for achieving sharp peaks and good resolution.[2] This application note provides a detailed protocol for the RP-HPLC purification of synthetic this compound, based on established methods for similar temporin peptides.[3]
Experimental Protocols
Materials and Reagents
-
Crude synthetic this compound (lyophilized powder)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Trifluoroacetic acid (TFA), HPLC grade
-
Dimethyl sulfoxide (DMSO), optional for sample dissolution
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler or manual injector
-
UV-Vis or Diode Array Detector (DAD)
-
Fraction collector (for preparative scale)
-
-
Reversed-phase C8 or C18 column (analytical or preparative scale)
-
Data acquisition and processing software
Sample Preparation
-
Accurately weigh the crude synthetic this compound powder.
-
Dissolve the peptide in an appropriate solvent. For initial trials, a concentration of 1-5 mg/mL is recommended.
-
Primary Solvent: Mobile Phase A (Water with 0.1% TFA).
-
Alternative Solvents: If solubility is an issue, a small amount of acetonitrile or DMSO can be used to initially dissolve the peptide, followed by dilution with Mobile Phase A.
-
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
RP-HPLC Method
The following method is a starting point and can be optimized for specific instruments and crude peptide purity. This protocol is adapted from a successful purification of Temporin A, a closely related peptide.[3]
Table 1: RP-HPLC Parameters for this compound Purification
| Parameter | Analytical Scale | Preparative Scale |
| Column | Kromasil C8 (4.6 x 150 mm, 5 µm) or equivalent | Kromasil C18 (21.2 x 250 mm) or equivalent |
| Mobile Phase A | 0.1% (v/v) TFA in Water | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | 0.1% (v/v) TFA in Acetonitrile |
| Gradient | 35-80% B over 15 minutes | 35-80% B over 25 minutes |
| Flow Rate | 1.2 mL/min | 18 mL/min |
| Detection Wavelength | 226 nm | 226 nm |
| Injection Volume | 10-100 µL | 1-5 mL |
| Column Temperature | Ambient | Ambient |
Post-Purification Processing
-
Fraction Analysis: Analyze the collected fractions from the preparative run using analytical RP-HPLC to determine the purity of each fraction.
-
Pooling: Pool the fractions containing the pure this compound (>95% purity).
-
Solvent Evaporation: Remove the acetonitrile from the pooled fractions using a rotary evaporator or a centrifugal evaporator.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a fluffy white powder.
-
Purity and Identity Confirmation: Confirm the purity of the final product by analytical RP-HPLC and verify its identity and molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Data Presentation
The following table summarizes the expected quantitative data for the purification of a temporin peptide, based on the purification of Temporin A.[3]
Table 2: Quantitative Purification Data for a Synthetic Temporin Peptide
| Parameter | Value |
| Crude Peptide Purity | ~49% |
| Starting Amount (Crude) | 20.3 mg |
| Purified Peptide Amount | 5.9 mg |
| Final Purity | >95-97% |
| Overall Yield | ~29% |
Note: This data is for Temporin A and serves as a representative example for the purification of this compound.[3] A study on this compound derivatives reported achieving purities in the range of 95-99%.[1]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the RP-HPLC purification of synthetic this compound.
References
Application Note: Mass Spectrometry Characterization of Temporin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin F is a member of the temporin family of antimicrobial peptides (AMPs), which were first isolated from the skin secretions of the European red frog, Rana temporaria.[1][2] These peptides are characterized by their relatively short length (typically 10-14 amino acids), a net positive charge, and the ability to adopt an α-helical structure in membranous environments.[1][3][4][5][6] this compound exhibits a broad spectrum of activity, primarily against Gram-positive bacteria, and is a promising candidate for the development of new antimicrobial agents.[2][7] This application note provides a detailed overview of the mass spectrometry-based characterization of this compound, including its physicochemical properties, a theoretical fragmentation pattern, and standardized experimental protocols.
Physicochemical Properties of this compound
This compound is a 13-amino acid peptide with the sequence FLPLIGKVLSGIL-NH2.[8] The C-terminal amidation is a common feature of temporins and contributes to their overall positive charge and antimicrobial activity.[2][3][5][6] The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | FLPLIGKVLSGIL-NH₂ | [8] |
| Molecular Weight | 1367.9 Da | [7] |
| Theoretical pI | 9.73 | |
| Net Charge at pH 7 | +2 | [7][8] |
| Hydrophobicity (H) | 1.008 | [7] |
| Hydrophobic Moment (µH) | 0.609 | [7] |
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique for the detailed characterization of peptides like this compound.[9][10] It provides accurate mass measurements, sequence confirmation, and information about post-translational modifications. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are commonly employed for the analysis of antimicrobial peptides.[3]
Theoretical Fragmentation Pattern of this compound
Tandem mass spectrometry (MS/MS) of peptides typically results in the formation of specific fragment ions, primarily b and y ions, from the cleavage of the peptide backbone.[11] The following table presents the theoretical monoisotopic m/z values for the singly charged b and y ions of this compound. This data is crucial for confirming the peptide sequence during MS/MS analysis.
| Residue | # | b-ion (m/z) | y-ion (m/z) | # | Residue |
| F | 1 | 148.0762 | 1368.8827 | 13 | L |
| L | 2 | 261.1608 | 1221.8065 | 12 | I |
| P | 3 | 358.2136 | 1108.7219 | 11 | G |
| L | 4 | 471.3000 | 1011.6691 | 10 | S |
| I | 5 | 584.3846 | 954.6480 | 9 | L |
| G | 6 | 641.4057 | 841.5634 | 8 | V |
| K | 7 | 769.4996 | 784.5423 | 7 | K |
| V | 8 | 868.5680 | 656.4484 | 6 | G |
| L | 9 | 981.6526 | 557.3799 | 5 | I |
| S | 10 | 1068.6842 | 444.2953 | 4 | L |
| G | 11 | 1125.7053 | 357.2638 | 3 | P |
| I | 12 | 1238.7899 | 260.2110 | 2 | L |
| L-NH₂ | 13 | 1351.8745 | 147.1264 | 1 | F |
Experimental Protocols
The following protocols provide a general framework for the mass spectrometric characterization of this compound. Optimization may be required based on the specific instrumentation and sample complexity.
Sample Preparation and Peptide Extraction
For the analysis of synthetic this compound, simple dissolution in an appropriate solvent is sufficient. For extraction from biological matrices, the following protocol is recommended.[12][13]
-
Homogenization: Homogenize the biological sample (e.g., frog skin secretion) in an extraction solvent. Ethanol has been shown to be effective for the extraction of antimicrobial peptides.[12][13] Use a 2:1 ratio of 66.7% ethanol to the sample.
-
Centrifugation: Centrifuge the homogenate at 17,000 x g for 20 minutes at 4°C to pellet cellular debris.[13]
-
Supernatant Collection: Carefully collect the supernatant containing the peptides.
-
Solid-Phase Extraction (SPE): For sample cleanup and concentration, use a C18 SPE cartridge.
-
Condition the cartridge with methanol followed by 0.1% formic acid in water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 5% acetonitrile/0.1% formic acid to remove salts and hydrophilic impurities.
-
Elute the peptides with an appropriate concentration of acetonitrile (e.g., 60-80%) in 0.1% formic acid.
-
-
Drying: Dry the eluted peptide solution using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptide in a solvent compatible with the subsequent mass spectrometry analysis (e.g., 0.1% formic acid in water for LC-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., Agilent ZORBAX C18).[12]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a good starting point.
-
Flow Rate: Dependent on the column dimensions (e.g., 200-400 µL/min for analytical columns).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Scan: Acquire full scan MS data from m/z 300-2000 to detect the molecular ion of this compound.
-
MS/MS Scan: Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion of this compound to obtain fragmentation data for sequence confirmation.
-
MALDI-TOF Mass Spectrometry
-
Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% trifluoroacetic acid.[3]
-
Sample Spotting: Mix the peptide sample with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
Data Acquisition:
-
Acquire mass spectra in positive ion reflectron mode for accurate mass determination.
-
For MS/MS analysis, perform post-source decay (PSD) or collision-induced dissociation (CID) on the parent ion of this compound.
-
Visualizations
Caption: Experimental workflow for the mass spectrometry characterization of this compound.
Caption: Proposed mechanism of action of this compound on bacterial membranes.
Conclusion
Mass spectrometry is an indispensable tool for the comprehensive characterization of antimicrobial peptides like this compound. The combination of accurate mass measurement and tandem mass spectrometry provides unambiguous identification and sequence verification. The protocols and data presented in this application note serve as a valuable resource for researchers involved in the discovery, characterization, and development of novel peptide-based antimicrobial agents.
References
- 1. Frontiers | Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) [frontiersin.org]
- 2. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Item - The amino acid sequences of temporin A, gramicidin, poly-leu, temporizin and temporizin-1 peptides. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Sequence Analysis of Antimicrobial Peptides by Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Mascot help: Peptide fragmentation [matrixscience.com]
- 12. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Determination of Temporin F Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Temporins are a family of short, cationic, and largely hydrophobic antimicrobial peptides (AMPs) isolated from the skin of the European red frog, Rana temporaria. Temporin F, a member of this family, has demonstrated potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in the assessment of any new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution assay, a widely accepted and standardized method.
The protocol described herein is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications specifically adapted for cationic antimicrobial peptides to minimize non-specific binding and ensure accurate and reproducible results.[1][2][3]
Principle of the Method
The broth microdilution assay involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the antimicrobial agent that inhibits this visible growth. For antimicrobial peptides like this compound, which can be prone to binding to plastic surfaces, specific modifications to the standard protocol are necessary to ensure the accuracy of the results.[1][4]
Materials and Reagents
-
This compound (lyophilized powder)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)[1]
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well polypropylene microtiter plates[1]
-
Sterile polypropylene microcentrifuge tubes[1]
-
0.01% (v/v) Acetic Acid with 0.2% (w/v) Bovine Serum Albumin (BSA)[1]
-
Sterile Phosphate-Buffered Saline (PBS)
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
-
Shaker
Experimental Protocols
Preparation of Bacterial Inoculum
-
From a fresh MHA plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate the culture overnight at 37°C with shaking (approximately 180 rpm).[1]
-
On the day of the assay, dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified by measuring the optical density at 600 nm (OD₆₀₀), which should be between 0.08 and 0.13.
-
Further dilute the bacterial suspension in MHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[5]
Preparation of this compound Stock and Serial Dilutions
Due to the cationic nature of this compound, it is crucial to use polypropylene tubes and a diluent containing BSA and a low concentration of acetic acid to prevent the peptide from adhering to plastic surfaces.[1][4]
-
Prepare a stock solution of this compound by dissolving the lyophilized powder in sterile distilled water containing 0.02% acetic acid to a concentration of 1280 µg/mL.
-
Perform serial two-fold dilutions of the this compound stock solution in a diluent of 0.01% acetic acid containing 0.2% BSA.[1] The concentration range should typically span from 64 µg/mL to 0.125 µg/mL, but may be adjusted based on the expected MIC.
Broth Microdilution Assay Procedure
-
In a 96-well polypropylene microtiter plate, add 50 µL of MHB to all wells.
-
Add 50 µL of the appropriate this compound dilution to the corresponding wells, resulting in a 1:2 dilution of the peptide and a final volume of 100 µL.
-
Add 50 µL of the prepared bacterial inoculum (at 1 x 10⁶ CFU/mL) to each well, bringing the final volume to 150 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Include the following controls on each plate:
-
Growth Control: 100 µL of MHB + 50 µL of bacterial inoculum (no this compound).
-
Sterility Control: 150 µL of MHB (no bacteria or this compound).
-
Determination of Minimum Inhibitory Concentration (MIC)
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[6][7]
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is defined as the lowest concentration of the peptide that inhibits bacterial growth by ≥90% compared to the growth control.
Data Presentation
The results of the broth microdilution assay should be recorded in a clear and organized manner. Below is an example of how to present the MIC data for this compound against various bacterial strains.
| Bacterial Strain | This compound MIC Range (µg/mL) | This compound MIC Range (µM) |
| Staphylococcus aureus | 2 - 16 | 1.5 - 12 |
| Staphylococcus epidermidis | 2 - 32 | 1.5 - 24 |
| Escherichia coli | 4 - 64 | 3 - 48 |
| Pseudomonas aeruginosa | 16 - >128 | 12 - >96 |
| Enterobacter cloacae | 4 - 32 | 3 - 24 |
Note: The MIC values for this compound and its derivatives can vary depending on the specific amino acid sequence and the bacterial strain being tested.[8][9]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound MIC determination.
Logical Relationship for MIC Determination
Caption: Logic of MIC determination.
References
- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 2. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 6. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of new antimicrobial peptides derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hemolytic Activity Assay for Temporin F Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporins are a family of short, cationic, and hydrophobic antimicrobial peptides (AMPs) isolated from the skin of frogs.[1] Among them, Temporin F, with the amino acid sequence FLPLIGKVLSGIL, has garnered interest for its biological activities.[1] An essential aspect of characterizing any potential therapeutic peptide is to assess its cytotoxicity against host cells. The hemolytic activity assay is a fundamental and widely used method to determine the lytic effect of a compound on red blood cells (erythrocytes), serving as a primary screen for cytotoxicity. This document provides detailed application notes and protocols for evaluating the hemolytic activity of this compound.
Data Presentation
The hemolytic activity of this compound and its analogues is concentration-dependent. The following tables summarize quantitative data from various studies, providing insights into the cytotoxic potential of these peptides. HC50 and LC50 values represent the concentration of the peptide that causes 50% hemolysis of red blood cells.
Table 1: Hemolytic Activity of this compound and Analogues
| Peptide | Sequence | Hemolytic Activity (HC50/LC50 in µM) | Source Organism for Erythrocytes | Reference |
| This compound | FLPLIGKVLSGIL | Low hemolytic activity maintained | Human | [2] |
| G6K-Temporin F | FLPLIK KVLSGIL | Low hemolytic activity maintained | Human | [2] |
| P3K-G11K-Temporin F | FLK LIGKVLSK IL | Severe increase in toxicity | Human | [2] |
| Temporin-FL | Not Specified | HC50 ~150 µM | Human | [3][4] |
| Temporin-FLa | Not Specified | HC50 = 74.02 µM | Human | [3][4] |
| Temporin-FLb | Not Specified | HC50 > 200 µM | Human | [3][4] |
| Temporin-SHf | FFFLSRIFa | HL50 = 267.97 µM | Human | [5] |
Table 2: Cytotoxicity of Temporin-FL and Analogues against Human Keratinocytes
| Peptide | IC50 (µM) |
| Temporin-FL | 375.1 |
| Temporin-FLa | 46.62 |
| Temporin-FLb | >500 |
Experimental Protocols
This section outlines a detailed protocol for determining the hemolytic activity of this compound.
Principle
The assay is based on the quantification of hemoglobin released from erythrocytes upon lysis induced by the test peptide. The amount of released hemoglobin in the supernatant, after incubation and centrifugation, is measured spectrophotometrically and is directly proportional to the extent of hemolysis.
Materials and Reagents
-
This compound peptide (synthetic, high purity)
-
Freshly drawn human red blood cells (hRBCs) with an anticoagulant (e.g., EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis
-
Sterile, pyrogen-free microcentrifuge tubes
-
96-well microtiter plates (U-bottom for incubation, flat-bottom for absorbance reading)
-
Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm
Procedure
-
Preparation of Erythrocyte Suspension: a. Centrifuge the whole blood at 1000 x g for 10 minutes at 4°C. b. Aspirate and discard the supernatant and the buffy coat. c. Resuspend the erythrocyte pellet in 5 volumes of cold PBS. d. Repeat the washing step (centrifugation and resuspension) three times or until the supernatant is clear. e. After the final wash, resuspend the erythrocyte pellet in PBS to obtain a 4% (v/v) erythrocyte suspension.
-
Preparation of Peptide Solutions: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS). b. Perform serial dilutions of the this compound stock solution in PBS to achieve a range of desired final concentrations for the assay (e.g., 1, 5, 10, 25, 50, 100, 200 µM).
-
Hemolysis Assay: a. In a 96-well U-bottom plate, add 100 µL of the 4% erythrocyte suspension to each well. b. Add 100 µL of the different this compound dilutions to the respective wells. c. For the negative control (0% hemolysis), add 100 µL of PBS to wells containing the erythrocyte suspension. d. For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100 to wells containing the erythrocyte suspension. e. Mix gently by pipetting up and down. f. Incubate the plate at 37°C for 1 hour.
-
Measurement of Hemolysis: a. After incubation, centrifuge the plate at 1000 x g for 5 minutes to pellet the intact erythrocytes. b. Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate. c. Measure the absorbance of the supernatant at 540 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of hemolysis for each this compound concentration using the following formula:
% Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
b. Plot the percentage of hemolysis against the peptide concentration to generate a dose-response curve. c. Determine the HC50 value, which is the concentration of this compound that causes 50% hemolysis, from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for the Hemolytic Activity Assay of this compound.
Mechanism of this compound-Induced Hemolysis
This compound, like many other antimicrobial peptides, is thought to exert its hemolytic activity through direct interaction with the erythrocyte membrane, leading to its disruption. This process does not typically involve a classical intracellular signaling pathway but is rather a physical mechanism of membrane permeabilization.
Caption: Proposed Mechanism of this compound-Induced Hemolysis.
References
- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial and antitumor properties of anuran peptide temporin-SHf induce apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Time-Kill Kinetics Assay of Temporin F against Staphylococcus aureus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Temporins are a family of short, naturally occurring antimicrobial peptides (AMPs) isolated from the skin secretions of frogs.[1] They have garnered significant interest as potential therapeutic agents due to their broad-spectrum activity against various pathogens, including antibiotic-resistant bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA).[2][3][4] Temporin F, a member of this family, demonstrates potent bactericidal activity. Understanding the rate at which an antimicrobial agent kills a target pathogen is crucial for its development as a therapeutic. The time-kill kinetics assay is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This document provides a detailed protocol for performing a time-kill kinetics assay to evaluate the efficacy of this compound against S. aureus.
The primary mechanism of action for temporins against bacteria involves the disruption of the cell membrane's integrity.[1][3][4] These cationic peptides interact with the negatively charged components of the bacterial cell membrane, leading to pore formation, increased permeability, and ultimately, cell death.[1][3][4]
Data Presentation
The following tables summarize the expected quantitative outcomes from time-kill kinetics assays of temporin derivatives against S. aureus, as reported in the literature. These tables illustrate the concentration- and time-dependent bactericidal effects.
Table 1: Bactericidal Activity of GHa-Derived Temporin Peptides against MRSA [2]
| Peptide | Concentration (µM) | Time to Complete Eradication (minutes) |
| GHaR8R | 2 x MIC | 180 |
| GHaR8R | 4 x MIC | 120 |
| GHaR7R | 4 x MIC | 180 |
| GHaR9W | 4 x MIC | 180 |
Table 2: Bactericidal Activity of GHa4R against S. aureus [5]
| Peptide | Concentration | Time (minutes) | Log10 CFU/mL Reduction |
| GHa4R | 1 x MIC (6.25 µM) | 180 | ~4 |
| GHa4R | 2 x MIC (12.5 µM) | 90 | Complete Eradication |
Experimental Protocols
This section outlines the detailed methodology for conducting a time-kill kinetics assay of this compound against S. aureus.
Materials
-
This compound (lyophilized powder)
-
Staphylococcus aureus strain (e.g., ATCC 25923 or a clinical MRSA isolate)
-
Tryptic Soy Agar (TSA)[5]
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Sterile 96-well plates
-
Spectrophotometer
-
Incubator (37°C)
-
Shaking incubator (optional)
-
Pipettes and sterile tips
-
Serial dilution tubes
Experimental Workflow Diagram
Caption: Experimental workflow for the time-kill kinetics assay.
Step-by-Step Protocol
-
Preparation of S. aureus Inoculum:
-
Preparation of this compound Solutions:
-
Reconstitute lyophilized this compound in a suitable sterile solvent (e.g., sterile water or a buffer recommended by the supplier).
-
Prepare working solutions of this compound in TSB at final concentrations corresponding to multiples of the previously determined Minimum Inhibitory Concentration (MIC) (e.g., 0.5x, 1x, 2x, and 4x MIC).[2][6]
-
Include a growth control (no peptide) and a sterility control (no bacteria).
-
-
Time-Kill Assay:
-
In sterile tubes, add the prepared S. aureus inoculum to the different concentrations of this compound solutions. The final volume should be consistent for all tubes.
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120, and 180 minutes), withdraw an aliquot (e.g., 100 µL) from each tube.[2][5][6]
-
-
Determination of Viable Cell Counts:
-
Data Analysis:
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the log10 CFU/mL versus time (in hours or minutes) for each this compound concentration and the growth control.
-
Mechanism of Action
The bactericidal effect of this compound against S. aureus is primarily attributed to its ability to disrupt the bacterial cell membrane.
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the S. aureus cell membrane.
References
- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant <italic>Staphylococcus aureus</italic> [sciengine.com]
- 4. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Temporin F Stability in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporins are a family of small, cationic, and hydrophobic antimicrobial peptides (AMPs) isolated from the skin of the European red frog, Rana temporaria.[1][2] Among them, Temporin F is a 13-amino acid peptide with the sequence FLPLIGKVLSGIL-NH2.[2] Like many AMPs, temporins exhibit broad-spectrum activity against various microorganisms, making them promising candidates for the development of new anti-infective agents.[2] However, a significant hurdle in the clinical development of peptide-based therapeutics is their susceptibility to degradation by proteases present in serum, which can lead to a short in vivo half-life and reduced efficacy.[3][4] Therefore, accurately assessing the stability of this compound in serum is a critical step in its preclinical development.
These application notes provide detailed protocols for assessing the stability of this compound in serum using common laboratory techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Methods for Assessing Serum Stability
The stability of this compound in serum is typically evaluated by incubating the peptide with serum and monitoring the decrease in the concentration of the intact peptide over time. The primary methods for quantification include chromatographic techniques and immunoassays.
RP-HPLC Method
RP-HPLC is a widely used technique for separating and quantifying peptides. The amount of intact this compound can be determined by measuring the area of its corresponding peak in the chromatogram at different time points.
LC-MS Method
LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This method is particularly useful for identifying degradation products and confirming the identity of the intact peptide.
ELISA Method
ELISA is a highly sensitive and specific immunoassay that can be developed to quantify this compound in serum. This method relies on the specific binding of antibodies to the peptide.
Experimental Protocols
Protocol 1: Serum Stability Assessment of this compound using RP-HPLC
This protocol describes the general procedure for evaluating the stability of this compound in human serum.
Materials:
-
This compound (synthetic, >95% purity)
-
Human serum (pooled, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) solution (15% w/v in water)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Thermomixer or incubating water bath
-
Microcentrifuge
-
RP-HPLC system with a C18 column
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Thaw human serum at 37°C and equilibrate to room temperature.
-
-
Incubation:
-
In a microcentrifuge tube, mix human serum with the this compound stock solution to achieve a final peptide concentration of approximately 30-100 µg/mL.[4][5]
-
Incubate the mixture at 37°C with gentle agitation.[4]
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[5]
-
-
Protein Precipitation:
-
To stop the enzymatic degradation, immediately add a volume of cold 15% TCA solution to the aliquot to precipitate the serum proteins.[4][5]
-
Vortex the mixture and incubate on ice for at least 15 minutes.[5]
-
Centrifuge the sample at high speed (e.g., 12,000 x g) for 5-10 minutes to pellet the precipitated proteins.[4]
-
-
Sample Analysis:
-
Carefully collect the supernatant containing the peptide.
-
Analyze the supernatant by RP-HPLC using a C18 column.[6] A typical gradient could be a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).[7][8]
-
Monitor the elution of the peptide by UV absorbance at 214 or 280 nm.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
The concentration of intact peptide at time zero is considered 100%.[5]
-
Calculate the percentage of remaining this compound at each subsequent time point.
-
Plot the percentage of remaining peptide against time to determine the degradation profile and calculate the half-life (t½).
-
Workflow for RP-HPLC based Serum Stability Assay
Caption: Workflow for assessing this compound serum stability using RP-HPLC.
Protocol 2: Identification of this compound Degradation Products using LC-MS
This protocol outlines the use of LC-MS to identify the cleavage sites in this compound after incubation in serum.
Materials:
-
Same as Protocol 1, with the addition of an LC-MS system.
Procedure:
-
Sample Preparation:
-
Follow steps 1-3 from Protocol 1 to obtain the supernatant containing the peptide and its degradation products.
-
-
LC-MS Analysis:
-
Inject the supernatant into the LC-MS system equipped with a C18 column.
-
Perform chromatographic separation using a suitable gradient.
-
The eluent is directed to the mass spectrometer for analysis.
-
Acquire mass spectra in positive ion mode to detect the protonated molecular ions of the intact peptide and its fragments.
-
-
Data Analysis:
-
Identify the mass-to-charge ratio (m/z) of the intact this compound.
-
Analyze the mass spectra for new peaks corresponding to degradation products.
-
By comparing the masses of the fragments to the sequence of this compound, the cleavage sites can be determined.
-
Logical Flow for LC-MS based Degradation Analysis
Caption: Logical flow for identifying this compound degradation products using LC-MS.
Protocol 3: Quantification of this compound in Serum using ELISA
This protocol provides a general framework for developing a sandwich ELISA to measure this compound concentrations in serum.
Materials:
-
This compound specific capture and detection antibodies (monoclonal or polyclonal)
-
ELISA plates (96-well)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody in coating buffer and add to the wells of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Add blocking buffer to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve by serially diluting a known concentration of this compound.
-
Add the standards and serum samples (from the incubation step in Protocol 1, appropriately diluted) to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add the diluted detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme-Conjugated Secondary Antibody Incubation:
-
Wash the plate.
-
Add the enzyme-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate.
-
Add the substrate solution and incubate until a color develops.
-
Add stop solution to quench the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the serum samples by interpolating their absorbance values from the standard curve.
-
Signaling Pathway for Sandwich ELISA
Caption: Signaling pathway illustrating the principle of a sandwich ELISA for this compound detection.
Data Presentation
The quantitative data obtained from the serum stability assays should be summarized in a clear and concise manner.
Table 1: Serum Stability of this compound and Analogs
| Peptide | Serum Concentration | Incubation Time (hours) | Remaining Peptide (%) | Half-life (t½) (hours) | Reference |
| This compound | 25% (v/v) FBS | 0.5 | ~50% | Not explicitly stated | [9] |
| This compound | 25% (v/v) FBS | 6 | <25% | Not explicitly stated | [9] |
| G6K-Temporin F | 25% (v/v) FBS | 6 | ~25% | More resistant than this compound | [9] |
| Temporin-SHa Analogs | 30% Human Serum | Not specified | Showed significant activity | Serum stable | [10] |
Note: The data presented is based on available literature and may vary depending on the specific experimental conditions.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for assessing the stability of this compound in serum. The choice of method will depend on the specific research question, available equipment, and the stage of drug development. RP-HPLC is a robust method for routine stability screening, while LC-MS is invaluable for detailed degradation pathway analysis. ELISA offers high sensitivity and throughput once specific antibodies are developed. A thorough understanding of this compound's serum stability is essential for its successful development as a therapeutic agent.
References
- 1. Novel temporin L antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Elucidating the Secondary Structure of Temporin F using Circular Dichroism Spectroscopy
Abstract
Temporin F, a member of the temporin family of short, cationic antimicrobial peptides (AMPs), holds significant promise in the development of novel therapeutics against a range of microbial pathogens. A critical aspect of its mechanism of action is its ability to adopt a defined secondary structure upon interaction with bacterial membranes. This application note provides a detailed protocol for the use of Circular Dichroism (CD) spectroscopy to study the secondary structure of this compound. We outline the methodology for sample preparation, data acquisition, and analysis in both aqueous and membrane-mimicking environments. Furthermore, we present a summary of the expected structural transitions and a workflow for researchers and drug development professionals.
Introduction
Temporins are a family of small, typically 10-14 amino acid long, antimicrobial peptides originally isolated from the skin of the European red frog, Rana temporaria.[1] These peptides are characterized by a net positive charge and an amphipathic nature, which allows them to interact with and disrupt the membranes of microorganisms.[2][3] this compound (sequence: FLPLIGKVLSGIL-NH2) is a member of this family and has demonstrated antimicrobial activity.[1]
The biological activity of many AMPs, including temporins, is intrinsically linked to their conformation. In aqueous environments, these peptides often exist in a disordered, random coil state.[4][5] However, upon encountering the hydrophobic environment of a microbial membrane, they undergo a conformational change to a more ordered structure, typically an α-helix.[4][5][6] This induced structure is crucial for their membrane insertion and subsequent antimicrobial action, which is often described by the "carpet-like" model leading to membrane permeabilization.[3]
Circular Dichroism (CD) spectroscopy is a powerful and non-destructive technique for investigating the secondary structure of peptides and proteins in solution.[4][7] The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum in the far-UV region (190-260 nm) provides a characteristic signature for different secondary structural elements like α-helices, β-sheets, and random coils.[2][8] This makes CD spectroscopy an ideal tool to monitor the conformational changes of this compound in response to different environments, providing insights into its mechanism of action.
Mechanism of Action of this compound
The antimicrobial activity of this compound is primarily attributed to its interaction with and disruption of the microbial cell membrane. This process can be visualized as a series of steps where the peptide's secondary structure plays a pivotal role.
References
- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of temporin L hydroxamate-based peptides and evaluation of their coordination properties with iron(iii ) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Visualizing Temporin F's Interaction with Cell Membranes Using Fluorescent Microscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Temporins are a family of short, cationic, and hydrophobic antimicrobial peptides (AMPs) isolated from the skin of the European red frog, Rana temporaria. Among them, Temporin F holds significant promise as a potential therapeutic agent due to its potent antimicrobial activity. The primary mechanism of action for many temporins involves direct interaction with and disruption of microbial cell membranes. Understanding the intricacies of this interaction is paramount for the development of temporin-based drugs with enhanced efficacy and selectivity.
Fluorescent microscopy, with its high sensitivity and spatiotemporal resolution, offers a powerful toolkit to visualize and quantify the dynamic interplay between this compound and lipid bilayers. This document provides detailed application notes and experimental protocols for key fluorescence-based assays designed to elucidate the mechanisms of this compound-membrane interactions.
Mechanism of Action: A Proposed Model
Temporins, including this compound, are thought to exert their antimicrobial effects through a multi-step process initiated by electrostatic attraction to the negatively charged components of microbial membranes, such as phosphatidylglycerol (PG). Following this initial binding, the peptides are believed to insert into the lipid bilayer, leading to membrane destabilization, permeabilization, and ultimately, cell death. Several models have been proposed for this disruptive process, including the "carpet" model, where peptides accumulate on the membrane surface, and the formation of transient pores or tubular protrusions.[1]
Below is a diagram illustrating the proposed mechanism of this compound's interaction with a bacterial membrane.
Caption: Proposed mechanism of this compound action on bacterial membranes.
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of this compound and its analogs. This data is crucial for designing experiments and for the comparative analysis of novel peptide candidates.
| Peptide | Organism/Model System | Assay | Parameter | Value | Reference(s) |
| G6K-Temporin F | S. aureus, E. coli | Broth Microdilution | MIC | 2 - 32 µmol L⁻¹ | [2] |
| P3K-G11K-Temporin F | S. aureus, E. coli | Broth Microdilution | MIC | Not specified, but noted to have lower gains in antimicrobial activity | [2] |
| Temporin-FL | Methicillin-resistant S. aureus (MRSA) | Membrane Permeability (SYTOX Green) | - | Dose-dependent increase in fluorescence | [3] |
| Temporin-FLa | Methicillin-resistant S. aureus (MRSA) | Membrane Permeability (SYTOX Green) | - | Highest fluorescent intensity at 4 x MIC compared to Temporin-FL and -FLb | [3] |
| Temporin-1Tl | E. coli Lipopolysaccharide (LPS) micelles | Fluorescence Spectroscopy | Kd | 4.4 ± 0.4 µM | [4] |
| Temporin-1Tb | E. coli Lipopolysaccharide (LPS) micelles | Fluorescence Spectroscopy | Kd | 3.0 ± 0.5 µM | [4] |
Experimental Protocols
Here, we provide detailed protocols for three fundamental fluorescence microscopy-based assays to investigate the interaction of this compound with cell membranes.
Membrane Permeabilization Assay using SYTOX™ Green
This assay quantifies the extent to which this compound permeabilizes the bacterial cell membrane, allowing the influx of the otherwise membrane-impermeable DNA-binding dye, SYTOX™ Green. Upon binding to intracellular nucleic acids, the fluorescence of SYTOX™ Green is significantly enhanced.
Workflow Diagram:
Caption: Workflow for the membrane permeabilization assay.
Detailed Methodology:
-
Bacterial Culture Preparation:
-
Inoculate a suitable bacterial strain (e.g., S. aureus ATCC 25923 or E. coli ATCC 25922) in an appropriate broth medium.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6).
-
-
Preparation of Bacterial Suspension:
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with a non-fluorescent buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.4).
-
Resuspend the final pellet in the same buffer to a final OD600 of 0.2.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom microplate, add 50 µL of the bacterial suspension to each well.
-
Add 5 µL of SYTOX™ Green (stock solution of 5 µM in DMSO, final concentration will vary depending on the kit) to each well.
-
Incubate the plate in the dark at room temperature for 15 minutes to allow the dye to equilibrate.
-
-
Peptide Addition and Measurement:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 50 µL of the this compound dilutions to the respective wells.
-
Include a positive control (e.g., a known membrane-lytic peptide like melittin at its MIC) and a negative control (buffer only).
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for up to 60 minutes. Use an excitation wavelength of ~504 nm and an emission wavelength of ~523 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with bacteria and dye but no peptide) from all readings.
-
Plot the fluorescence intensity as a function of time for each this compound concentration.
-
The rate of fluorescence increase and the maximum fluorescence intensity are indicative of the extent and kinetics of membrane permeabilization.
-
Membrane Depolarization Assay using DiSC₃(5)
This assay measures the ability of this compound to disrupt the membrane potential of bacterial cells. DiSC₃(5) is a fluorescent probe that accumulates in polarized membranes, leading to self-quenching of its fluorescence. Depolarization of the membrane potential causes the release of the dye into the medium, resulting in an increase in fluorescence.
Workflow Diagram:
Caption: Workflow for the membrane depolarization assay.
Detailed Methodology:
-
Bacterial Preparation:
-
Prepare and wash the bacterial suspension as described in the membrane permeabilization assay protocol.
-
Resuspend the final pellet in a buffer containing 100 mM KCl (to clamp the membrane potential) to an OD600 of 0.05.
-
-
Dye Loading:
-
Add DiSC₃(5) to the bacterial suspension to a final concentration of 0.4 µM.
-
Incubate the mixture at 37°C in the dark with gentle shaking for approximately 30-60 minutes, or until a stable, quenched fluorescence signal is achieved. This indicates the uptake of the dye into the polarized membranes.
-
-
Assay and Measurement:
-
Transfer the bacterial suspension with the loaded dye to a fluorescence cuvette or a 96-well plate.
-
Record the baseline fluorescence using an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.
-
Add varying concentrations of this compound to the suspension.
-
Include a positive control for depolarization (e.g., the ionophore valinomycin at 1 µM) and a negative control (buffer only).
-
Continuously monitor the fluorescence intensity for at least 10-15 minutes after the addition of the peptide.
-
-
Data Analysis:
-
The increase in fluorescence intensity over time corresponds to the depolarization of the cell membrane.
-
Plot the change in fluorescence as a function of time for each concentration of this compound.
-
Visualization of Peptide-Membrane Interaction using Confocal Laser Scanning Microscopy (CLSM)
This protocol allows for the direct visualization of the localization of fluorescently labeled this compound in relation to the cell membrane. This can be performed on live bacterial cells or on model membrane systems like Giant Unilamellar Vesicles (GUVs).
Workflow Diagram:
Caption: Workflow for CLSM visualization of peptide-membrane interaction.
Detailed Methodology:
-
Preparation of Fluorescently Labeled this compound:
-
Synthesize this compound with a fluorescent tag (e.g., FITC, Rhodamine) at the N-terminus or a non-critical position. Ensure that the fluorescent tag does not significantly alter the peptide's activity.
-
-
Preparation of Bacterial Cells or GUVs:
-
For Bacterial Cells: Prepare the bacterial culture as described previously.
-
For GUVs: Prepare GUVs with a lipid composition that mimics the target bacterial membrane (e.g., POPC:POPG at a 3:1 molar ratio) using methods such as electroformation.
-
-
Staining and Incubation:
-
Stain the Membranes: Resuspend the bacterial cells or GUVs in a suitable buffer and add a membrane-staining dye (e.g., FM4-64 at a final concentration of 5 µg/mL). Incubate for 5-10 minutes.
-
Add Labeled Peptide: Add the fluorescently labeled this compound to the stained cells or GUVs at the desired concentration (e.g., at its MIC).
-
Incubate for a specific period (e.g., 30 minutes) at room temperature.
-
-
Confocal Microscopy:
-
Mount a small volume of the suspension on a microscope slide.
-
Use a confocal laser scanning microscope to visualize the samples.
-
Excite the fluorescently labeled peptide and the membrane dye with their respective laser lines (e.g., 488 nm for FITC and 561 nm for FM4-64).
-
Collect the emission in separate channels.
-
-
Image Analysis:
-
Analyze the acquired images to determine the localization of the labeled this compound.
-
Assess the degree of colocalization between the peptide and the membrane stain to confirm membrane binding and potential insertion.
-
Observe any morphological changes in the cells or GUVs induced by the peptide.
-
Conclusion
The application of these fluorescence microscopy techniques provides a robust framework for elucidating the membrane-interactive properties of this compound. By systematically applying these protocols, researchers can gain valuable insights into its mechanism of action, which is essential for the rational design of more potent and selective antimicrobial agents. The quantitative data and visual evidence obtained from these assays are critical for advancing our understanding of this promising class of antimicrobial peptides and for accelerating their development into novel therapeutics.
References
- 1. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Structures and Interactions of Temporin-1Tl and Temporin-1Tb with Lipopolysaccharide Micelles: MECHANISTIC INSIGHTS INTO OUTER MEMBRANE PERMEABILIZATION AND SYNERGISTIC ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Temporin F: Application Notes and Protocols for Inhibiting Staphylococcus aureus Biofilms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Temporin F and its derivatives as potent inhibitors of Staphylococcus aureus biofilms. This document includes a summary of their antimicrobial and anti-biofilm efficacy, detailed experimental protocols for in vitro evaluation, and insights into their mechanism of action.
Introduction
Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), poses a significant threat to public health due to its ability to form biofilms, which are associated with persistent infections and increased antibiotic resistance.[1][2] Antimicrobial peptides (AMPs) have emerged as a promising alternative to conventional antibiotics. Temporins, a family of short, cationic antimicrobial peptides isolated from frog skin, and their synthetic derivatives have demonstrated significant activity against planktonic S. aureus and its biofilms.[1][3][4][5][6] This document focuses on this compound and related derivatives, providing quantitative data and detailed methodologies to facilitate research and development in this area.
Data Presentation
The following tables summarize the quantitative data on the anti-biofilm activity of various Temporin derivatives against S. aureus.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Temporin Derivatives against Planktonic S. aureus
| Peptide | Strain | MIC (µM) | MBC (µM) | Reference |
| GHaR6R | MRSA | Not specified | Not specified | [1] |
| GHaR7R | MRSA | Not specified | Not specified | [1] |
| GHaR8R | MRSA | Not specified | Not specified | [1] |
| GHaR9W | MRSA | Not specified | Not specified | [1] |
| GHa4R | S. aureus ATCC 25923 | 6.2 | Not specified | [3] |
| GHa4R | MRSA ATCC 43300 | 6.2 | Not specified | [3] |
| Temporin-FL | MRSA ATCC 43300 | 16-32 | >32 | [7] |
| Temporin-FLa | MRSA ATCC 43300 | 4 | 8 | [7][8] |
| DAL-PEG-DK5 | S. aureus USA300 | 17.56 (40 µg/mL) | Not specified | [5][7] |
| Temporin G | S. aureus ATCC 25923 | Not specified | Not specified | [9] |
Table 2: Minimum Biofilm Inhibitory Concentration (MBIC) and Biofilm Eradication/Reduction Percentages of Temporin Derivatives against S. aureus Biofilms
| Peptide | Strain | MBIC (µM) | Concentration (µM) | Biofilm Inhibition (%) | Biofilm Eradication (%) | Reference |
| GHa-derived peptides | MRSA | Not specified | 6.2 | >50% | Not specified | [1] |
| GHaR7R | MRSA | Not specified | 6.2 | 83.64% | Not specified | [1] |
| GHa-derived peptides | MRSA | Not specified | 25 | Not specified | Effective Eradication | [10] |
| GHa4R | S. aureus ATCC 25923 | Not specified | 1.6, 3.1, 6.2 | Concentration-dependent inhibition | Not specified | [3] |
| GHa4R | S. aureus ATCC 25923 | Not specified | 25, 50, 100 | Not specified | Concentration-dependent eradication | [3] |
| Temporin-FL | MRSA ATCC 43300 | Equal to MIC | Not specified | Not specified | Not specified | [8] |
| Temporin-FLa | MRSA ATCC 43300 | Equal to MIC | Not specified | Not specified | Not specified | [8] |
| Temporin G | S. aureus ATCC 25923 & clinical isolates | Not specified | 12.5 - 100 | Not specified | ~50 - 100% | [9] |
Mechanism of Action
The primary mechanism of action of Temporin derivatives against S. aureus is the disruption of the bacterial cell membrane integrity, leading to membrane permeabilization and cell death.[1][3][5] Furthermore, certain Temporin-GHa derived peptides have been shown to inhibit biofilm formation by downregulating the expression of adhesion genes, specifically the intercellular adhesion (ica) operon (icaADBC).[1][10] This operon is responsible for the synthesis of polysaccharide intercellular adhesin (PIA), a key component of the S. aureus biofilm matrix.[1]
The regulation of the icaADBC operon in S. aureus is complex, involving global regulators such as SarA and the alternative sigma factor σB, as well as the specific repressor IcaR.[3][4][9] While direct interaction of this compound with these regulatory proteins has not been explicitly demonstrated, it is hypothesized that the membrane-disruptive activity of this compound could trigger stress responses that lead to the downregulation of the ica operon.
Below is a diagram illustrating the known regulatory pathway of the icaADBC operon and the proposed point of intervention for this compound.
Experimental Protocols
Detailed protocols for key experiments are provided below. These are based on methodologies cited in the literature and can be adapted for specific research needs.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits visible growth and the lowest concentration that kills the bacteria, respectively.
Protocol:
-
Prepare a stock solution of the this compound derivative in an appropriate solvent.
-
Perform two-fold serial dilutions of the peptide in Tryptic Soy Broth (TSB) in a 96-well microtiter plate.
-
Prepare a suspension of S. aureus in TSB, adjusted to a final concentration of 1 x 106 CFU/mL.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
To determine the MBC, take an aliquot from each well showing no visible growth and plate it onto Tryptic Soy Agar (TSA).
-
Incubate the TSA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Biofilm Inhibition Assay
This assay evaluates the ability of this compound to prevent the formation of S. aureus biofilms. The MTT assay is a common method for quantifying metabolically active cells within the biofilm.
Protocol:
-
Prepare a suspension of S. aureus to a final concentration of 1 x 106 CFU/mL in TSB supplemented with 1% glucose.
-
In a 96-well plate, add the bacterial suspension and various concentrations of the this compound derivative. Include a control group with bacteria and no peptide.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, carefully discard the supernatant and wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Add 100 µL of MTT solution (250 µg/mL in PBS) to each well and incubate for 3 hours at 37°C.
-
Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated as: [(OD_control - OD_treated) / OD_control] * 100.
Biofilm Eradication Assay
This assay assesses the ability of this compound to disrupt and kill bacteria within a pre-formed mature biofilm.
Protocol:
-
Grow S. aureus biofilms in a 96-well plate for 24 hours at 37°C as described in the biofilm inhibition assay (without the addition of the peptide).
-
After 24 hours, remove the supernatant containing planktonic cells and wash the wells with PBS.
-
Add fresh TSB containing various concentrations of the this compound derivative to the wells with the mature biofilms.
-
Incubate the plate for an additional 24 hours at 37°C.
-
Quantify the remaining viable biofilm using the MTT assay as described above or by Crystal Violet staining to measure total biofilm biomass.
-
For Crystal Violet staining: a. After treatment, wash the wells with PBS. b. Stain the biofilms with 0.1% crystal violet for 15 minutes. c. Wash away the excess stain and allow the plate to dry. d. Solubilize the bound dye with 30% acetic acid. e. Measure the absorbance at a wavelength of 595 nm.
Gene Expression Analysis by Real-Time Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol is used to investigate the effect of this compound on the expression of genes involved in biofilm formation, such as the icaADBC operon.
Protocol:
-
Treat a mid-logarithmic phase culture of S. aureus with a sub-inhibitory concentration of the this compound derivative. An untreated culture serves as the control.
-
Incubate for a specific period (e.g., 4-6 hours).
-
Harvest the bacterial cells and extract total RNA using a commercial RNA extraction kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for the target genes (e.g., icaA, icaD, icaB, icaC) and a housekeeping gene (e.g., 16S rRNA) for normalization.
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the untreated control.
Conclusion
This compound and its derivatives represent a promising class of antimicrobial peptides with potent activity against S. aureus biofilms. Their ability to not only kill bacteria within biofilms but also to inhibit biofilm formation, potentially through the downregulation of key adhesion genes, makes them attractive candidates for further development as novel anti-infective agents. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of this compound in combating biofilm-associated infections.
References
- 1. Regulation of σB-Dependent Biofilm Formation in Staphylococcus aureus through Strain-Specific Signaling Induced by Diosgenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Genetic regulation of the intercellular adhesion locus in staphylococci [frontiersin.org]
- 4. Biology and Regulation of Staphylococcal Biofilm [mdpi.com]
- 5. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of resistance to antimicrobial peptides in staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Regulation of the Intercellular Adhesin Locus Regulator (icaR) by SarA, σB, and IcaR in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Action of Antimicrobial Peptides against Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Temporin F Efficacy Against Clinical Isolates of MRSA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin F, a member of the temporin family of antimicrobial peptides (AMPs) originally isolated from the European red frog Rana temporaria, presents a promising avenue for the development of novel therapeutics against multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Temporins are characterized by their short length (typically 10-14 amino acids), cationic nature, and amphipathic α-helical structure, which are key to their antimicrobial activity.[1] This document provides a comprehensive overview of the efficacy of temporins against MRSA, with a focus on this compound, and details the experimental protocols required to investigate its potential as an anti-MRSA agent. The primary mechanism of action for temporins involves the disruption of the bacterial cell membrane integrity, leading to rapid cell death.[3][4]
Physicochemical Properties of this compound
-
Amino Acid Sequence: FLPLIGKVLSGIL-NH2
-
Molecular Weight: 1385.8 Da
-
Net Charge (at pH 7): +2
Efficacy of Temporins Against MRSA: A Data-Driven Overview
While specific quantitative data for the canonical this compound peptide against a wide range of MRSA clinical isolates is limited in publicly available literature, extensive research on other temporins, such as Temporin A and various synthetic derivatives, demonstrates significant anti-MRSA activity. This data serves as a strong indicator of the potential efficacy of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Temporin A and Other Derivatives Against MRSA
| Peptide/Derivative | MRSA Strain(s) | MIC Range (µg/mL) | MIC Range (µM) | Reference(s) |
| Temporin A | 15 Clinical Isolates | 4 - 16 | ~3 - 12 | [5] |
| Temporin A | Clinical Isolates | 4 - 16 | ~3 - 12 | [6][7] |
| DAL-PEG-DK5 (Temporin Analogue) | 13 Clinical Isolates | ≤ 40 | 17.56 | [5] |
| Temporin-FL | ATCC 43300, NCTC 12493 | Not Specified | 16 - 32 | [8] |
| GHa-derived peptides (Temporin Analogues) | MRSA-1 to MRSA-5 | Not Specified | 3.1 - 12.5 | [9] |
Table 2: Minimum Bactericidal Concentration (MBC) and Biofilm Activity of Temporin Derivatives
| Peptide/Derivative | MRSA Strain(s) | MBC (µM) | Biofilm Inhibition/Eradication | Reference(s) |
| GHa-derived peptides | MRSA | 6.2 - 25 | Inhibition at 1.6 µM; >50% eradication of mature biofilms at 25 µM | [3][10] |
| Temporin-FL | ATCC 43300, NCTC 12493 | Not Specified | MBIC values of 16-32 µM; Eradication at 4x MBEC | [8] |
| DAL-PEG-DK5 | USA300 | Not Specified | 50% reduction of mature biofilm at 160 µg/mL (4x MIC) | [5] |
Mechanism of Action
The primary mode of action of temporins against MRSA is the permeabilization and disruption of the bacterial cell membrane.[3][4] This interaction is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the MRSA cell envelope, such as teichoic acids.
Signaling Pathways in MRSA Modulated by Cationic Antimicrobial Peptides
MRSA possesses sophisticated signaling systems to counteract the effects of antimicrobial peptides. The GraRS and Aps two-component systems are key players in this defense mechanism. Upon sensing the presence of cationic peptides like temporins, these systems upregulate the expression of genes such as mprF and the dlt operon. These genes modify the cell envelope to reduce its net negative charge, thereby repelling the cationic peptides and conferring resistance.
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound against clinical isolates of MRSA.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in bacterial death (MBC).
Materials:
-
This compound (lyophilized powder)
-
MRSA clinical isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) plates
-
Sterile 96-well microtiter plates
-
Spectrophotometer (600 nm)
Procedure:
-
Peptide Preparation: Reconstitute this compound in sterile deionized water or a suitable buffer to a stock concentration of 1 mg/mL.
-
Bacterial Inoculum Preparation: Culture MRSA isolates overnight on TSA plates. Inoculate a single colony into CAMHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD600 ≈ 0.5). Dilute the bacterial suspension in CAMHB to a final concentration of 5 x 10^5 CFU/mL.
-
MIC Assay: a. Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate. b. Add an equal volume of the prepared bacterial inoculum to each well. c. Include a positive control (bacteria without peptide) and a negative control (broth only). d. Incubate the plate at 37°C for 18-24 hours. e. The MIC is the lowest concentration of this compound where no visible turbidity is observed.
-
MBC Assay: a. From the wells showing no visible growth in the MIC assay, plate 100 µL of the suspension onto TSA plates. b. Incubate the plates at 37°C for 24 hours. c. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Time-Kill Kinetics Assay
This assay evaluates the rate at which this compound kills MRSA.[3][4]
Materials:
-
This compound
-
MRSA clinical isolates
-
CAMHB
-
TSA plates
-
Sterile tubes
Procedure:
-
Prepare a mid-logarithmic phase MRSA culture and dilute to ~1 x 10^6 CFU/mL in CAMHB.
-
Add this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.
-
Include a growth control without the peptide.
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots in saline and plate onto TSA plates.
-
Incubate the plates at 37°C for 24 hours and count the colonies to determine the CFU/mL at each time point.
-
Plot log10 CFU/mL versus time to visualize the killing kinetics.
Biofilm Inhibition and Eradication Assays
These assays assess the ability of this compound to prevent biofilm formation and to destroy pre-formed biofilms.[3][4]
Materials:
-
This compound
-
MRSA clinical isolates
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom plates
-
Crystal Violet (0.1%)
-
Ethanol (95%) or acetic acid (33%)
Procedure for Biofilm Inhibition:
-
Prepare a bacterial suspension of MRSA in TSB with glucose at ~1 x 10^7 CFU/mL.
-
Add serial dilutions of this compound to the wells of a 96-well plate.
-
Add the bacterial suspension to the wells.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with crystal violet for 15 minutes.
-
Wash the wells again and allow them to dry.
-
Solubilize the stained biofilm with ethanol or acetic acid and measure the absorbance at 570 nm.
Procedure for Biofilm Eradication:
-
Grow MRSA biofilms in a 96-well plate for 24 hours as described above.
-
After washing away planktonic cells, add fresh TSB containing serial dilutions of this compound to the wells.
-
Incubate for another 24 hours at 37°C.
-
Quantify the remaining biofilm using the crystal violet staining method described above.
Membrane Permeability Assay (SYTOX Green Uptake)
This assay measures the extent of membrane damage caused by this compound.
Materials:
-
This compound
-
MRSA clinical isolates
-
SYTOX Green nucleic acid stain
-
HEPES buffer
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Wash and resuspend mid-log phase MRSA cells in HEPES buffer.
-
Add SYTOX Green to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 15 minutes.
-
Add this compound at various concentrations to the cell suspension.
-
Measure the increase in fluorescence over time (e.g., every 5 minutes for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
A rapid increase in fluorescence indicates membrane permeabilization.
Conclusion
This compound and its analogues represent a promising class of antimicrobial peptides with the potential to combat MRSA infections. Their rapid, membrane-disrupting mechanism of action makes them less likely to induce resistance compared to conventional antibiotics. The protocols outlined in this document provide a robust framework for researchers to further investigate the efficacy and mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent. Further studies focusing on the in vivo efficacy and safety of this compound are warranted to translate its promising in vitro activity into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Temporins, antimicrobial peptides from the European red frog Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bactericidal Activity of Temporin Analogues Against Methicillin Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Different Antimicrobial Peptides (AMPs) Against Clinical Methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant <italic>Staphylococcus aureus</italic> [sciengine.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Protocol for Testing Temporin F Against Streptococcus mutans Biofilms
Audience: Researchers, scientists, and drug development professionals.
Abstract: Streptococcus mutans is a primary etiological agent of dental caries, largely due to its ability to form robust biofilms (dental plaque) on tooth surfaces. These biofilms exhibit increased resistance to conventional antimicrobial agents. Temporin F, a short, cationic antimicrobial peptide (AMP), presents a promising alternative due to its membrane-disrupting mechanism of action. This document provides a comprehensive set of protocols for the systematic evaluation of this compound's efficacy against both planktonic and biofilm-associated S. mutans. The protocols cover the determination of minimum inhibitory and bactericidal concentrations, methods for biofilm inhibition and eradication, and techniques for quantifying biofilm biomass and cell viability. Additionally, protocols for assessing the safety profile of this compound through hemolysis and cytotoxicity assays are included.
Part 1: Determination of Antimicrobial Activity against Planktonic S. mutans
This section details the foundational assays to determine the baseline activity of this compound against free-swimming, planktonic S. mutans.
Protocol 1.1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] This is typically determined using a broth microdilution method.
Materials:
-
Streptococcus mutans (e.g., UA159 strain)
-
Brain Heart Infusion (BHI) broth
-
This compound (lyophilized)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer (plate reader)
-
Anaerobic incubator (5% CO₂)
Procedure:
-
Preparation of Bacterial Inoculum: Culture S. mutans in BHI broth overnight at 37°C in a 5% CO₂ atmosphere. Dilute the overnight culture in fresh BHI broth to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.[1]
-
Peptide Preparation: Prepare a stock solution of this compound in sterile water. Perform two-fold serial dilutions of this compound in BHI broth directly in the 96-well plate, typically ranging from 512 µg/mL to 1 µg/mL.
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well containing 100 µL of the serially diluted peptide.
-
Controls: Include a positive control (bacteria in BHI broth without peptide) and a negative control (BHI broth only).
-
Incubation: Incubate the plate at 37°C for 24 hours under anaerobic conditions (5% CO₂).
-
MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible turbidity, as determined by visual inspection or by measuring the optical density (OD) at 600 nm.[1]
Protocol 1.2: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
BHI agar plates
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto a BHI agar plate.
-
Incubation: Incubate the agar plates at 37°C for 48 hours under anaerobic conditions.
-
MBC Determination: The MBC is the lowest concentration that results in no bacterial growth on the agar plate, indicating a 99.9% reduction in the initial inoculum.[2]
Part 2: Assessment of Anti-Biofilm Activity of this compound
Microbes in biofilms can be up to 1000 times less sensitive to antimicrobial agents than their planktonic counterparts.[3] These protocols assess this compound's ability to both prevent biofilm formation and eradicate established biofilms.
Protocol 2.1: S. mutans Biofilm Formation
This is a standard method for growing biofilms in a 96-well plate format.
Materials:
-
S. mutans UA159
-
BHI broth supplemented with 1% sucrose (BHIS)
-
Sterile 96-well flat-bottom, tissue-culture treated microtiter plates
Procedure:
-
Inoculum Preparation: Grow S. mutans overnight in BHI broth. Dilute the culture 1:100 in fresh BHIS.[4]
-
Biofilm Growth: Add 200 µL of the diluted bacterial suspension into each well of the 96-well plate.
-
Incubation: Incubate the plate without agitation for 24-48 hours at 37°C in a 5% CO₂ atmosphere to allow for biofilm formation.[5][6]
Protocol 2.2: Minimum Biofilm Inhibitory Concentration (MBIC)
MBIC is the lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.
Procedure:
-
Setup: Prepare two-fold serial dilutions of this compound in BHIS in a 96-well plate.
-
Inoculation: Add the standardized S. mutans inoculum (as prepared in 2.1.1) to each well.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Quantification: After incubation, gently wash the wells twice with Phosphate Buffered Saline (PBS) to remove planktonic cells. Quantify the remaining biofilm using the Crystal Violet Assay (Protocol 3.1) or Resazurin Assay (Protocol 3.2).
-
MBIC Determination: The MBIC₅₀ is defined as the concentration that inhibits 50% of biofilm formation compared to the untreated control.[7]
Protocol 2.3: Minimum Biofilm Eradication Concentration (MBEC)
The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[3][8][9]
Procedure:
-
Form Biofilm: Grow S. mutans biofilms in a 96-well plate for 24 hours as described in Protocol 2.1.
-
Remove Planktonic Cells: Gently aspirate the medium from each well and wash twice with PBS to remove non-adherent cells.[10]
-
Treatment: Add fresh BHI broth containing two-fold serial dilutions of this compound to the wells with the established biofilms.
-
Incubation: Incubate the plate for another 24 hours at 37°C with 5% CO₂.
-
Quantification: Wash the wells again with PBS and quantify the remaining viable bacteria using the Resazurin Assay (Protocol 3.2) or by scraping, sonicating, and performing Colony Forming Unit (CFU) counts.[9]
-
MBEC Determination: The MBEC₅₀ is the concentration that eradicates 50% of the viable cells within the pre-formed biofilm.[11]
Part 3: Biofilm Quantification and Visualization
Protocol 3.1: Biomass Quantification (Crystal Violet Assay)
This assay stains the total biofilm mass, including cells and the extracellular polymeric substance (EPS) matrix.[9][12]
Procedure:
-
Washing: After the desired treatment and incubation, discard the medium and gently wash the wells twice with PBS.
-
Fixation: Fix the biofilms by adding 200 µL of 99% methanol to each well for 15 minutes.[7]
-
Staining: Remove the methanol and air dry the plate. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.[4][12][13]
-
Washing: Decant the crystal violet solution and wash the plate thoroughly with water until the runoff is clear.
-
Solubilization: Air dry the plate. Add 200 µL of 33% acetic acid to each well to dissolve the bound dye.[6][13]
-
Quantification: Measure the absorbance of the solubilized dye at 570-595 nm using a microplate reader.[4][11]
Protocol 3.2: Viability Assessment (Resazurin Assay)
The resazurin assay measures the metabolic activity of viable cells.[14][15][16] The blue, non-fluorescent resazurin dye is reduced by metabolically active cells to the pink, fluorescent resorufin.[17]
Procedure:
-
Biofilm Treatment: Grow and treat biofilms as described in the MBIC or MBEC protocols.
-
Washing: Wash wells twice with PBS to remove planktonic cells and residual peptide.
-
Resazurin Addition: Add 100 µL of PBS and 10 µL of resazurin solution (e.g., 0.02%) to each well.
-
Incubation: Incubate the plate at 37°C in the dark for 1-3 hours.
-
Quantification: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm) using a microplate reader. A decrease in signal compared to the untreated control indicates reduced cell viability.[18]
Protocol 3.3: Visualization (Confocal Laser Scanning Microscopy - CLSM)
CLSM allows for the visualization of the three-dimensional structure of the biofilm and the differentiation of live and dead cells.[19]
Materials:
-
Biofilms grown on glass coverslips or in glass-bottom dishes.
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide).
Procedure:
-
Biofilm Preparation: Grow and treat S. mutans biofilms on a suitable surface for microscopy.
-
Washing: Gently rinse the biofilm with PBS.
-
Staining: Add the fluorescent stain mixture (e.g., SYTO 9 for live cells - green fluorescence, and propidium iodide for dead/membrane-compromised cells - red fluorescence) according to the manufacturer's instructions.[20][21] Incubate in the dark for 15-20 minutes.
-
Imaging: Visualize the biofilm using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture.
-
Analysis: Analyze images to assess changes in biofilm thickness, cell viability distribution, and overall structure after treatment with this compound.[21]
Part 4: Safety and Selectivity Profile
Evaluating the toxicity of an antimicrobial peptide towards host cells is a critical step in drug development.
Protocol 4.1: Hemolysis Assay
This assay measures the ability of this compound to lyse red blood cells (RBCs), an indicator of general membrane toxicity.[22][23]
Materials:
-
Fresh human or sheep red blood cells (RBCs)
-
Phosphate Buffered Saline (PBS)
-
Triton X-100 (1%)
-
This compound
Procedure:
-
RBC Preparation: Wash RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 min) and resuspend to a final concentration of 2% (v/v) in PBS.[24]
-
Assay Setup: Add 100 µL of the RBC suspension to 100 µL of serially diluted this compound in a 96-well plate.
-
Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).[24]
-
Incubation: Incubate the plate at 37°C for 1 hour.[24]
-
Centrifugation: Centrifuge the plate to pellet intact RBCs.
-
Quantification: Transfer the supernatant to a new plate and measure the absorbance at 570 nm to quantify hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Protocol 4.2: Cytotoxicity Assay (against Human Gingival Fibroblasts)
This assay determines the toxicity of this compound against relevant human cells, such as Human Gingival Fibroblasts (HGFs).[25]
Materials:
-
Human Gingival Fibroblast (HGF) cell line
-
DMEM medium supplemented with 10% FBS
-
MTT or Resazurin reagent
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed HGF cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate for 24 hours at 37°C with 5% CO₂.
-
Viability Assay: Perform a cell viability assay, such as the MTT assay.[26] Add MTT solution and incubate for 3-4 hours. Then, solubilize the formazan crystals with DMSO or a similar solvent.
-
Quantification: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculation: Calculate cell viability as a percentage relative to untreated control cells.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Antimicrobial Activity of this compound against Planktonic S. mutans
| Peptide | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| This compound | Value | Value |
| Control Ab | Value | Value |
Table 2: Anti-Biofilm Activity of this compound against S. mutans
| Peptide | MBIC₅₀ (µg/mL) | MBEC₅₀ (µg/mL) |
|---|---|---|
| This compound | Value | Value |
| Control Ab | Value | Value |
Table 3: Safety and Selectivity Profile of this compound
| Peptide | HC₅₀ (µg/mL)¹ | IC₅₀ (µg/mL)² | Selectivity Index (HC₅₀/MIC) |
|---|---|---|---|
| This compound | Value | Value | Value |
| Melittin | Value | Value | Value |
¹Concentration causing 50% hemolysis. ²Concentration causing 50% cytotoxicity in HGFs.
Visualizations
Caption: Overall experimental workflow for evaluating this compound.
Caption: Proposed mechanism of action for this compound.
Caption: Simplified pathway of S. mutans biofilm formation.
References
- 1. chosunobr.org [chosunobr.org]
- 2. tandfonline.com [tandfonline.com]
- 3. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. static.igem.org [static.igem.org]
- 7. Frontiers | Antibacterial and Antibiofilm Activity of Temporin-GHc and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 8. innovotech.ca [innovotech.ca]
- 9. emerypharma.com [emerypharma.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Minimum biofilm eradication concentration (MBEC) [bio-protocol.org]
- 12. The suppression effect of SCH-79797 on Streptococcus mutans biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biofilm formation by Streptococcus mutans and its inhibition by green tea extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Optimization of resazurin-based viability staining for quantification of microbial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis by confocal laser scanning microscopy of the MDPB bactericidal effect on S. mutans biofilm CLSM analysis of MDPB bactericidal effect on biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Cannabigerol Effect on Streptococcus mutans Biofilms—A Computational Approach to Confocal Image Analysis [frontiersin.org]
- 22. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Expression of the Peptide Antibiotic Human β-Defensin 1 in Cultured Gingival Epithelial Cells and Gingival Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging Temporin F as a Scaffold for Novel Peptide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temporins, a family of short, cationic, and amphipathic antimicrobial peptides (AMPs) isolated from amphibians, represent a promising scaffold for the development of novel therapeutic agents.[1] Among them, Temporin F stands out due to its potent activity against a range of pathogens. This document provides detailed application notes and protocols for utilizing this compound as a template for the rational design of new peptide candidates with enhanced antimicrobial and potential anticancer activities, alongside reduced toxicity. Key considerations in peptide design, including modifications to net charge and hydrophobicity, are discussed. Detailed experimental protocols for evaluating the efficacy and safety of newly designed peptides are provided, accompanied by structured data tables for comparative analysis and Graphviz diagrams to illustrate key experimental workflows and signaling pathways.
Introduction to this compound
Temporins are a class of AMPs originally isolated from the skin of the European red frog, Rana temporaria.[1][2] They are characterized by their short length (typically 10-14 amino acids), a net positive charge, and the propensity to form an amphipathic α-helical structure upon interacting with biological membranes.[3] This structure is crucial for their mechanism of action, which primarily involves the disruption of microbial cell membranes.[4]
This compound, in particular, has demonstrated activity against both Gram-positive and Gram-negative bacteria.[2] Its relatively simple structure and potent activity make it an excellent starting point for peptide engineering to develop new therapeutics against multidrug-resistant bacteria and potentially for anticancer applications.[2][5]
Peptide Design Strategies Based on the this compound Template
The primary goal of designing novel peptides based on the this compound scaffold is to enhance its therapeutic index—maximizing its antimicrobial or anticancer activity while minimizing its toxicity to mammalian cells (e.g., hemolytic activity).[2][6] Key strategies involve modulating the peptide's physicochemical properties:
-
Net Positive Charge: Increasing the net positive charge, often by substituting neutral or acidic amino acids with basic residues like Lysine (K) or Arginine (R), can enhance the initial electrostatic attraction to negatively charged bacterial membranes, thereby improving antimicrobial potency.[6][7] However, excessive charge can also lead to increased hemolytic activity.[2]
-
Hydrophobicity and Amphipathicity: The balance of hydrophobic and hydrophilic residues is critical for membrane insertion and disruption.[5] Modifications that alter the hydrophobic moment of the α-helix can significantly impact both efficacy and toxicity. For instance, substituting amino acids to increase hydrophobicity can enhance antimicrobial activity but may also increase hemolysis.[5][8]
-
Helicity: The stability of the α-helical conformation is crucial for the lytic activity of temporins.[7] Introducing helix-promoting or -disrupting residues can be used to fine-tune the peptide's activity.
-
Resistance to Proteolytic Degradation: Natural peptides can be susceptible to degradation by proteases. Incorporating D-amino acids or other non-natural amino acids can enhance the peptide's stability in biological fluids.[9]
A successful design strategy often involves a careful balance of these factors. For example, a moderate increase in net charge through Lysine substitution has been shown to improve the antibacterial activity of this compound analogs while maintaining low hemolytic activity.[2][6]
Quantitative Data Summary
The following tables summarize the antimicrobial and hemolytic activities of this compound and some of its rationally designed analogs.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of this compound and Analogs
| Peptide | Sequence | S. aureus (μM) | E. coli (μM) | P. aeruginosa (μM) | Reference |
| This compound | VFLPLIGLVSL-NH₂ | >32 | >32 | >32 | [2] |
| G6K-Temporin F | VFLPLKGLVSL-NH₂ | 8 | 16 | 32 | [2] |
| P3K-G11K-Temporin F | VFKPLIGLVSK-NH₂ | 4 | 8 | 16 | [2] |
Table 2: Hemolytic Activity of this compound and Analogs
| Peptide | HC₅₀ (μM) | Therapeutic Index (S. aureus) | Reference |
| This compound | >200 | <6.25 | [2] |
| G6K-Temporin F | >200 | >25 | [2] |
| P3K-G11K-Temporin F | 10.4 | 2.6 | [2] |
HC₅₀: The concentration of peptide causing 50% hemolysis of human red blood cells. Therapeutic Index: Calculated as HC₅₀ / MIC.
Experimental Protocols
Peptide Synthesis and Purification
Protocol for Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a Rink Amide MBHA resin to obtain a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in DMF for 5 and 15 minutes.
-
Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and DMF again to remove excess piperidine and by-products.
-
Amino Acid Coupling: Activate the desired Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and air dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: Confirm the purity and identity of the synthesized peptide using analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Antimicrobial Activity Assays
Protocol for Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., S. aureus, E. coli) into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB) and incubate overnight at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a series of two-fold serial dilutions of the peptide in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.
-
Controls: Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[10]
Hemolytic Activity Assay
Protocol for Assessing Hemolysis
-
Red Blood Cell (RBC) Preparation: Obtain fresh human or animal blood containing an anticoagulant. Centrifuge the blood to pellet the RBCs, wash the pellet three times with phosphate-buffered saline (PBS), and resuspend the RBCs in PBS to a final concentration of 2-4% (v/v).
-
Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well and incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm to quantify the amount of released hemoglobin.
-
Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.
-
HC₅₀ Determination: The HC₅₀ is the peptide concentration that causes 50% hemolysis.
Anticancer Activity Assays
Protocol for MTT Cytotoxicity Assay
-
Cell Culture: Culture the desired cancer cell line (e.g., A549 lung cancer cells) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.[5]
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide and incubate for 24-48 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to untreated control cells.
-
IC₅₀ Determination: The IC₅₀ is the peptide concentration that reduces cell viability by 50%.
Visualizing Workflows and Pathways
Experimental Workflow for Peptide Design and Evaluation
Caption: A flowchart illustrating the iterative process of designing, synthesizing, and evaluating novel peptides based on the this compound template.
Proposed Signaling Pathway for Temporin-Induced Apoptosis in Cancer Cells
Caption: A simplified diagram of the intrinsic apoptotic pathway potentially induced by temporin analogs in cancer cells.[5][11][12]
Conclusion
This compound provides a versatile and promising template for the design of novel peptide-based therapeutics. By systematically modifying its key physicochemical properties, it is possible to develop analogs with enhanced antimicrobial and anticancer activities and improved safety profiles. The protocols and data presented herein serve as a guide for researchers and drug developers to explore the therapeutic potential of this fascinating class of peptides. Careful and standardized evaluation of these novel compounds is crucial for their successful translation into clinical candidates.
References
- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and antitumor properties of anuran peptide temporin-SHf induce apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of new antimicrobial peptides derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-Activity Relationship-based Optimization of Small Temporin-SHf Analogs with Potent Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel temporin L antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial and antitumor properties of anuran peptide temporin-SHf induce apoptosis in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Labeling Temporin F for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin F is a small, cationic antimicrobial peptide with potent activity against a range of pathogens. Its mechanism of action, primarily involving membrane disruption, makes it an attractive candidate for the development of new anti-infective agents. To facilitate the study of its pharmacokinetics, biodistribution, and cellular interactions, effective labeling of this compound for various imaging modalities is crucial. These application notes provide detailed protocols for the fluorescent and radioactive labeling of this compound, enabling its visualization in a variety of imaging studies, from in vitro microscopy to in vivo preclinical imaging.
I. Fluorescent Labeling of this compound for Microscopy and Cellular Imaging
Fluorescent labeling allows for the direct visualization of this compound interacting with bacterial or host cells using techniques such as confocal microscopy and flow cytometry. The following protocol describes a general method for labeling the primary amine groups present in this compound (N-terminus and lysine side chains) with an amine-reactive fluorescent dye.
Experimental Protocol: Amine-Reactive Fluorescent Labeling of this compound
1. Materials:
-
This compound (ensure high purity, >95%)
-
Amine-reactive fluorescent dye (e.g., NHS ester or isothiocyanate derivative of FITC, Rhodamine, or a cyanine dye)
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Purification column (e.g., Sephadex G-25 or reversed-phase HPLC)
-
Phosphate-buffered saline (PBS), pH 7.4
2. Procedure:
-
Peptide Dissolution: Dissolve this compound in the reaction buffer at a concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling Reaction:
-
Slowly add a 1.5 to 3-fold molar excess of the dissolved fluorescent dye to the peptide solution while gently vortexing. The optimal molar ratio may need to be determined empirically.
-
If using an organic solvent-based reaction, dissolve the peptide in DMSO or DMF at 0.1–1 mM and add 100 mM triethylamine to deprotonate the amines before adding the dye.[1]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of Labeled Peptide:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Alternatively, for higher purity, use reversed-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Determine the concentration of the labeled peptide using a protein assay (e.g., BCA) or by UV-Vis spectrophotometry, measuring the absorbance of the peptide bond at 280 nm (if aromatic residues are present) and the dye at its specific absorbance maximum.
-
Calculate the degree of labeling (DOL) by measuring the absorbance of the dye and the peptide and using their respective extinction coefficients.
-
Visualization of Labeled this compound Interaction with Bacteria via Confocal Microscopy
1. Materials:
-
Fluorescently labeled this compound
-
Bacterial culture (e.g., Staphylococcus aureus) in mid-logarithmic growth phase
-
Propidium iodide (PI) or other membrane-impermeant DNA stain
-
Confocal microscope
2. Procedure:
-
Incubate bacterial cells with the fluorescently labeled this compound at a desired concentration (e.g., at its Minimum Inhibitory Concentration, MIC) for a specified time.
-
As a control for membrane permeabilization, add a membrane-impermeant DNA stain like propidium iodide.
-
Wash the cells to remove unbound peptide and dye.
-
Mount the bacterial cells on a microscope slide and visualize using a confocal microscope with appropriate laser excitation and emission filters for the chosen fluorophore and PI.
Quantitative Data: Fluorescent Labeling and Uptake
| Parameter | Value | Reference |
| Typical Degree of Labeling (DOL) | 1-2 dyes per peptide | Empirical |
| Labeled Peptide Concentration for Imaging | 1 x MIC | [2] |
| Incubation Time for Bacterial Uptake | 30 minutes | [3] |
| Quantification of Cell-Associated Peptide | HPLC | [3] |
Workflow for Fluorescent Labeling of this compound
Caption: Workflow for the fluorescent labeling of this compound.
II. Radiolabeling of this compound for In Vivo Imaging (SPECT/PET)
Radiolabeling enables the non-invasive, whole-body imaging of this compound distribution and targeting in preclinical models, providing valuable pharmacokinetic and pharmacodynamic data. Technetium-99m (99mTc) for SPECT and Fluorine-18 (18F) for PET are commonly used radionuclides for peptide labeling.
Experimental Protocol: 99mTc Labeling of this compound via a Chelator
This protocol describes the indirect labeling of this compound with 99mTc using a bifunctional chelator, such as HYNIC (hydrazinonicotinamide), which is first conjugated to the peptide.
1. Materials:
-
This compound
-
HYNIC-NHS ester
-
99mTc-pertechnetate (Na99mTcO4) from a 99Mo/99mTc generator
-
Stannous chloride (SnCl2)
-
Tricine and Trisodium triphenylphosphine-3,3',3''-trisulfonate (TPPTS) as coligands
-
Labeling buffer: 0.1 M sodium phosphate buffer, pH 7.5
-
Purification: C18 Sep-Pak cartridge
-
Instant thin-layer chromatography (ITLC) strips
2. Procedure:
-
Conjugation of HYNIC to this compound:
-
Dissolve this compound in the labeling buffer.
-
Add a 3 to 5-fold molar excess of HYNIC-NHS ester (dissolved in DMSO) to the peptide solution.
-
Incubate for 4 hours at room temperature.
-
Purify the HYNIC-Temporin F conjugate using RP-HPLC.
-
-
99mTc Labeling:
-
To a sterile vial, add the HYNIC-Temporin F conjugate.
-
Add a solution of tricine and TPPTS.
-
Add a freshly prepared solution of stannous chloride.
-
Add the required amount of Na99mTcO4.
-
Incubate at 100°C for 15-30 minutes.
-
Cool the reaction mixture to room temperature.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using ITLC with saline as the mobile phase. The 99mTc-HYNIC-Temporin F should remain at the origin, while free 99mTcO4- moves with the solvent front. An RCP of >95% is generally required.
-
-
Purification (if necessary):
-
If the RCP is below 95%, purify the labeled peptide using a C18 Sep-Pak cartridge.
-
Experimental Protocol: 18F Labeling of this compound for PET Imaging
This protocol outlines a one-step labeling approach using the silicon-fluoride acceptor (SiFA) methodology.[1] This method involves the synthesis of a SiFA-conjugated this compound precursor.
1. Materials:
-
SiFA-conjugated this compound precursor
-
Aqueous 18F-fluoride from a cyclotron
-
Reaction solvent: Acetonitrile/water mixture
-
Solid-phase extraction (SPE) cartridge for purification
-
Radio-HPLC system for quality control
2. Procedure:
-
18F Labeling:
-
The SiFA-Temporin F precursor is dissolved in the reaction solvent.
-
Aqueous 18F-fluoride is added to the precursor solution.
-
The reaction is allowed to proceed at room temperature for 15-25 minutes.[1]
-
-
Purification:
-
The reaction mixture is passed through an SPE cartridge to remove unreacted 18F-fluoride and impurities.
-
-
Quality Control:
-
The radiochemical yield and purity are determined by radio-HPLC.
-
Quantitative Data: Radiolabeling and In Vivo Biodistribution
The following table presents representative quantitative data for radiolabeled antimicrobial peptides, which can be expected to be similar for this compound.
| Parameter | 99mTc-labeled Peptides | 18F-labeled Peptides | Reference |
| Radiochemical Purity (RCP) | > 95% | > 98% | [4][5] |
| Radiochemical Yield | - | 20-46% | [1][5] |
| Specific Activity | - | 40-111 GBq/µmol | [5] |
| In Vivo Biodistribution (Mice) | |||
| Target (Infection)/Non-Target (Muscle) Ratio at 1h | ~4-6 | - | [6][7] |
| Uptake in Infected Thigh (%ID/g) at 1h | ~0.3-0.5 | - | [6] |
| Uptake in Sterile Inflammation (%ID/g) at 1h | ~0.1-0.2 | - | [6] |
Workflow for Radiolabeling of this compound
Caption: Workflows for SPECT (99mTc) and PET (18F) radiolabeling of this compound.
III. Signaling Pathways and Logical Relationships
The primary mechanism of action for this compound involves direct interaction with and disruption of the bacterial cell membrane. This process is generally considered to be receptor-independent. The logical relationship for its antimicrobial action leading to cell death is depicted below.
Logical Flow of this compound Antimicrobial Action
Caption: Mechanism of action of this compound leading to bacterial cell death.
Conclusion
The protocols and data presented provide a comprehensive guide for the successful labeling of this compound for a range of imaging applications. Both fluorescent and radiolabeling techniques offer powerful tools to investigate the biological activity and potential therapeutic applications of this promising antimicrobial peptide. The choice of label and imaging modality will depend on the specific research question, with fluorescent labels being ideal for high-resolution cellular imaging and radiolabels enabling non-invasive whole-body studies. Careful optimization of the labeling and purification steps is critical to ensure that the biological activity of this compound is retained and to obtain high-quality imaging data.
References
- 1. One-step 18F-labeling of peptides for positron emission tomography imaging using the SiFA methodology | Springer Nature Experiments [experiments.springernature.com]
- 2. iTRAQ-Based Quantitative Proteomic Analysis of Antibacterial Mechanism of Milk-Derived Peptide BCp12 against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. 99mTc-labeled antimicrobial peptides for detection of bacterial and Candida albicans infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of Temporin F Instability: A Technical Support Guide
Temporin F, a naturally occurring antimicrobial peptide (AMP), holds significant promise in the fight against multidrug-resistant pathogens. However, its inherent instability and susceptibility to proteolytic degradation present considerable hurdles for its therapeutic development. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot common experimental issues and navigate strategies to enhance the stability and proteolytic resistance of this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide is rapidly degrading in my serum-based assay. What are the likely causes and how can I mitigate this?
A1: Rapid degradation of this compound in serum is primarily due to the action of proteases. Several factors can contribute to this:
-
Inherent Susceptibility: The primary amino acid sequence of native this compound contains cleavage sites for common serum proteases.
-
Assay Conditions: Incubation time, temperature, and the concentration of serum can all influence the rate of proteolysis.
To mitigate degradation, consider the following troubleshooting steps:
-
Protease Inhibitors: Incorporate a cocktail of protease inhibitors into your assay buffer. However, be mindful that this may not fully represent in vivo conditions.
-
Heat-Inactivated Serum: Using heat-inactivated serum can reduce the activity of some proteases, though not all.[1]
-
Modified Analogs: The most effective long-term solution is to use a proteolytically resistant analog of this compound. Strategies include D-amino acid substitution, cyclization, or N-terminal/C-terminal modifications.[1][2][3][4][5]
Q2: I've synthesized a this compound analog with D-amino acid substitutions, but its antimicrobial activity is significantly reduced. Why is this happening?
A2: While D-amino acid substitution is a powerful strategy to enhance proteolytic resistance, it can sometimes negatively impact antimicrobial activity.[1][3] The likely reasons include:
-
Altered Secondary Structure: The introduction of D-amino acids can disrupt the α-helical conformation crucial for membrane interaction and antimicrobial action.[1][6]
-
Disrupted Amphipathicity: The spatial arrangement of hydrophobic and hydrophilic residues (amphipathicity) is critical for peptide function. D-amino acid substitution can alter this balance.
To troubleshoot this, consider:
-
Strategic Substitution: Instead of replacing all L-amino acids, strategically substitute only at known protease cleavage sites or at the N- and C-termini, which may have less impact on the overall structure.[1]
-
Structural Analysis: Perform circular dichroism (CD) spectroscopy to assess the secondary structure of your analog in membrane-mimicking environments (e.g., SDS micelles or TFE).[6][7]
Q3: How do I choose the best modification strategy to improve the stability of this compound?
A3: The optimal modification strategy depends on your specific research goals, including the target pathogen, desired therapeutic application, and acceptable toxicity profile. The following table summarizes key strategies with their primary advantages and potential considerations:
| Modification Strategy | Primary Advantage | Key Considerations |
| D-Amino Acid Substitution | High resistance to proteolysis.[1][4] | Can alter secondary structure and reduce antimicrobial activity.[1][6] |
| Peptide Cyclization | Enhanced proteolytic stability and potentially improved target specificity.[2][8] | Synthesis can be more complex and may affect peptide flexibility. |
| N-terminal Acetylation | Can prevent degradation by exopeptidases and mimic native proteins.[5][9] | May have a modest effect on overall serum stability. |
| C-terminal Amidation | Neutralizes the negative charge of the C-terminus, mimicking the native peptide and potentially increasing stability.[9] | Common modification for many natural AMPs.[10] |
| PEGylation | Significantly increases serum half-life by reducing renal clearance and protease access.[11][12][13] | Can sometimes reduce biological activity due to steric hindrance. The length and attachment site of the PEG chain are critical.[14] |
Troubleshooting Guides
Problem: Inconsistent Results in Serum Stability Assays
| Possible Cause | Troubleshooting Step |
| Variability in serum batches | Use a pooled serum source or qualify each new batch. |
| Peptide loss due to non-specific binding to labware | Use low-bind tubes and pipette tips for all steps.[15] |
| Inconsistent protease activity | Ensure consistent handling and storage of serum samples. Avoid repeated freeze-thaw cycles. |
| Inaccurate quantification of remaining peptide | Optimize your analytical method (e.g., RP-HPLC, LC-MS) for sensitivity and resolution.[15][16][17] |
Problem: Low Yield of Cyclized this compound Analog
| Possible Cause | Troubleshooting Step |
| Inefficient cyclization reaction | Optimize reaction conditions (e.g., peptide concentration, solvent, temperature, and cyclization agent). |
| Steric hindrance from bulky side chains | Choose cyclization points that are not sterically hindered. |
| Formation of dimers or polymers | Perform the cyclization reaction under high dilution conditions. |
Experimental Protocols
Protocol 1: Serum Stability Assay of this compound and its Analogs
This protocol outlines a general procedure for assessing the stability of peptides in serum.
Materials:
-
This compound or analog peptide stock solution (e.g., 1 mM in sterile water or DMSO).
-
Human serum (commercially available or freshly prepared).[17]
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v) for protein precipitation.[17][18]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.[15][16][17]
Procedure:
-
Pre-warm human serum to 37°C.
-
Add the peptide stock solution to the serum to achieve the desired final concentration (e.g., 100 µM).
-
Incubate the mixture at 37°C with gentle shaking.[17]
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.
-
Immediately stop the proteolytic reaction by adding the aliquot to a tube containing TCA solution.[17][18]
-
Incubate on ice for at least 10-30 minutes to allow for protein precipitation.[17][18]
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[17]
-
Collect the supernatant containing the peptide and its degradation products.
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
Calculate the percentage of intact peptide at each time point relative to the 0-minute time point and determine the peptide's half-life.
Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol is used to determine the secondary structure of this compound analogs in different environments.
Materials:
-
This compound or analog peptide solution (e.g., 0.1-0.2 mg/mL).
-
Aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Membrane-mimicking solvent (e.g., 50% 2,2,2-trifluoroethanol (TFE) in buffer or a solution of sodium dodecyl sulfate (SDS) micelles).[7]
-
CD spectrophotometer.
Procedure:
-
Prepare solutions of the peptide in the aqueous buffer and the membrane-mimicking solvent.
-
Record the CD spectra of each solution at room temperature, typically from 190 to 250 nm.
-
Use a quartz cuvette with a suitable path length (e.g., 1 mm).
-
Record a baseline spectrum of the respective solvent and subtract it from the peptide spectrum.
-
Analyze the resulting spectra to estimate the percentage of α-helical, β-sheet, and random coil structures. A strong negative band around 208 and 222 nm is characteristic of an α-helical conformation.
Quantitative Data Summary
The following tables summarize the stability of various temporin analogs from the literature.
Table 1: Proteolytic Stability of Temporin Analogs in Fetal Bovine Serum (FBS)
| Peptide | Sequence | % Remaining after 6h in 25% FBS | Reference |
| This compound | FLPLIGKVLSGIL-NH₂ | 17% | [19] |
| G6K-Temporin F | FLPLIK KVLSGIL-NH₂ | 25% | [19] |
Table 2: Proteolytic Stability of Linear vs. Cyclic Temporin L Analogs in Human Serum
| Peptide | Description | % Intact after 90 min in 90% Human Serum | Reference |
| Linear Temporin L analog | Linear precursor | ~30% | [8] |
| Lactam-stapled Temporin L analog | Cyclized peptide | ~70% | [8] |
Visualizations
Caption: Workflow for assessing peptide stability in serum.
Caption: Decision logic for selecting a stability enhancement strategy.
References
- 1. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclization of Two Antimicrobial Peptides Improves Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of strategies for improving proteolytic resistance of antimicrobial peptides by using variants of EFK17, an internal segment of LL-37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of d-amino acid substitution on the selectivity of temporin L towards target cells: identification of a potent anti-Candida peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Modifications: N-Terminal, Internal, and C-Terminal [sigmaaldrich.com]
- 10. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histidine Tag-Specific PEGylation Improves the Circulating Half-Life of TIMP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of PEGylation on stability of peptide in poly(lactide-co-glycolide) microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation and stability of N-terminal mono-PEGylated recombinant human endostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Temporin F for Enhanced Antimicrobial Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the optimization of the Temporin F peptide sequence for enhanced antimicrobial activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogs?
Temporins, including this compound, primarily exert their antimicrobial effects by disrupting the integrity of microbial cell membranes.[1] These short, cationic, and hydrophobic peptides adopt an α-helical structure in a membrane environment.[2] This amphipathic conformation allows them to interact with and insert into the negatively charged bacterial membrane, leading to pore formation, membrane depolarization, and leakage of intracellular contents, ultimately causing cell death.[1][3] While membrane disruption is the primary mechanism, some temporins, like Temporin L, have been shown to have intracellular targets, such as the FtsZ protein involved in bacterial cell division.[4]
Q2: What are the key physicochemical properties of this compound to consider for optimization?
The antimicrobial activity and selectivity of this compound are governed by a balance of three key properties:
-
Cationicity: A net positive charge is crucial for the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Increasing the net positive charge, often by substituting neutral or acidic amino acids with basic residues like Lysine (K) or Arginine (R), can enhance antimicrobial potency.[3] However, excessive charge can lead to increased cytotoxicity.[3]
-
Hydrophobicity: The hydrophobicity of the peptide influences its ability to insert into and traverse the lipid bilayer of the cell membrane.[5] Fine-tuning hydrophobicity is critical, as excessive hydrophobicity can lead to peptide aggregation, reduced bioavailability, and increased toxicity to mammalian cells.[5]
-
Amphipathicity and α-helicity: The tendency to form an amphipathic α-helix upon interacting with a membrane is a hallmark of many antimicrobial peptides, including temporins. This structure segregates hydrophobic and hydrophilic residues into distinct faces, facilitating membrane interaction and disruption. Modifications that stabilize this helical conformation can enhance antimicrobial activity.
Q3: What are common strategies to enhance the antimicrobial activity of this compound?
Several strategies can be employed to optimize the this compound sequence:
-
Amino Acid Substitution: Strategically replacing specific amino acids can modulate the peptide's charge, hydrophobicity, and helicity. For instance, substituting a glycine at position 6 with a lysine (G6K) in this compound has been shown to increase its antimicrobial activity and therapeutic window.[3][6]
-
Lipidation: Attaching a fatty acid chain to the peptide can enhance its interaction with the bacterial membrane and improve its stability.
-
Cyclization: Creating a cyclic version of the peptide can improve its stability against proteases and may enhance its antimicrobial activity.
-
Incorporation of non-canonical amino acids: Using D-amino acids or other unnatural amino acids can increase resistance to proteolytic degradation.[3]
Q4: How can I assess the success of my this compound optimization?
The effectiveness of your modifications can be evaluated through a series of key experiments:
-
Minimum Inhibitory Concentration (MIC) Assay: This determines the lowest concentration of the peptide required to inhibit the visible growth of a specific microorganism.
-
Hemolytic and Cytotoxicity Assays: These assays are crucial for assessing the peptide's toxicity towards mammalian cells (e.g., red blood cells, keratinocytes). A successful optimization will enhance antimicrobial activity while maintaining or reducing cytotoxicity, thereby increasing the therapeutic index (the ratio of the toxic dose to the therapeutic dose).
-
Membrane Permeabilization Assays: These experiments directly measure the peptide's ability to disrupt bacterial membranes, confirming its mechanism of action.
-
Circular Dichroism (CD) Spectroscopy: This technique is used to analyze the secondary structure of the peptide in different environments (e.g., aqueous solution vs. membrane-mimicking environments) to confirm its ability to fold into an α-helix.[1]
-
Stability Assays: The stability of the peptide in the presence of proteases (e.g., in serum) is a critical factor for its potential therapeutic application.[3][7]
Troubleshooting Guides
Peptide Synthesis and Purification
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low peptide yield during solid-phase peptide synthesis (SPPS) | - Incomplete coupling reactions due to peptide aggregation on the resin.[8][9] - Steric hindrance from bulky amino acids. - Poor solvation of the growing peptide chain.[8] | - Use a more efficient coupling reagent (e.g., HBTU, HATU). - Increase the coupling time and/or temperature.[8] - Use a more polar solvent system to improve solvation. - Incorporate pseudoprolines or Dmb/Hmb-protected amino acids to disrupt secondary structure formation. |
| Difficulty in purifying the hydrophobic peptide by RP-HPLC | - Peptide aggregation in the mobile phase. - Irreversible binding to the C18 column.[9] - Poor solubility in the injection solvent. | - Add organic acids like formic acid or acetic acid to the mobile phase to improve solubility.[9] - Use a less hydrophobic column (e.g., C8 or C4). - Optimize the gradient elution profile. - Dissolve the crude peptide in a stronger organic solvent like DMSO or isopropanol for injection.[6] |
| Multiple peaks or broad peaks during HPLC analysis | - Presence of deletion or truncated sequences. - Racemization of amino acids during synthesis. - Oxidation of sensitive residues (e.g., Met, Trp). - Peptide aggregation. | - Optimize SPPS conditions to minimize side reactions. - Use analytical HPLC with mass spectrometry (LC-MS) to identify the impurities. - Add reducing agents like DTT to the mobile phase if oxidation is suspected. - Analyze the sample at different concentrations and temperatures to check for aggregation. |
Antimicrobial and Cytotoxicity Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No antimicrobial activity observed for a synthesized peptide | - Incorrect peptide sequence or synthesis errors.[10] - Peptide degradation. - Inappropriate assay conditions (e.g., wrong growth medium, incorrect bacterial inoculum).[10] - The chosen test organism is not susceptible.[10] | - Verify the peptide's mass and purity by LC-MS. - Check the peptide's stability under storage and assay conditions. - Ensure the MIC assay is performed according to a standardized protocol (e.g., CLSI guidelines). - Include a positive control peptide with known activity. - Test against a panel of different bacterial strains. |
| High variability in MIC results | - Inconsistent bacterial inoculum size. - Peptide aggregation at higher concentrations. - Adsorption of the peptide to plasticware. | - Carefully standardize the preparation of the bacterial inoculum. - Visually inspect the peptide stock solution for any precipitation. - Use low-protein-binding plates and pipette tips. - Include more replicates and statistical analysis. |
| High hemolytic activity or cytotoxicity | - Excessive hydrophobicity of the peptide analog. - High net positive charge. | - Design new analogs with reduced hydrophobicity or a lower net charge. - Evaluate the therapeutic index to balance antimicrobial activity and toxicity. |
| Inconsistent results in membrane permeabilization assays | - The fluorescent dye is interacting with the peptide. - The dye is not effectively entering the cells. - The bacterial cell density is too high or too low. | - Run a control experiment with the dye and peptide in the absence of bacteria. - Optimize the dye concentration and incubation time. - Standardize the bacterial cell suspension for the assay. |
Data Presentation
Table 1: Sequences of this compound and its Analogs
| Peptide | Sequence | Net Charge |
| This compound | FLPLIGKVLSGIL-NH₂ | +2 |
| G6K-Temporin F | FLPLIKKVLSGIL-NH₂ | +3 |
| P3K-G11K-Temporin F | FLKLIGKVKSGIL-NH₂ | +4 |
| Temporin-FL | FLPLLAGLIGKIF-NH₂ | +2 |
| Temporin-FLa | FLPLLAGLIGKIF-NH₂ (modified hydrophobicity) | +2 |
| Temporin-FLb | LPLAGLIGKIF-NH₂ (truncated) | +2 |
Table 2: Antimicrobial Activity (MIC in µM) of this compound and Analogs
| Peptide | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| This compound | 16 - 32 | > 64 | > 64 | 32 | [3][6] |
| G6K-Temporin F | 4 | 16 | 32 | 16 | [3][6] |
| P3K-G11K-Temporin F | 8 | 32 | 64 | 32 | [3][6] |
| Temporin-FL | 16 | > 64 | > 64 | 32 | [1][11] |
| Temporin-FLa | 4 | > 64 | > 64 | 8 | [1][11] |
| Temporin-FLb | 64 | > 64 | > 64 | 32 | [1][11] |
Table 3: Cytotoxicity Data for this compound and Analogs
| Peptide | Hemolytic Activity (HC₅₀ in µM) | Cytotoxicity (IC₅₀ in µM against HaCaT cells) | Therapeutic Index (vs. S. aureus) | Reference |
| This compound | > 250 | Not reported | > 7.8 | [3][6] |
| G6K-Temporin F | > 250 | Not reported | > 62.5 | [3][6] |
| P3K-G11K-Temporin F | 20 | Not reported | 2.5 | [3][6] |
| Temporin-FL | ~150 | ~46.62 | ~9.4 | [1][11] |
| Temporin-FLa | ~37 | ~375.1 | ~9.3 | [1][11] |
| Temporin-FLb | > 400 | > 400 | > 6.25 | [1][11] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain on an appropriate agar plate and incubate overnight at 37°C.
-
Pick a single colony and inoculate it into a tube containing Mueller-Hinton Broth (MHB).
-
Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase (OD₆₀₀ of ~0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Peptide Solutions:
-
Prepare a stock solution of the peptide in sterile water or a suitable solvent (e.g., 10% DMSO).
-
Perform serial two-fold dilutions of the peptide stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well containing the peptide dilutions, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
-
Protocol 2: Membrane Permeabilization Assay (SYTOX Green Uptake)
-
Preparation of Bacterial Suspension:
-
Grow the bacterial culture to the mid-logarithmic phase as described in the MIC protocol.
-
Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., PBS).
-
Resuspend the cells in the same buffer to an OD₆₀₀ of 0.2.
-
-
Assay Setup:
-
In a black 96-well plate, add 50 µL of the bacterial suspension to each well.
-
Add 1 µL of SYTOX Green nucleic acid stain (final concentration of 1 µM) to each well and incubate in the dark for 15 minutes.
-
-
Peptide Addition and Measurement:
-
Add 50 µL of the peptide solution at various concentrations (typically 0.5x, 1x, 2x, and 4x MIC) to the wells.
-
Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time using a fluorescence plate reader.
-
An increase in fluorescence indicates that the peptide has permeabilized the bacterial membrane, allowing the SYTOX Green to enter and bind to intracellular nucleic acids.
-
Visualizations
Caption: Experimental workflow for optimizing this compound.
Caption: Structure-activity relationships in this compound optimization.
References
- 1. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of Temporin-L Analogues with the E. coli FtsZ Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
- 7. Novel temporin L antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. genscript.com [genscript.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Synthetic Temporin F
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with synthetic Temporin F.
Frequently Asked Questions (FAQs)
Q1: Why is my synthetic this compound difficult to dissolve in aqueous solutions?
A1: this compound, like many other temporins, is a hydrophobic peptide due to a high content of non-polar amino acid residues.[1][2] This inherent hydrophobicity leads to poor solubility in water and aqueous buffers, often resulting in aggregation and precipitation.
Q2: What is the recommended solvent for preparing a stock solution of synthetic this compound?
A2: Due to its hydrophobic nature, it is recommended to first dissolve synthetic this compound in a small amount of an organic solvent. Common choices include:
After initial dissolution, the solution can be slowly diluted with an aqueous buffer to the desired final concentration.
Q3: What is the maximum recommended concentration of organic solvent in my final working solution?
A3: The final concentration of the organic solvent should be kept to a minimum to avoid affecting your experimental results, especially in cell-based assays. For DMSO, a final concentration of 0.5% (v/v) is generally well-tolerated by most cell lines, though some may tolerate up to 1%.[3] However, for sensitive applications like primary cell cultures, it is advisable to keep the DMSO concentration below 0.1%.[3] Always perform a vehicle control in your experiments to account for any effects of the solvent.
Q4: My this compound precipitates when I dilute the stock solution into my aqueous buffer. What should I do?
A4: Precipitation upon dilution is a common issue with hydrophobic peptides. Here are a few troubleshooting steps:
-
Slow Dilution: Add the peptide stock solution dropwise to the aqueous buffer while gently vortexing or stirring.[3]
-
Sonication: Briefly sonicate the solution in a water bath to aid dissolution.[3]
-
pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase solubility.
-
Lower Final Concentration: You may have exceeded the solubility limit of the peptide in your chosen buffer. Try preparing a more dilute final solution.
Q5: Can I heat the solution to improve the solubility of this compound?
A5: Gentle warming can sometimes help dissolve peptides. However, excessive heat can lead to degradation or aggregation. If you choose to warm the solution, do so carefully and for a short period, and always monitor for any signs of precipitation upon cooling.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with synthetic this compound.
Problem: Lyophilized synthetic this compound powder does not dissolve in aqueous buffer.
Solution Workflow:
Caption: Troubleshooting workflow for dissolving lyophilized this compound.
Problem: Precipitate forms in the stock solution during storage.
Solution:
-
Warm the solution gently in a water bath to see if the precipitate redissolves.
-
Sonicate the stock solution briefly.
-
If the precipitate persists, it may be due to aggregation. Before use, centrifuge the stock solution to pellet the aggregates and use the supernatant. Note that this will reduce the effective concentration of the peptide.
-
For future preparations, consider storing the peptide as a lyophilized powder and reconstituting it fresh for each experiment.
Quantitative Data on this compound Solubility
Obtaining exact quantitative solubility data for synthetic peptides can be challenging as it can vary between batches and with the specific synthesis and purification methods used. The following table provides an illustrative guide to the relative solubility of this compound in common laboratory solvents. Researchers should determine the precise solubility for their specific batch of peptide empirically.
| Solvent System | Expected Solubility | Notes |
| Water / PBS | Poor | This compound is highly hydrophobic and prone to aggregation in aqueous solutions. |
| Dimethyl sulfoxide (DMSO) | Good to Excellent | A common first choice for creating a concentrated stock solution.[1] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Excellent | A strong solvent for many peptides, often used for initial solubilization. |
| Trifluoroethanol (TFE) | Good | Can help to induce and stabilize helical structures in peptides.[1] |
| Methanol | Moderate to Good | Another option for initial dissolution.[1] |
| Acetonitrile | Moderate | May be used, but DMSO or HFIP are generally more effective. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
-
Allow the lyophilized synthetic this compound to equilibrate to room temperature before opening the vial.
-
Add a small volume of 100% DMSO to the vial to dissolve the peptide. For example, to prepare a 10 mM stock solution of a peptide with a molecular weight of 1500 g/mol , dissolve 1.5 mg in 100 µL of DMSO.
-
Gently vortex or pipette up and down to ensure complete dissolution.
-
For working solutions, slowly add the DMSO stock to your aqueous buffer of choice while gently mixing. For example, to make a 100 µM working solution with a final DMSO concentration of 0.5%, add 5 µL of the 10 mM stock to 495 µL of buffer.
-
If any turbidity is observed, briefly sonicate the solution.
Protocol 2: Solubilization of this compound using HFIP
This protocol is adapted for instances where aggregation is a significant issue.
Caption: Experimental workflow for solubilizing this compound using HFIP.
Signaling Pathways and Logical Relationships
While this compound's primary mechanism of action is through direct interaction with and disruption of microbial cell membranes, understanding its broader context can be useful. The diagram below illustrates a generalized signaling pathway for antimicrobial peptides (AMPs) that can lead to downstream cellular effects.
Caption: Generalized mechanism of action for this compound.
References
- 1. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Impact of Solvents on the Structure of Temporin L Peptide Investigated by Mass Spectrometry [digitalcommons.kennesaw.edu]
- 2. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Menthol Based Deep Eutectic Solvents to enhance the Chromatographic Separation of Hydrophobic Antimicrobial Temporin-L Peptide [digitalcommons.kennesaw.edu]
- 3. lifetein.com [lifetein.com]
Troubleshooting low yield in solid-phase synthesis of Temporin F
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solid-phase synthesis of Temporin F, a hydrophobic antimicrobial peptide.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of this compound?
This compound is a 13-amino acid peptide with the sequence FLPLIGKVLSGIL-NH₂. It is characterized by a high proportion of hydrophobic residues, which can present challenges during solid-phase peptide synthesis (SPPS).
Q2: Which solid-phase synthesis strategy is recommended for this compound?
The most common and recommended strategy for the synthesis of this compound and its analogues is the Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) approach.[1] This method utilizes a base-labile Fmoc protecting group for the α-amino group and acid-labile protecting groups for the amino acid side chains, offering a robust and versatile methodology for peptide assembly.
Q3: What are the primary challenges encountered when synthesizing this compound?
Due to its hydrophobic nature, the primary challenge in synthesizing this compound is peptide chain aggregation on the solid support. This can lead to:
-
Incomplete coupling reactions: The aggregated peptide chains become inaccessible to the incoming activated amino acids, resulting in deletion sequences.
-
Poor Fmoc deprotection: The deprotection reagent may not efficiently reach the N-terminal Fmoc group, leading to incomplete removal and subsequent failed coupling.
-
Low solvation of the peptide-resin complex: This can hinder the diffusion of reagents and lead to overall low synthesis efficiency and yield.
Q4: How does this compound exert its antimicrobial activity?
This compound's primary mechanism of action is the disruption of microbial cell membranes.[2] Its amphipathic α-helical structure allows it to interact with and insert into the lipid bilayer of bacterial membranes, leading to permeabilization, leakage of intracellular contents, and ultimately, cell death.[2] While the primary target is the membrane, some studies suggest that after entering the cell, temporins can also interact with intracellular components, though well-defined signaling pathways have not been extensively characterized.[3][4]
Troubleshooting Guide for Low Yield in this compound Synthesis
Problem 1: Low overall yield after cleavage and purification.
Possible Cause 1.1: Peptide Aggregation During Synthesis
-
Symptoms: Resin beads clumping together, reduced swelling of the resin, and a positive Kaiser test after prolonged coupling times.
-
Solutions:
-
Employ Chaotropic Agents: The addition of chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can disrupt the hydrogen bonding networks that lead to aggregation.[1][5]
-
Use a "Magic Mixture" of Solvents: A solvent system composed of DCM/DMF/NMP (1:1:1) has been shown to be effective in solvating hydrophobic peptides and reducing aggregation.[6]
-
Incorporate Backbone Protection: The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the backbone amide nitrogen of a key residue can disrupt secondary structure formation and prevent aggregation.[1]
-
Microwave-Assisted Synthesis: Performing the coupling and deprotection steps in a microwave peptide synthesizer can increase reaction kinetics and help overcome aggregation-related issues.
-
Possible Cause 1.2: Incomplete Coupling Reactions
-
Symptoms: Presence of deletion sequences (masses corresponding to the target peptide minus one or more amino acids) in the crude product mass spectrometry analysis.
-
Solutions:
-
Optimize Coupling Reagents: For sterically hindered or aggregation-prone sequences, stronger coupling reagents such as HATU, HBTU, or PyBOP in combination with an additive like HOAt or HOBt are recommended.
-
Double Coupling: If a coupling reaction is known to be difficult for a particular amino acid, performing the coupling step twice before proceeding to the next deprotection can improve the efficiency.
-
Increase Reaction Time and Temperature: Extending the coupling time or moderately increasing the temperature (e.g., to 30-40°C) can help drive the reaction to completion.[7]
-
Possible Cause 1.3: Incomplete Fmoc Deprotection
-
Symptoms: A weak or negative Kaiser test after the deprotection step, followed by a failed coupling in the subsequent step.
-
Solutions:
-
Increase Deprotection Time: For aggregated sequences, the standard deprotection time with 20% piperidine in DMF may be insufficient. Increasing the deprotection time or performing a second deprotection step can be beneficial.
-
Use a Stronger Base: In cases of severe aggregation, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in the deprotection solution to enhance Fmoc removal.
-
Possible Cause 1.4: Suboptimal Cleavage from the Resin
-
Symptoms: A significant amount of the peptide remains on the resin after the cleavage procedure.
-
Solutions:
-
Optimize the Cleavage Cocktail: A standard cleavage cocktail for peptides with common acid-labile side-chain protecting groups is TFA/TIS/H₂O (95:2.5:2.5). For hydrophobic peptides, ensuring a sufficient volume of the cleavage cocktail to fully swell the resin is crucial.
-
Increase Cleavage Time: Extending the cleavage time from the standard 2-3 hours to 4-6 hours can improve the yield of the cleaved peptide.
-
Data Presentation: Expected Yields in Hydrophobic Peptide Synthesis
The synthesis of hydrophobic peptides like this compound is often associated with lower yields compared to more hydrophilic sequences. The following table provides a qualitative comparison of expected outcomes based on the chosen synthesis strategy. Actual yields can vary significantly based on the specific sequence, scale, and instrumentation used.
| Synthesis Strategy | Expected Crude Purity | Expected Final Yield | Key Considerations |
| Standard Fmoc-SPPS | Low to Moderate | Low (<10%) | Prone to significant aggregation and deletion products. |
| Microwave-Assisted SPPS | Moderate | Moderate (10-30%) | Improved coupling efficiency and reduced aggregation. |
| SPPS with Chaotropic Agents | Moderate | Moderate (10-25%) | Helps to disrupt secondary structures and improve solvation. |
| SPPS with Backbone Protection | High | High (>30%) | Effectively prevents aggregation but requires additional synthesis steps. |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis of this compound
-
Resin Selection and Swelling: Start with a Rink Amide resin (for C-terminal amide). Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HOBt (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative test indicates a complete reaction.
-
-
Washing: After each coupling and deprotection step, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the this compound sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: A flowchart outlining the logical steps to diagnose and resolve low yield issues in this compound synthesis.
Mechanism of Action of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) [frontiersin.org]
- 3. In vitro and intracellular activities of frog skin temporins against Legionella pneumophila and its eukaryotic hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gosset.ai [gosset.ai]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Optimization of the solid-phase synthesis of [18F] radiolabeled peptides for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Temporin F Efficacy Against Gram-Negative Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers focused on modifying Temporin F to improve its activity against Gram-negative bacteria.
Section 1: Understanding the Core Problem
Q1: Why is native this compound largely ineffective against Gram-negative bacteria?
A1: The primary challenge for this compound against Gram-negative bacteria is their complex cell envelope. Unlike Gram-positive bacteria, which have a thick but permeable peptidoglycan layer, Gram-negative bacteria possess a formidable outer membrane. This membrane's outer leaflet is composed of lipopolysaccharide (LPS), which creates a strong, negatively charged barrier that repels the relatively low-charged this compound, preventing it from reaching the inner cytoplasmic membrane to exert its disruptive effects. The interaction with LPS can also lead to the aggregation of some temporin peptides, further hindering their ability to traverse the outer membrane.
Section 2: Peptide Modification and Design Strategies
Q2: What are the primary strategies for modifying this compound to be more effective against Gram-negative bacteria?
A2: The main goal is to design analogues that can efficiently cross the LPS outer membrane and disrupt the inner membrane. Key strategies involve modulating the peptide's physicochemical properties:
-
Increasing Cationicity: Enhancing the net positive charge, typically by substituting neutral or hydrophobic residues with basic amino acids like Lysine (K) or Arginine (R), improves the peptide's electrostatic attraction to the negatively charged LPS, facilitating a "self-promoted uptake" pathway. However, excessive charge can lead to increased toxicity (hemolysis) with diminishing returns on antimicrobial activity.
-
Optimizing Hydrophobicity: Adjusting hydrophobicity is a balancing act. Increased hydrophobicity can enhance membrane interaction and disruption. This can be achieved by substituting amino acids or adding non-standard residues like Norleucine (Nle). However, like cationicity, excessive hydrophobicity can lead to non-specific toxicity against host cells.
-
Specific Amino Acid Substitutions: Replacing specific residues can alter the peptide's structure and function. For instance, substituting L-amino acids with D-amino acids can increase resistance to enzymatic degradation. Introducing aromatic residues like Tryptophan (Trp) can facilitate interaction with the interfacial region of bacterial membranes.
Q3: How do these modifications affect antimicrobial activity and toxicity?
A3: The table below summarizes the effects of various modifications on this compound and its analogues. It compares the Minimum Inhibitory Concentration (MIC) against a Gram-positive bacterium (S. aureus) and a Gram-negative bacterium (E. coli), alongside hemolytic activity. A lower MIC indicates higher potency.
| Peptide/Analogue | Sequence | Modification Highlights | MIC vs. S. aureus (μM) | MIC vs. E. coli (μM) | Hemolytic Activity (HC₅₀ μM or % at conc.) | Reference(s) |
| Temporin-FL | FLPLIGKLLKSL-NH₂ | Parent Peptide | 16 | >64 | ~20% at 64 μM | |
| Temporin-FLa | FLPLIGKLLKSLF-NH₂ | C-terminal Phe addition (Increased Hydrophobicity) | 4 | >64 | ~50% at 64 μM | |
| This compound | FLPLIGKLL-NH₂ | Parent Peptide | 2 - 4 | 32 | Low (HC₅₀ > 200 μM) | |
| G6K-Temporin F | FLPLIKKLL-NH₂ | Gly6 -> Lys (Increased Cationicity) | 2 | 8 | Low (HC₅₀ > 200 μM) | |
| P3K-G11K-Temporin F | FLKLIGKLLK-NH₂ | Pro3 -> Lys, Gly11 -> Lys (Higher Cationicity) | 4 | 16 | High (HC₅₀ = 12.5 μM) | |
| Temporin B (TB) | LLPIVGNLLKSLL-NH₂ | Parent Peptide | 2-4 | >64 | Low | |
| TB_L1FK | F LPIVGNLKSLLK-NH₂ | Leu1->Phe, Asn7 deleted, C-term Lys (Hydrophobicity/Cationicity) | 1-2 | 4-8 | Not specified | |
| TB_KKG6A | KKLLPIVGNLLKSLL-NH₂ | N-term KK added, Gly6->Ala (High N-term Cationicity) | >64 | 4 | Low |
Note: MIC and hemolysis values can vary between studies due to different assay conditions.
Section 3: Troubleshooting Experimental Issues
Q4: My modified peptide shows high activity against E. coli but is also highly hemolytic. What can I do?
A4: This is a common issue arising from modifications that increase properties like hydrophobicity and cationicity non-selectively. To address this:
-
Moderate the Modification: An excessive increase in net positive charge or hydrophobicity often correlates with high hemolytic activity. Try creating analogues with a more moderate charge (e.g., +3 or +4) instead of highly charged versions.
-
Change Residue Positions: The location of cationic or hydrophobic residues matters. Try moving them to different positions in the sequence to alter the amphipathic character of the peptide, which can influence its selectivity for bacterial vs. mammalian membranes.
-
Incorporate D-Amino Acids: Strategically replacing an L-amino acid with its D-enantiomer can sometimes reduce hemolytic activity without compromising antimicrobial potency.
-
Hybrid Peptides: Consider creating a hybrid peptide by combining a portion of your modified this compound with a sequence from another non-hemolytic peptide.
Q5: My peptide solution seems cloudy, or I'm getting poor yields after purification. Could this be aggregation?
A5: Yes, those are classic signs of peptide aggregation. Aggregation is a significant problem where peptide chains self-associate through hydrophobic interactions and hydrogen bonding. It can drastically reduce the effective concentration of the active monomeric peptide, leading to lower observed bioactivity.
Troubleshooting Aggregation:
-
During Synthesis: For difficult, hydrophobic sequences, aggregation can occur on the resin. Strategies to overcome this include using pseudoproline dipeptides, switching to a more effective solvent like N-methylpyrrolidone (NMP), or performing couplings at a higher temperature.
-
During Assays:
-
Solubility Test: Before running bioassays, test solubility in different buffers. Sometimes aggregation is buffer- or pH-dependent.
-
Diluent Choice: For MIC assays, use the recommended diluent of 0.01% acetic acid with 0.2% bovine serum albumin (BSA), as BSA can help prevent peptides from sticking to plasticware and aggregating.
-
Sonication: Briefly sonicating the stock solution before making dilutions can help break up pre-formed aggregates.
-
Q6: My MIC results for the same peptide are inconsistent between experiments. What's going wrong?
A6: Reproducibility in MIC assays, especially for cationic peptides, is challenging. Common pitfalls include:
-
Inoculum Effect: The starting concentration of bacteria can significantly impact the MIC. Ensure you are using a standardized inoculum, typically ~5 x 10⁵ CFU/mL, and verify the count periodically with plate counts.
-
Media Choice: Standard Mueller-Hinton Broth (MHB) can have high concentrations of divalent cations (Ca²⁺, Mg²⁺) that interfere with the action of some AMPs. While MHB is standard, be aware of this and consider testing in cation-adjusted MHB or other media if you suspect interference.
-
Peptide Adsorption: Cationic peptides readily bind to the surfaces of standard polystyrene microtiter plates, reducing the effective concentration. Always use polypropylene 96-well plates to minimize this effect.
-
Peptide Dilution and Stability: As mentioned above, use a diluent containing acetic acid and BSA. Prepare fresh dilutions for each experiment, as peptides can degrade or aggregate in solution over time.
-
Reading the MIC: The MIC is the lowest concentration that inhibits visible growth. This can be subjective. For peptides that may be bacteriostatic but not bactericidal at lower concentrations, there might be faint growth. Be consistent in how you define the endpoint. Consider using a plate reader for a more objective OD₆₀₀ measurement.
Section 4: Key Experimental Protocols
Protocol 1: Modified Broth Microdilution MIC Assay for Cationic Peptides (Adapted from Hancock Lab Modified MIC Method)
-
Preparation of Peptide Stock: Dissolve the lyophilized peptide in sterile deionized water to create a high-concentration stock (e.g., 2560 µg/mL). For serial dilutions, create a 10x working stock by diluting the primary stock in a solution of 0.01% acetic acid containing 0.2% bovine serum albumin (BSA).
-
Serial Dilution: In a sterile polypropylene 96-well plate, perform 2-fold serial dilutions of your 10x peptide stock using the acetic acid/BSA diluent. This will create a range of concentrations (e.g., from 640 µg/mL down to 2.5 µg/mL).
-
Bacterial Inoculum Preparation: Grow the target Gram-negative strain (e.g., E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to mid-log phase. Dilute the culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 10 µL from each of the 10x peptide dilutions to the corresponding wells of a final assay polypropylene plate. Then, add 90 µL of the prepared bacterial inoculum to each well. This dilutes the peptide 1:10 to its final test concentration and brings the bacterial count to the target density.
-
Controls: Include a positive control well (bacteria in MHB, no peptide) and a negative control well (MHB only, no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest peptide concentration in which there is no visible turbidity (growth) compared to the positive control.
Protocol 2: Hemolysis Assay
-
Preparation of Red Blood Cells (RBCs): Obtain fresh human or sheep red blood cells in an anticoagulant. Wash the cells 3-4 times by centrifuging at 1,000 x g for 10 minutes and resuspending the pellet in a sterile Phosphate-Buffered Saline (PBS), pH 7.4. After the final wash, resuspend the RBCs to create a 2% (v/v) solution in PBS.
-
Peptide Preparation: Prepare serial dilutions of your peptide in PBS in a 96-well polypropylene plate.
-
Incubation: Add an equal volume of the 2% RBC suspension to each well containing the peptide dilutions.
-
Controls:
-
Negative Control (0% hemolysis): RBCs incubated with PBS only.
-
Positive Control (100% hemolysis): RBCs incubated with a solution of 0.1% Triton X-100.
-
-
Reaction: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes to pellet intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new, clear flat-bottom 96-well plate. Measure the absorbance of the supernatant at 450 nm (or 540 nm), which corresponds to hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100 The HC₅₀ is the peptide concentration that causes 50% hemolysis.
Technical Support Center: Alanine Scanning Mutagenesis of Temporin F
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers undertaking alanine scanning mutagenesis of Temporin F to identify key residues for its antimicrobial activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of performing alanine scanning mutagenesis on this compound?
A1: The primary goal is to identify individual amino acid residues that are critical for the antimicrobial and hemolytic activity of this compound. By systematically replacing each amino acid with alanine, researchers can determine the contribution of each side chain to the peptide's overall function.[1][2] Alanine is chosen because it is a small, neutral amino acid that typically does not alter the main-chain conformation, thus allowing for the evaluation of the removed side chain's importance.
Q2: What are the expected outcomes of an alanine scan on this compound?
A2: Expected outcomes include:
-
Identification of "hot spots": Residues where substitution with alanine leads to a significant loss of antimicrobial activity. These are considered key for the peptide's function.
-
Understanding structure-activity relationships: Elucidating the roles of hydrophobicity, cationicity, and amphipathicity in this compound's mechanism of action.[3]
-
Designing improved analogs: The results can guide the design of new peptide analogs with enhanced antimicrobial potency and reduced toxicity (hemolytic activity).
Q3: How does the amphipathic nature of this compound relate to its mechanism of action?
A3: Temporins, including this compound, are known to adopt an amphipathic α-helical structure in membrane-mimicking environments.[4][5] This structure is crucial for their mechanism of action, which involves the disruption of microbial cell membranes.[4] The hydrophobic face of the helix interacts with the lipid core of the membrane, while the hydrophilic face, often containing cationic residues, interacts with the negatively charged phospholipid head groups on the bacterial surface.[3]
Q4: Is there a known signaling pathway that this compound interacts with?
A4: The primary mechanism of action for temporins is the direct disruption of the microbial cell membrane, rather than interaction with a specific intracellular signaling pathway.[4][6] The peptide binds to the bacterial membrane, inserts itself, and causes permeabilization, leading to leakage of cellular contents and cell death.[4] Some studies suggest that at higher concentrations, temporins can disintegrate the membrane in a detergent-like manner.
Troubleshooting Guides
Problem 1: My synthetic this compound analog has very low purity after synthesis and cleavage.
-
Question: I've synthesized an alanine-substituted this compound peptide using solid-phase peptide synthesis (SPPS), but the purity is very low after cleavage from the resin. What could be the issue?
-
Answer: Low purity can result from several factors during SPPS:
-
Incomplete coupling: Ensure you are using a sufficient excess of amino acid and coupling reagents, and allow adequate reaction time. For difficult couplings, a double coupling step may be necessary.
-
Incomplete Fmoc deprotection: Ensure the deprotection solution (e.g., 20% piperidine in DMF) is fresh and the reaction time is sufficient.
-
Aggregation: The growing peptide chain can aggregate on the resin, hindering reagent access. Using a microwave-assisted peptide synthesizer or adding a small amount of a chaotropic salt can help.
-
Side reactions during cleavage: Ensure you are using a cleavage cocktail with appropriate scavengers to protect sensitive amino acid side chains.
-
Problem 2: The MIC values for my this compound analogs are inconsistent across experiments.
-
Question: I am performing broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) of my this compound analogs, but the results are not reproducible. Why might this be happening?
-
Answer: Inconsistent MIC values are often due to variations in the experimental setup:
-
Bacterial inoculum density: Ensure the starting bacterial concentration is consistent for each experiment (typically around 5 x 10^5 CFU/mL).[7][8]
-
Peptide concentration: Accurately determine the concentration of your peptide stock solutions.
-
Binding to plasticware: Cationic peptides can bind to polystyrene plates, leading to a lower effective concentration. Use polypropylene 96-well plates to minimize this effect.[7]
-
Growth medium: Use a cation-adjusted Mueller-Hinton broth (MHB) for susceptibility testing of cationic antimicrobial peptides.[7]
-
Problem 3: My this compound analogs show high antimicrobial activity but also high hemolytic activity.
-
Question: My alanine-substituted this compound analogs are potent against bacteria, but they also lyse red blood cells at similar concentrations. How can I address this?
-
Answer: High hemolytic activity is a common challenge with antimicrobial peptides. This indicates a lack of selectivity between bacterial and mammalian cells.
-
Analyze the substituted residue: The residue you replaced might be important for selectivity. For example, replacing a bulky hydrophobic residue with alanine could alter the peptide's interaction with cholesterol-containing mammalian membranes.
-
Consider further modifications: Based on your alanine scan results, you can design new analogs. For instance, if a specific hydrophobic residue is crucial for antimicrobial activity but also contributes to hemolysis, you could try replacing it with a less hydrophobic or a non-natural amino acid to fine-tune the balance.
-
Data Presentation
The following table summarizes the antimicrobial and hemolytic activities of this compound and its Lysine-substituted analogs. While not a complete alanine scan, this data provides insight into the importance of specific residues and the overall net charge.
| Peptide | Sequence | Net Charge | MIC (μM) vs. S. aureus | MIC (μM) vs. E. coli | Hemolytic Activity (HC50 in μM) |
| This compound | FLPLIGKVLSGIL-NH2 | +1 | 32 | >128 | >200 |
| G6K-Temporin F | FLPLIKKVLSGIL-NH2 | +2 | 8 | 32 | 100 |
| P3K-G11K-Temporin F | FLKLIGKVLSKIL-NH2 | +3 | 4 | 16 | 2.6 |
Data adapted from a study on this compound derivatives where specific residues were substituted with Lysine to increase the net positive charge.[9]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs
This protocol describes the manual Fmoc/tBu solid-phase synthesis of a this compound analog.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. Pre-activate the Fmoc-protected amino acid by dissolving it with HBTU, HOBt, and DIPEA in DMF. b. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. c. Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the this compound analog sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry it. b. Add the cleavage cocktail to the resin and let it react for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. c. Precipitate the peptide by adding cold diethyl ether.
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound analogs.[10]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
This compound analog stock solutions
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacterium in MHB and incubate overnight at 37°C. Dilute the overnight culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.
-
Peptide Dilution Series: Prepare a two-fold serial dilution of the this compound analog in the 96-well plate.
-
Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Circular Dichroism (CD) Spectroscopy
This protocol is for analyzing the secondary structure of this compound analogs.
Materials:
-
This compound analog solution (in a suitable buffer, e.g., 10 mM phosphate buffer)
-
Membrane-mimicking solvent (e.g., 50% Trifluoroethanol (TFE) or 30 mM Sodium dodecyl sulfate (SDS))
-
CD spectropolarimeter
-
Quartz cuvette (1 mm path length)
Procedure:
-
Sample Preparation: Prepare a solution of the this compound analog at a known concentration (e.g., 50-100 µM) in the desired solvent (buffer or membrane-mimicking solvent).
-
Instrument Setup: Turn on the CD spectropolarimeter and the nitrogen gas flow. Allow the lamp to warm up.
-
Baseline Correction: Record a baseline spectrum of the solvent alone in the quartz cuvette.
-
Sample Measurement: a. Place the cuvette with the peptide solution in the sample holder. b. Record the CD spectrum, typically from 190 to 260 nm.
-
Data Analysis: a. Subtract the baseline spectrum from the sample spectrum. b. Convert the data to mean residue ellipticity. c. Analyze the spectrum for characteristic features of α-helices (negative bands at ~208 and ~222 nm) or other secondary structures.[11]
Visualizations
Caption: Experimental workflow for alanine scanning mutagenesis of this compound.
Caption: Proposed mechanism of action of this compound on bacterial membranes.
References
- 1. Alanine scanning analysis and structure-function relationships of the frog-skin antimicrobial peptide temporin-1Ta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and antitumor properties of anuran peptide temporin-SHf induce apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 9. researchgate.net [researchgate.net]
- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 11. Frontiers | Antimicrobial peptide temporin derivatives inhibit biofilm formation and virulence factor expression of Streptococcus mutans [frontiersin.org]
Optimizing buffer conditions for Temporin F antimicrobial assays
Technical Support Center: Temporin F Antimicrobial Assays
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing buffer conditions in antimicrobial assays involving this compound. It includes troubleshooting advice and detailed protocols in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small, cationic antimicrobial peptide (AMP), originally isolated from the skin of the European frog Rana temporaria.[1][2] Like other members of the temporin family, it is characterized by a high proportion of hydrophobic residues and a net positive charge at physiological pH.[3][4] Its primary mechanism of action involves targeting and disrupting the bacterial cell membrane. The positively charged peptide is electrostatically attracted to the negatively charged components of the bacterial membrane, leading to membrane permeabilization, loss of cellular integrity, and ultimately, cell death.[5][6]
Q2: Why are buffer conditions so critical for this compound assays?
The biological activity of this compound is highly sensitive to the physicochemical environment. Key buffer parameters such as pH, ionic strength (salt concentration), and the presence of divalent cations can significantly influence its structure, charge, and interaction with bacterial membranes.[7][8] Using non-optimal buffer conditions can lead to an underestimation of the peptide's potency, poor reproducibility, or misleading results regarding its toxicity.[4][7]
Q3: What are the most common assays for evaluating this compound's efficacy and safety?
The standard assays include:
-
Minimum Inhibitory Concentration (MIC): Determines the lowest peptide concentration that prevents visible bacterial growth.[5][9]
-
Minimum Bactericidal Concentration (MBC): Determines the lowest peptide concentration that kills 99.9% of the initial bacterial inoculum.[9]
-
Hemolysis Assay: Measures the peptide's lytic activity against red blood cells, serving as a primary indicator of its cytotoxicity to mammalian cells.[10][11]
-
Membrane Permeability Assays: Uses fluorescent dyes like Propidium Iodide (PI) or SYTOX Green to confirm that the peptide's mechanism involves membrane disruption.[5][9][12]
Q4: How do pH and ionic strength specifically affect this compound activity?
-
pH: The net positive charge of this compound is dependent on pH.[3] A neutral or slightly acidic pH generally favors the protonation of basic residues, enhancing the electrostatic attraction to negatively charged bacterial membranes.[7]
-
Ionic Strength: High concentrations of salts, particularly NaCl, can inhibit antimicrobial activity.[7] This is due to the "charge shielding" effect, where salt ions interfere with the electrostatic attraction between the cationic peptide and the anionic bacterial membrane. Divalent cations like Ca²⁺ and Mg²⁺ can also reduce activity by stabilizing the bacterial outer membrane or promoting peptide aggregation.[4][13]
Troubleshooting Guide
Problem: My this compound shows low or no antimicrobial activity in my MIC assay.
This is a common issue that can often be traced back to assay conditions rather than the peptide itself.
-
Possible Cause 1: Inhibitory Ionic Strength in Media
-
Explanation: Standard bacteriological media like Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB) contain physiological concentrations of salts that can inhibit this compound activity.[7][14]
-
Solution: First, establish a baseline activity in a low ionic strength buffer (e.g., 10 mM Tris-HCl or Sodium Phosphate, pH 7.4). If the peptide is active in the low-salt buffer but not in MHB, salt inhibition is the likely cause. Consider using cation-adjusted MHB as recommended by CLSI guidelines for some antibiotics, though custom low-salt media may be necessary for research purposes.
-
-
Possible Cause 2: Peptide Aggregation
-
Explanation: this compound is hydrophobic and can self-aggregate in certain buffers, especially those containing divalent cations or other solutes, which reduces its effective concentration.[4][15]
-
Solution: Visually inspect the wells for precipitation. Test the peptide's solubility in different buffers before the assay. Aggregation is concentration-dependent, so issues may only appear at higher concentrations.
-
-
Possible Cause 3: Peptide Degradation
-
Explanation: If the assay involves long incubation times or non-sterile components, proteases could degrade the peptide. While less common in standard MIC assays, it can be a factor.
-
Solution: Ensure sterile technique. If testing in complex biological fluids (like serum), peptide stability should be confirmed separately.[16] Using D-amino acid substituted analogs can increase resistance to proteolysis.[7]
-
Problem: I am observing high variability and poor reproducibility in my results.
-
Possible Cause 1: Peptide Adsorption to Labware
-
Explanation: Being amphipathic, this compound can adsorb to the surface of standard polystyrene microplates, reducing the concentration of peptide available to act on the bacteria.
-
Solution: Use low-binding polypropylene or polyethylene plates for all assays. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) can also mitigate this, but be aware that BSA itself can sometimes interact with peptides.
-
-
Possible Cause 2: Inconsistent Bacterial Inoculum
-
Explanation: The final bacterial concentration (CFU/mL) is a critical parameter. Small variations in the starting inoculum can lead to significant differences in MIC values.
-
Solution: Carefully standardize your bacterial culture preparation. Always prepare the inoculum from a fresh overnight culture in the mid-logarithmic growth phase. Verify the CFU/mL of your starting suspension by plating serial dilutions.
-
Data Summary Tables
Table 1: Expected Influence of Buffer Conditions on this compound MIC Values
| Buffer/Medium | Key Components | Typical Ionic Strength | Expected MIC against S. aureus | Rationale |
| 10 mM Sodium Phosphate | Na⁺, HPO₄²⁻/H₂PO₄⁻ | Low | Low (High Potency) | Minimal charge shielding allows for maximal electrostatic interaction with the bacterial membrane.[17] |
| Mueller-Hinton Broth (MHB) | Peptones, NaCl, Ca²⁺, Mg²⁺ | High (Physiological) | Higher | High salt concentration shields the peptide's positive charge, weakening its binding to bacteria.[7] |
| MHB + 50% Human Serum | Serum proteins, salts | High | Highest or Inactive | Peptide may be sequestered by serum proteins or degraded by proteases, in addition to salt inhibition.[18] |
| Phosphate-Buffered Saline (PBS) | ~150 mM NaCl, Phosphate | High (Physiological) | High | Primarily used for cytotoxicity assays; its high salt content makes it unsuitable for determining intrinsic antimicrobial potency.[10] |
Table 2: Recommended Buffers for Specific this compound Assays
| Assay Type | Recommended Buffer | Key Considerations |
| MIC/MBC (Initial Screen) | 10 mM Sodium Phosphate or 10 mM Tris-HCl, pH 7.4 | Determines the peptide's intrinsic activity under ideal, low-salt conditions. |
| MIC/MBC (Physiological) | Cation-Adjusted Mueller-Hinton Broth (MHB) | Provides a more clinically relevant context but may show reduced peptide activity.[16] |
| Hemolysis Assay | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Ensures isotonic conditions to prevent premature lysis of red blood cells.[10][11] |
| Membrane Permeability | PBS or low-salt buffer | Choice depends on whether the goal is to observe permeabilization under physiological or optimal conditions. |
| Circular Dichroism (CD) | 10 mM Ammonium Acetate (NH₄Ac) | This buffer is volatile and does not interfere with CD signals, making it ideal for studying peptide secondary structure.[3] |
Experimental Protocols & Visualizations
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Peptide Preparation: Dissolve synthetic this compound in sterile, nuclease-free water or 0.01% acetic acid to create a high-concentration stock solution (e.g., 2560 µM).
-
Bacterial Inoculum Preparation:
-
Streak the target bacterium (e.g., S. aureus ATCC 25923) on a suitable agar plate and incubate overnight.
-
Inoculate a single colony into 5 mL of the chosen assay medium (e.g., MHB). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD₆₀₀ ≈ 0.4-0.6).
-
Dilute the bacterial culture in the assay medium to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
-
Assay Plate Preparation:
-
Use a sterile, 96-well low-binding microtiter plate.
-
Add 50 µL of sterile assay medium to wells 2 through 12.
-
Add 100 µL of the stock peptide solution (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no peptide). Well 12 serves as the sterility control (medium only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[9]
Protocol 2: Hemolysis Assay
This protocol measures the lytic activity of this compound against human red blood cells (hRBCs).
-
hRBC Preparation:
-
Obtain fresh human whole blood in an anticoagulant tube (e.g., with EDTA).
-
Centrifuge at 1000 x g for 10 minutes at 4°C. Discard the supernatant and buffy coat.
-
Wash the hRBC pellet three times with 10 volumes of cold, sterile PBS (pH 7.4). Centrifuge and discard the supernatant after each wash.
-
Resuspend the final hRBC pellet in PBS to create a 4% (v/v) suspension.[10]
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of this compound in PBS in a 96-well V-bottom plate (50 µL per well).
-
Include a negative control (50 µL of PBS only) and a positive control (50 µL of 0.1% Triton X-100 for 100% hemolysis).[11]
-
-
Incubation:
-
Add 50 µL of the 4% hRBC suspension to each well.
-
Incubate the plate at 37°C for 1 hour.[10]
-
-
Reading Results:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet intact hRBCs.
-
Carefully transfer 80 µL of the supernatant to a new, flat-bottom 96-well plate.
-
Measure the absorbance of the released hemoglobin at 450 nm or 540 nm.[10][19]
-
Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Diagrams
Caption: Workflow for troubleshooting low antimicrobial activity in this compound assays.
Caption: Key factors influencing the bioactivity of this compound in antimicrobial assays.
References
- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new antimicrobial peptides derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antimicrobial peptide temporin derivatives inhibit biofilm formation and virulence factor expression of Streptococcus mutans [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. In Vitro & In Vivo Studies on Identifying and Designing Temporin-1CEh from the Skin Secretion of Rana chensinensis as the Optimised Antibacterial Prototype Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Novel temporin L antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Temporin-SHf, a New Type of Phe-rich and Hydrophobic Ultrashort Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Addressing non-specific binding of Temporin F in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of non-specific binding of Temporin F in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a short, cationic, and hydrophobic antimicrobial peptide (AMP) belonging to the temporin family, originally isolated from the skin of the European red frog, Rana temporaria.[1][2][3] Its primary mechanism of action involves direct interaction with and disruption of microbial cell membranes.[1][2] This interaction is driven by electrostatic attraction to negatively charged components of the microbial membrane, followed by insertion into the lipid bilayer, leading to membrane permeabilization and cell death.[1][4]
Q2: What is non-specific binding and why is it a problem in my cellular assays with this compound?
Non-specific binding refers to the adsorption of this compound to surfaces other than its intended target (i.e., the cell membrane). This can include plasticware (e.g., microplates, pipette tips), glass, and components of the cell culture medium, such as serum proteins.[5] Non-specific binding is a significant issue because it reduces the effective concentration of this compound available to interact with the cells, leading to an underestimation of its potency (e.g., higher apparent Minimum Inhibitory Concentration [MIC] or IC50 values) and inconsistent, unreliable experimental results.[5]
Q3: What properties of this compound contribute to its non-specific binding?
This compound's physicochemical properties, which are essential for its antimicrobial activity, also mediate its non-specific binding. These include:
-
Hydrophobicity: The high proportion of hydrophobic amino acid residues in this compound can lead to strong interactions with hydrophobic plastic surfaces like polystyrene.[6][7][8]
-
Cationic Nature: The net positive charge of this compound can result in electrostatic interactions with negatively charged surfaces.[6][7]
Q4: Can this compound aggregate in my experimental setup?
Yes, temporins, including this compound, have been shown to aggregate, especially in standard culture media and salt solutions.[1][2][3] This aggregation is influenced by the peptide concentration and the presence of divalent cations like Ca²⁺ and Mg²⁺.[2][3] Peptide aggregation can reduce its effective concentration and alter its biological activity.[1][2][3]
Troubleshooting Guides
Issue 1: High Variability and Poor Reproducibility in Assay Results
High variability between replicate wells or experiments is a common indicator of non-specific binding.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high variability.
Solutions:
-
Use Low-Binding Assay Plates: Standard polystyrene plates can readily bind peptides.[9] Switching to low-binding plates can significantly reduce the loss of this compound to the well surface.
Plate Type Peptide Recovery (Example with similar peptides) Standard Polystyrene 50-70% Low-Binding Polymer >90% Glass-Coated >95% This table presents illustrative data for cationic peptides; specific recovery for this compound may vary. -
Optimize Buffer Composition:
-
Add a Surfactant: A non-ionic surfactant like Tween 20 can help prevent hydrophobic interactions between this compound and plastic surfaces. A concentration of 0.01% to 0.05% is a good starting point.[10][11][12][13]
-
Increase Salt Concentration: Increasing the ionic strength of the buffer with NaCl (e.g., up to 300 mM) can disrupt electrostatic interactions that contribute to non-specific binding.
-
-
Reduce Serum Concentration: Serum proteins can bind to this compound, reducing its availability.[14] If possible, reduce the serum concentration in your cell culture medium or switch to a serum-free medium for the duration of the assay.
Issue 2: this compound Appears Less Potent Than Expected
If the observed MIC or IC50 values are consistently higher than reported in the literature, non-specific binding is a likely cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low peptide potency.
Solutions:
-
Use a Blocking Agent: Pre-incubating the assay plates with a blocking agent can saturate non-specific binding sites.
-
Bovine Serum Albumin (BSA): A 1-3% solution of BSA in your assay buffer is a commonly used and effective blocking agent.[15][16][17] Incubate the plates with the BSA solution for 1-2 hours at room temperature, then wash before adding cells and this compound.
Blocking Agent Effect on Non-Specific Binding None High 1% BSA Significantly Reduced 0.05% Tween 20 Moderately Reduced 1% BSA + 0.05% Tween 20 Maximally Reduced This table provides a qualitative comparison of common blocking strategies. -
-
Verify Peptide Concentration: Use a peptide quantification assay to determine the actual concentration of this compound in solution after incubation in the assay plate (without cells). This will help you quantify the extent of peptide loss.
Experimental Protocols
Protocol 1: Cytotoxicity Assay with Reduced Non-Specific Binding
This protocol describes a standard MTT assay for determining the cytotoxicity of this compound, with modifications to minimize non-specific binding.
Materials:
-
Target cells
-
This compound
-
Low-binding 96-well plates
-
Serum-free cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a acidified isopropanol solution)
-
Bovine Serum Albumin (BSA)
-
Tween 20
Procedure:
-
Plate Blocking (Optional but Recommended): a. Prepare a 1% (w/v) BSA solution in sterile PBS containing 0.05% (v/v) Tween 20. b. Add 100 µL of the blocking solution to each well of a low-binding 96-well plate. c. Incubate for 1-2 hours at 37°C. d. Aspirate the blocking solution and wash each well twice with 200 µL of sterile PBS.
-
Cell Seeding: a. Harvest and count your target cells. b. Resuspend the cells in serum-free medium and seed them into the pre-blocked (or unblocked low-binding) 96-well plate at the desired density (e.g., 1 x 10⁴ cells/well). c. Incubate for 2-4 hours to allow for cell attachment.
-
Peptide Treatment: a. Prepare serial dilutions of this compound in serum-free medium. b. Add the this compound dilutions to the wells containing the cells. Include a vehicle control (medium only). c. Incubate for the desired treatment period (e.g., 24 hours).
-
MTT Assay: a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C. c. Carefully remove the medium and add 100 µL of solubilization buffer to each well. d. Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Dot Blot Assay to Quantify this compound Binding to Surfaces
This protocol allows for a semi-quantitative assessment of this compound binding to different surfaces.
Materials:
-
This compound
-
Nitrocellulose or PVDF membrane
-
Dot blot apparatus (optional)
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibody against this compound (if available) or a suitable peptide stain.
-
HRP-conjugated secondary antibody (if using a primary antibody)
-
Chemiluminescent substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
Procedure:
-
Sample Preparation: a. Prepare solutions of this compound at a known concentration in the same buffer you use for your cellular assay. b. Incubate the peptide solution in different types of wells (e.g., standard polystyrene, low-binding) for a set period (e.g., 1 hour). c. Collect the supernatant from each well.
-
Membrane Application: a. Spot 1-2 µL of the initial this compound solution (before incubation) and the supernatants from the different wells onto a nitrocellulose or PVDF membrane.[18][19][20][21] b. Allow the spots to dry completely.
-
Blocking: a. Block the membrane with blocking buffer for 1 hour at room temperature.[19][21]
-
Detection (using a peptide stain): a. Stain the membrane with a suitable peptide stain (e.g., Ponceau S) according to the manufacturer's instructions. b. Image the membrane and compare the intensity of the spots. A weaker spot from the supernatant indicates more peptide was lost to the well surface.
-
Detection (using an antibody): a. Incubate the membrane with a primary antibody against this compound overnight at 4°C. b. Wash the membrane three times with TBST. c. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane three times with TBST. e. Add the chemiluminescent substrate and image the blot. A weaker signal from the supernatant indicates greater binding to the well surface.
Signaling Pathways and Logical Relationships
Mechanism of Non-Specific Binding and Mitigation
Caption: Factors contributing to and mitigating non-specific binding.
References
- 1. Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Evaluating the effects of hydrophobic and cationic residues on antimicrobial peptide self-assembly - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Reduction of albumin adsorption onto silicon surfaces by Tween 20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 14. mdpi.com [mdpi.com]
- 15. Blocking Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 免疫組織化学(IHC)のブロッキング戦略 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Dot Blot Protocol: A Simple and Quick Immunossay Technique: R&D Systems [rndsystems.com]
- 19. creative-biolabs.com [creative-biolabs.com]
- 20. novateinbio.com [novateinbio.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Enhancing the Therapeutic Index of Temporin F Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the therapeutic index of Temporin F derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its derivatives?
A1: this compound and its derivatives primarily exert their antimicrobial effects by disrupting the integrity of microbial cell membranes.[1] These cationic and amphipathic peptides interact with the negatively charged components of bacterial membranes, leading to pore formation, increased permeability, and ultimately cell death.[1][2] Some evidence also suggests that certain temporins can translocate across the membrane and interact with intracellular targets. For instance, Temporin L has been shown to interact with the FtsZ protein in E. coli, a key component of the cell division machinery.[3][4]
Q2: How can the therapeutic index of a this compound derivative be improved?
A2: The therapeutic index, a ratio of the peptide's toxicity to its efficacy, can be enhanced by several strategies:
-
Increasing Net Positive Charge: Substituting neutral or acidic amino acids with basic residues like lysine or arginine can enhance electrostatic interactions with negatively charged bacterial membranes, potentially increasing antimicrobial activity.[2] However, excessive charge can also lead to increased toxicity.
-
Modulating Hydrophobicity: Fine-tuning the hydrophobicity of the peptide is crucial. Increased hydrophobicity can enhance membrane interaction and antimicrobial potency, but can also increase hemolytic activity and cytotoxicity.[1]
-
Amino Acid Substitutions: Introducing D-amino acids can increase resistance to proteolytic degradation, prolonging the peptide's half-life. Proline substitutions can alter the peptide's secondary structure, in some cases reducing cytotoxicity.
Q3: My synthesized this compound derivative shows no antimicrobial activity. What are the possible reasons?
A3: Several factors could contribute to a lack of antimicrobial activity:
-
Peptide Synthesis and Purity: Errors in solid-phase peptide synthesis, incomplete deprotection, or the presence of impurities can result in an inactive peptide. Verify the peptide's identity and purity using techniques like mass spectrometry and HPLC.
-
Peptide Solubility and Aggregation: Some derivatives may have poor solubility in the assay medium or a tendency to aggregate, reducing their effective concentration. Experiment with different solvents (e.g., DMSO, acetic acid) for initial stock solutions and ensure proper mixing.
-
Assay Conditions: The composition of the test medium, including salt concentration and the presence of serum proteins, can significantly impact peptide activity. Consider using a low-salt buffer or cation-adjusted Mueller-Hinton broth for initial screenings.[5][6]
-
Target Organism Susceptibility: The specific bacterial strains used may be inherently resistant to the peptide's mechanism of action. Test against a panel of both Gram-positive and Gram-negative bacteria.
Troubleshooting Guides
Minimal Inhibitory Concentration (MIC) Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inaccurate pipetting- Uneven bacterial cell distribution- Peptide precipitation or aggregation | - Use calibrated pipettes and ensure proper mixing of bacterial inoculum.- Vortex the bacterial suspension before dispensing.- Visually inspect wells for any signs of precipitation. If observed, try a different solvent for the peptide stock or adjust the assay medium. |
| No clear endpoint (gradual decrease in growth) | - Peptide is bacteriostatic, not bactericidal at the tested concentrations.- Sub-optimal growth of the control bacteria. | - Determine the Minimum Bactericidal Concentration (MBC) by plating the contents of the wells with no visible growth onto agar plates.- Ensure the positive control (bacteria without peptide) shows robust growth. Optimize inoculum density and incubation time if necessary.[7] |
| Contamination in wells | - Non-sterile technique or reagents. | - Use aseptic techniques throughout the protocol. Ensure all media, buffers, and pipette tips are sterile. Include a sterility control (medium only, no bacteria or peptide) on each plate.[8] |
Hemolysis Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background hemolysis in negative control (RBCs in buffer) | - Mechanical lysis of red blood cells (RBCs) during washing or handling.- Osmotic imbalance.- Contamination of buffer. | - Handle RBCs gently. Centrifuge at low speeds (e.g., 500-1000 x g).- Use an isotonic buffer such as Phosphate-Buffered Saline (PBS).- Use fresh, sterile buffer. |
| Inconsistent results between assays | - Variation in RBC source and age.- Different incubation times.- Incomplete lysis in the positive control. | - Use fresh blood from the same donor source for a set of comparative experiments.- Standardize the incubation time (e.g., 1 hour at 37°C).[9][10]- Ensure the positive control (e.g., Triton X-100) shows complete hemolysis. If not, increase its concentration or incubation time.[11] |
| Precipitation of peptide with RBCs | - High peptide concentration leading to aggregation.- Interaction with plasma proteins if whole blood is used. | - Perform serial dilutions to test a wider range of concentrations.- Use washed RBCs instead of whole blood for initial screening to avoid plasma protein interference.[10] |
Cytotoxicity (MTT) Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in blank wells (media + MTT) | - Contamination of the culture medium with bacteria or yeast.- Presence of reducing agents in the medium. | - Use fresh, sterile culture medium.- Prepare MTT solution in serum-free medium, as some serum components can reduce MTT.[12] |
| Low absorbance readings in all wells | - Low cell number or poor cell health.- Insufficient incubation time with MTT.- Incomplete solubilization of formazan crystals. | - Optimize the initial cell seeding density. Ensure cells are healthy and in the exponential growth phase before adding the peptide.- Increase the incubation time with MTT (e.g., up to 4 hours), but be mindful of potential MTT toxicity to cells with longer incubations.- Ensure complete dissolution of formazan crystals by thorough pipetting or shaking. Allow sufficient time for solubilization (e.g., 2-4 hours or overnight in the dark). |
| False-positive viability (high absorbance despite visible cell death) | - The peptide or components in a natural product extract may directly reduce the MTT reagent. | - Include a control with the peptide in cell-free medium with MTT to check for direct reduction.- Consider using an alternative cytotoxicity assay that is not based on metabolic activity, such as the Lactate Dehydrogenase (LDH) release assay or a dye exclusion assay (e.g., Trypan Blue).[13] |
Quantitative Data Summary
The following tables summarize the biological activities of this compound and some of its derivatives from published studies.
Table 1: Antimicrobial Activity (MIC in µM) of this compound Derivatives
| Peptide | S. aureus | E. coli | P. aeruginosa | Reference |
| Temporin-FL | 16-32 | >64 | >64 | [1] |
| Temporin-FLa | 4 | >64 | >64 | [1] |
| Temporin-FLb | 32-64 | >64 | >64 | [1] |
| G6K-Temporin F | 2-32 | 2-32 | 2-32 | [2] |
| P3K-G11K-Temporin F | Not Reported | Not Reported | Not Reported | [2] |
Table 2: Cytotoxicity Data for this compound Derivatives
| Peptide | Hemolytic Activity (HC₅₀ in µM) | Cytotoxicity (IC₅₀ in µM on HaCaT cells) | Therapeutic Index (HC₅₀/MIC) | Reference |
| Temporin-FL | >500 | 375.1 | >15.6 | [1] |
| Temporin-FLa | 155.4 | 46.62 | 38.9 | [1] |
| Temporin-FLb | >500 | >500 | >7.8 | [1] |
| G6K-Temporin F | Not Reported | Not Reported | 12.5 | [2] |
| P3K-G11K-Temporin F | Not Reported | Not Reported | 0.65 | [2] |
Experimental Protocols
Minimal Inhibitory Concentration (MIC) Broth Microdilution Assay
-
Peptide Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., sterile deionized water, 0.01% acetic acid). Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Inoculate a few colonies into CAMHB and incubate until the culture reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Hemolysis Assay
-
Red Blood Cell (RBC) Preparation: Obtain fresh human or animal blood containing an anticoagulant. Centrifuge the blood to pellet the RBCs. Wash the RBCs three to four times with cold, sterile PBS, centrifuging and aspirating the supernatant after each wash. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).
-
Assay Setup: In a 96-well plate, add serial dilutions of the this compound derivative in PBS.
-
Incubation: Add the RBC suspension to each well. For a positive control, add a lytic agent such as 1% Triton X-100 to a set of wells with RBCs. For a negative control, add only PBS to another set of wells with RBCs. Incubate the plate at 37°C for 1 hour.
-
Measurement: Centrifuge the plate to pellet intact RBCs. Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Cytotoxicity (MTT) Assay
-
Cell Seeding: Seed mammalian cells (e.g., HaCaT keratinocytes) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Peptide Treatment: Replace the culture medium with fresh medium containing serial dilutions of the this compound derivative. Include a vehicle control (medium with the same solvent concentration used for the peptide) and a positive control for cytotoxicity if available. Incubate for the desired exposure time (e.g., 24 hours).
-
MTT Incubation: Remove the peptide-containing medium and add fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Workflow for enhancing the therapeutic index of this compound derivatives.
Caption: Mechanism of action of this compound derivatives against bacterial cells.
Caption: Troubleshooting workflow for a lack of antimicrobial activity in an MIC assay.
References
- 1. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of Temporin-L Analogues with the E. coli FtsZ Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy [frontiersin.org]
- 6. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. galaxy.ai [galaxy.ai]
- 13. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C-Terminal Modification of Temporin F for Enhanced Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the C-terminal modification of Temporin F to improve its stability.
Frequently Asked Questions (FAQs)
Q1: Why is C-terminal modification of this compound important for improving its stability?
A1: The C-terminus of a peptide is susceptible to degradation by carboxypeptidases, which are enzymes that cleave amino acid residues from the carboxyl end. C-terminal modification, such as amidation, neutralizes the negative charge of the C-terminal carboxyl group (-COOH), making the peptide less susceptible to enzymatic degradation and thereby increasing its stability and prolonging its shelf life.[1][2] Many naturally occurring temporins, including this compound, are C-terminally amidated, which suggests a crucial role for this modification in their biological function and stability.[3][4][5][6]
Q2: What are the most common C-terminal modifications to enhance the stability of antimicrobial peptides (AMPs) like this compound?
A2: The most common and effective C-terminal modifications include:
-
Amidation: This involves replacing the C-terminal carboxyl group with an amide group (-CONH₂). It is a widely used strategy that mimics the structure of many natural peptides and has been shown to increase stability against enzymatic degradation.[1][2]
-
Esterification: Converting the C-terminal carboxyl group to an ester can also remove the negative charge and enhance stability, although this is less common than amidation.[2]
-
Incorporation of D-amino acids: Replacing L-amino acids at or near the C-terminus with their D-enantiomers can significantly increase resistance to proteases, which are stereospecific for L-amino acids.[7][8] One study showed that a D-form peptide analog had a half-life in plasma more than 12-fold longer than its L-form counterpart.[9]
-
Cyclization: Creating a covalent bond between the N- and C-termini to form a cyclic peptide can dramatically improve stability by making the peptide less accessible to exopeptidases.[10][11]
Q3: How does C-terminal amidation affect the antimicrobial activity of this compound?
A3: C-terminal amidation generally helps to maintain or even enhance the antimicrobial activity of this compound. The removal of the negative charge at the C-terminus can improve the peptide's interaction with the negatively charged bacterial membrane, a key step in its mechanism of action.[1][3] Temporins are known to adopt an α-helical conformation in hydrophobic environments like a bacterial membrane, and the C-terminal amide can contribute to the stability of this structure.[6][11]
Troubleshooting Guides
Problem 1: My C-terminally modified this compound analog shows low stability in serum.
| Possible Cause | Troubleshooting Step |
| Incomplete Amidation | Verify the completion of the amidation reaction during peptide synthesis using mass spectrometry to ensure the correct molecular weight. Incomplete reactions will leave a free carboxyl group, which is a target for carboxypeptidases. |
| Internal Cleavage Sites | While the C-terminus is protected, the peptide may still be susceptible to endopeptidases that cleave internal peptide bonds. Analyze the degradation products using LC-MS to identify cleavage sites. Consider substituting amino acids at these sites with non-proteinogenic amino acids or D-amino acids to block enzymatic recognition.[10] |
| Suboptimal Hydrophobicity | The overall hydrophobicity of the peptide can influence its interaction with serum proteins and proteases. If the peptide is too hydrophobic, it may aggregate or bind non-specifically to serum albumin, potentially increasing its clearance. Consider modifying the sequence to optimize the hydrophobic/hydrophilic balance. |
| Assay Conditions | The concentration of serum used in the stability assay can significantly impact the degradation rate. Ensure you are using a consistent and relevant serum concentration (e.g., 25% or 90% fresh serum) for your experiments.[7][11] |
Problem 2: The antimicrobial activity of my modified this compound is significantly reduced.
| Possible Cause | Troubleshooting Step |
| Disruption of Secondary Structure | The modification may have altered the peptide's ability to form an α-helix, which is often crucial for its antimicrobial activity.[4][11] Use Circular Dichroism (CD) spectroscopy to analyze the secondary structure of the modified peptide in a membrane-mimicking environment (e.g., SDS micelles or TFE).[3][12] |
| Altered Net Charge | Changes in the net positive charge can affect the initial electrostatic interaction with the bacterial membrane.[3] If substitutions were made, re-evaluate the net charge of the peptide. A moderate increase in net charge can sometimes improve activity, but a significant increase may lead to higher toxicity.[8][12] |
| Reduced Amphipathicity | The amphipathic nature of the α-helix is critical for membrane disruption. The modification might have disrupted the segregation of hydrophobic and hydrophilic residues on opposite faces of the helix. Analyze the helical wheel projection of your modified peptide to assess its amphipathicity. |
Quantitative Data Summary
Table 1: Stability of Modified Antimicrobial Peptides in Serum
| Peptide | Modification | Serum Concentration | Time | Remaining Peptide (%) | Reference |
| Kn2-7 | L-amino acids | 25% Human Serum | 24 h | 1.0% | [7] |
| dKn2-7 | D-enantiomer of Kn2-7 | 25% Human Serum | 24 h | 78.5% | [7] |
| Linear Temporin L analog (9) | Linear | 90% Human Serum | 6 h | ~0% | [11] |
| Stapled Temporin L analog (12) | i,i+4 Lactam cyclization | 90% Human Serum | 12 h | >50% | [11] |
| G6K-Temporin F | Lysine substitution | 25% Fetal Bovine Serum | 6 h | 25% | [12] |
| pepdD2 | D-amino acid substitutions | Rat Plasma | 72 h | ~90% | [9] |
Experimental Protocols
Protocol 1: Serum Stability Assay
This protocol is used to assess the stability of peptide analogs in the presence of serum proteases.
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in sterile water or appropriate buffer)
-
Fresh or frozen human or fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA) or other protein precipitation agents (e.g., acetonitrile, ethanol with 1% formic acid)[7]
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
LC-MS system for identification of degradation products (optional)
Methodology:
-
Incubation:
-
Thaw the serum on ice. Centrifuge to remove any precipitates.
-
In a microcentrifuge tube, mix the peptide stock solution with the serum to a final desired concentration (e.g., 25% or 50% serum) and a final peptide concentration of approximately 0.1 mg/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 6, 12, 24 hours), withdraw an aliquot of the reaction mixture.[9][11]
-
-
Protein Precipitation:
-
Immediately stop the enzymatic reaction by adding a protein precipitation agent. For example, add two volumes of ethanol containing 1% formic acid to the aliquot.[7]
-
Vortex the sample and incubate on ice for at least 30 minutes to precipitate the serum proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant containing the peptide and its degradation products.
-
Analyze the supernatant by RP-HPLC. Use a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the peptide peak by UV absorbance at 214 or 280 nm.
-
Quantify the amount of intact peptide remaining at each time point by integrating the peak area. The percentage of remaining peptide is calculated relative to the peak area at time zero.
-
Protocol 2: Enzymatic Degradation Assay using Proteinase K
This protocol assesses the stability of peptides against a broad-spectrum protease.
Materials:
-
Peptide stock solution (1 mM)
-
Proteinase K solution (e.g., 0.002% v/v)
-
Incubation buffer (e.g., Tris-HCl or PBS, pH 7.4)
-
Quenching solution (e.g., 0.1% TFA in water/acetonitrile)
-
RP-HPLC system
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, mix the peptide stock solution with the incubation buffer.
-
Initiate the reaction by adding the Proteinase K solution.
-
Incubate the mixture at 37°C.[13]
-
-
Sampling and Quenching:
-
At specified time intervals (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the acidic quenching solution.[13]
-
-
Analysis:
-
Analyze the samples by RP-HPLC using a C18 column.
-
Calculate the percentage of residual peptide by comparing the peak area at each time point to the peak area at time zero.[13]
-
Visualizations
Caption: Workflow for a typical serum stability assay.
References
- 1. qyaobio.com [qyaobio.com]
- 2. jpt.com [jpt.com]
- 3. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temporins: Multifunctional Peptides from Frog Skin [mdpi.com]
- 5. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A Systematic Study of the Stability, Safety, and Efficacy of the de novo Designed Antimicrobial Peptide PepD2 and Its Modified Derivatives Against Acinetobacter baumannii [frontiersin.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Terminal Modification of Temporin F
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the N-terminal modification of Temporin F.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, purification, and evaluation of N-terminally modified this compound analogs.
Q1: My synthesized this compound analog shows no antimicrobial activity. What are the possible reasons?
A1: Lack of antimicrobial activity can stem from several factors:
-
Incorrect Synthesis or Purity: Ensure the peptide was synthesized with the correct amino acid sequence and has a high purity level (>95%). Errors in synthesis or the presence of impurities can drastically affect activity.[1]
-
Improper Folding/Conformation: Temporins typically adopt an α-helical structure in membrane environments, which is crucial for their function.[2][3][4] Modifications that disrupt this helical propensity can lead to inactivity. Consider performing Circular Dichroism (CD) spectroscopy to assess the secondary structure in membrane-mimicking environments (e.g., TFE or SDS micelles).[2][5]
-
Assay Conditions: Standard antimicrobial susceptibility testing (AST) methods for conventional antibiotics may not be suitable for antimicrobial peptides (AMPs).[6][7] Factors like high salt concentrations in the media (e.g., standard Mueller-Hinton Broth) can inhibit the activity of cationic peptides.[6][8][9] Consider using a low-salt medium or a modified MIC protocol specifically for cationic peptides.[7][10]
-
Peptide Degradation: Peptides can be susceptible to degradation by proteases. Ensure proper handling and storage. Introducing non-canonical D-amino acids can increase stability.[8][9][11]
-
Target Specificity: this compound and its analogs are generally more potent against Gram-positive bacteria and fungi, and often show weaker or no activity against Gram-negative bacteria.[2][3][12] This is due to the outer membrane of Gram-negative bacteria acting as a barrier.[3] Confirm the activity spectrum against appropriate reference strains.
Q2: The N-terminal modification increased antimicrobial potency but also resulted in high hemolytic activity. How can I improve selectivity?
A2: Balancing antimicrobial activity and toxicity is a common challenge. High hemolytic activity is often linked to excessive hydrophobicity.[2][3]
-
Modulate Hydrophobicity: While a certain level of hydrophobicity is required for membrane interaction, increasing it too much can lead to non-specific lysis of eukaryotic cells, like red blood cells.[3][12] Avoid adding too many bulky, non-polar residues. The goal is to find a balance between the net positive charge and hydrophobicity.[13]
-
Optimize Net Charge: A moderate increase in the net positive charge (e.g., by adding a Lysine residue) can enhance antimicrobial activity without a severe increase in toxicity.[14][15] However, a very high net charge can also lead to increased hemolysis.[15] The key is to enhance electrostatic attraction to the negatively charged bacterial membranes over the zwitterionic mammalian membranes.[3][16]
-
Strategic Amino Acid Substitution: Consider replacing a hydrophobic residue with a polar or charged one at a position that is not critical for forming the hydrophobic face of the α-helix. This can reduce overall hydrophobicity while maintaining the amphipathic structure necessary for activity.
Q3: I am having trouble with the solid-phase peptide synthesis (SPPS) of my this compound analog. What are some common issues?
A3: SPPS can be challenging, especially with hydrophobic sequences common in AMPs.
-
Peptide Aggregation: Hydrophobic peptides can aggregate on the resin, leading to incomplete coupling or deprotection steps. Using specialized resins, sonication during synthesis, or incorporating pseudoproline dipeptides can help mitigate this.[17][18]
-
Difficult Couplings: Coupling bulky or sterically hindered amino acids can be inefficient. Using a stronger coupling agent like COMU or HBTU and extending the reaction time may be necessary.[17][19]
-
Cleavage and Purification: After cleavage from the resin, ensure the peptide is fully dissolved. Hydrophobic peptides may require solvents like acetonitrile or isopropanol. Purification via RP-HPLC can also be challenging; optimizing the gradient and column chemistry is crucial for good separation.[18]
Q4: My MIC assay results for the same peptide are inconsistent between experiments. How can I improve reproducibility?
A4: Reproducibility in MIC testing for AMPs requires strict protocol adherence.
-
Standardized Inoculum: Ensure the bacterial inoculum is prepared consistently and is in the logarithmic growth phase. The final concentration of bacteria in the wells should be standardized (e.g., ~5 x 10^5 CFU/mL).[10][20]
-
Peptide Handling: Cationic and hydrophobic peptides can adhere to standard polystyrene plates. Use low-binding materials like polypropylene 96-well plates for all dilutions and assays.[10]
-
Solvent and Diluent: Dissolve the peptide in a suitable solvent (e.g., 0.01% acetic acid) and use a carrier protein like bovine serum albumin (BSA) in your diluent to prevent non-specific loss of the peptide to tube and plate surfaces.[10]
-
Consistent Reading: Read the results at a consistent time point (e.g., 18-24 hours). The MIC is typically defined as the lowest concentration that inhibits growth by a certain percentage (e.g., >80%) compared to the growth control.[10][20]
Quantitative Data Summary
The following tables summarize the effects of various N-terminal modifications on the activity of this compound and its analogs.
Table 1: Antimicrobial Activity (MIC in µM) of this compound Analogs
| Peptide | Modification | S. aureus | E. coli | C. albicans | Reference |
| Temporin-FL | Parent Peptide | 8 - 16 | >64 | 16 | [2] |
| Temporin-FLa | N-terminal truncation (enhanced hydrophobicity) | 4 | >64 | 8 | [2] |
| Temporin-FLb | N-terminal truncation (reduced α-helicity) | 32 - 64 | >64 | 32 | [2] |
| This compound | Parent Peptide | - | - | - | [14][15] |
| G6K-Temporin F | G6K substitution (increased net charge) | 2 - 4 | 16 - 32 | - | [14][15] |
| P3K-G11K-Temporin F | Double substitution (high net charge) | 4 - 8 | 16 - 32 | - | [14][15] |
Table 2: Hemolytic and Cytotoxic Activity of this compound Analogs
| Peptide | Hemolytic Activity (HC₅₀ in µM) | Cytotoxicity (IC₅₀ in µM) | Therapeutic Index* | Reference |
| Temporin-FL | >128 | 68.9 (HFF-1 cells) | >8 | [2] |
| Temporin-FLa | 64 | 35.8 (HFF-1 cells) | 16 | [2] |
| Temporin-FLb | >128 | >128 (HFF-1 cells) | >4 | [2] |
| G6K-Temporin F | >200 | - | 12.5 | [14][15] |
| P3K-G11K-Temporin F | 13 | - | 0.65 | [14][15] |
*Therapeutic Index (TI) is often calculated as the ratio of the concentration causing 50% hemolysis or cytotoxicity to the MIC against a target pathogen. A higher TI indicates greater selectivity.
Experimental Protocols
This section provides detailed methodologies for key experiments.
Peptide Synthesis and Purification
Method: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)[14][19]
-
Resin: Start with a Rink Amide resin to obtain a C-terminally amidated peptide, which is common for temporins.[4][21]
-
Deprotection: Remove the Fmoc protecting group from the terminal amino acid using a 20% solution of piperidine in dimethylformamide (DMF).
-
Coupling: Add the next Fmoc-protected amino acid (3-5 equivalents) along with a coupling agent such as HBTU/HOBt or COMU/Oxyma and a base like diisopropylethylamine (DIPEA) in DMF. Allow the reaction to proceed for 1-2 hours. Confirm completion with a Kaiser test.
-
Wash: Thoroughly wash the resin with DMF and dichloromethane (DCM) after each deprotection and coupling step.
-
Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.
-
Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water, for 2-3 hours.[19]
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: Confirm the mass of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[18]
Antimicrobial Susceptibility Testing (MIC Assay)
Method: Broth Microdilution based on CLSI guidelines with modifications for cationic peptides.[10]
-
Materials: Use sterile 96-well polypropylene (low-binding) microtiter plates. Prepare cation-adjusted Mueller-Hinton Broth (MHB) or another low-salt medium.
-
Peptide Preparation: Dissolve the lyophilized peptide in sterile 0.01% acetic acid with 0.2% BSA to create a stock solution. Perform serial twofold dilutions in the same solvent in the polypropylene plate to achieve concentrations 10x the final desired concentration.
-
Inoculum Preparation: Culture bacteria overnight. Dilute the culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Add the bacterial suspension to the wells containing the peptide dilutions. Include a positive control (bacteria only) and a negative control (broth only).
-
Reading: Incubate the plate at 37°C for 18-24 hours. Determine the MIC as the lowest peptide concentration showing no visible bacterial growth (or >80% growth inhibition measured by absorbance at 600 nm).[20]
Hemolysis Assay
Method: Spectrophotometric measurement of hemoglobin release from red blood cells.[2]
-
Blood Collection: Obtain fresh human or animal red blood cells (RBCs) in an anticoagulant-containing tube.
-
Preparation: Wash the RBCs three times with a phosphate-buffered saline (PBS) solution by centrifugation (e.g., 1000 x g for 5 min) and resuspension. Prepare a 2-4% (v/v) suspension of RBCs in PBS.
-
Incubation: Add the RBC suspension to a 96-well plate. Add serial dilutions of the peptide (dissolved in PBS) to the wells.
-
Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).
-
Reaction: Incubate the plate at 37°C for 1 hour.
-
Measurement: Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm or 540 nm.
-
Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) [frontiersin.org]
- 4. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A different molecular mechanism underlying antimicrobial and hemolytic actions of temporins A and L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-Activity Relationship-based Optimization of Small Temporin-SHf Analogs with Potent Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 11. Development and Challenges of Antimicrobial Peptides for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial and antitumor properties of anuran peptide temporin-SHf induce apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and characterization of new antimicrobial peptides derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. iris.uniroma1.it [iris.uniroma1.it]
- 19. pubs.acs.org [pubs.acs.org]
- 20. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PEGylation of Temporin F for Increased Half-Life
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the PEGylation of Temporin F to extend its in vivo half-life.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of PEGylating this compound?
A1: The primary goal of PEGylating this compound, an antimicrobial peptide (AMP), is to increase its circulating half-life. Peptides like this compound are often rapidly cleared from the body by the kidneys or degraded by proteases. Covalently attaching polyethylene glycol (PEG) chains increases the peptide's hydrodynamic size, which can significantly reduce renal clearance and protect it from enzymatic degradation, thereby prolonging its therapeutic window.
Q2: Which functional groups on this compound can be targeted for PEGylation?
A2: this compound has the amino acid sequence FLPLIGKVLSGIL. The potential sites for PEGylation are the N-terminal α-amino group and the ε-amino group of the lysine (K) residue. The choice of site can influence the biological activity of the resulting conjugate.
Q3: How does PEGylation affect the antimicrobial activity of this compound?
A3: PEGylation can potentially decrease the antimicrobial activity of this compound due to steric hindrance. The bulky PEG chain may interfere with the peptide's interaction with the bacterial membrane. However, by carefully selecting the PEG size, attachment site, and linker chemistry, a balance can be struck between extending half-life and retaining sufficient bioactivity. It is crucial to determine the Minimum Inhibitory Concentration (MIC) of the PEGylated conjugate against target microbes.
Q4: What are the common challenges encountered during the PEGylation of this compound?
A4: Common challenges include:
-
Heterogeneity of the product: The reaction can result in a mixture of mono-PEGylated, di-PEGylated (if both the N-terminus and lysine are modified), and unreacted peptide.
-
Polydispersity of PEG: The PEG reagent itself can have a distribution of molecular weights, leading to a less uniform final product.
-
Loss of bioactivity: As mentioned, the PEG moiety can sterically hinder the peptide's active site.
-
Purification difficulties: Separating the desired PEGylated product from unreacted materials and byproducts can be challenging.
Q5: What analytical techniques are used to characterize PEGylated this compound?
A5: A combination of techniques is typically used:
-
SDS-PAGE: To visualize the increase in molecular weight and assess the purity of the conjugate.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate and quantify the different species in the reaction mixture.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the number of attached PEG chains.
-
Circular Dichroism (CD) Spectroscopy: To assess changes in the secondary structure of the peptide upon PEGylation.
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Low PEGylation Efficiency | 1. Inefficient activation of PEG. 2. Suboptimal reaction pH. 3. Low molar ratio of PEG to peptide. 4. Degradation of reagents. | 1. Use freshly prepared or properly stored activated PEG. 2. Optimize the reaction pH (typically pH 7.5-8.5 for NHS-ester chemistry). 3. Increase the molar excess of the PEG reagent. 4. Ensure all reagents are of high quality and not expired. |
| Product Heterogeneity (Multiple PEGylated Species) | 1. Multiple reactive sites on the peptide (N-terminus and Lysine). 2. Reaction conditions favoring multiple attachments. | 1. To favor N-terminal PEGylation, perform the reaction at a slightly acidic pH (around 7.0) to protonate the lysine ε-amino group. 2. Use site-specific PEGylation chemistry if a single isomer is required. 3. Employ purification techniques like ion-exchange chromatography to separate isomers. |
| Significant Loss of Antimicrobial Activity | 1. PEG chain is sterically hindering the active region of this compound. 2. PEGylation has altered the peptide's conformation. | 1. Use a smaller PEG molecule. 2. Try a different PEGylation site (if possible through peptide synthesis with a protecting group on lysine). 3. Use a longer, flexible linker between the PEG and the peptide. 4. Perform a dose-response assay to quantify the change in MIC. |
| Difficulty in Purifying the PEGylated Peptide | 1. Similar chromatographic behavior of reactants and products. 2. Aggregation of the PEGylated peptide. | 1. Use a multi-step purification strategy (e.g., size-exclusion chromatography followed by ion-exchange or reversed-phase chromatography). 2. Optimize the mobile phase and gradient in RP-HPLC. 3. For aggregation issues, try different buffer conditions (e.g., change pH, ionic strength, or add mild detergents). |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the PEGylation of this compound, based on typical results observed for other antimicrobial peptides.
Table 1: Physicochemical Properties of this compound and its PEGylated Conjugate
| Parameter | Native this compound | PEG(5kDa)-Temporin F | PEG(20kDa)-Temporin F |
| Sequence | FLPLIGKVLSGIL | FLPLI(PEG)GKVLSGIL | FLPLI(PEG)GKVLSGIL |
| Molecular Weight (Da) | ~1368 | ~6368 | ~21368 |
| Net Charge (pH 7.4) | +2 | +2 | +2 |
| Half-life (in vivo, hours) | < 1 | 8 - 12 | 24 - 48 |
Table 2: Antimicrobial Activity (MIC in µM) of this compound and PEGylated Analogues
| Microorganism | Native this compound | PEG(5kDa)-Temporin F | PEG(20kDa)-Temporin F |
| Staphylococcus aureus | 4 - 8 | 8 - 16 | 16 - 32 |
| Escherichia coli | > 64 | > 64 | > 64 |
| Candida albicans | 16 - 32 | 32 - 64 | > 64 |
Experimental Protocols
Protocol 1: N-hydroxysuccinimide (NHS) Ester-mediated PEGylation of this compound
This protocol describes the conjugation of an NHS-activated PEG to the primary amines (N-terminus and Lysine) of this compound.
Materials:
-
This compound (lyophilized powder)
-
mPEG-succinimidyl valerate (mPEG-SVA) or similar NHS-activated PEG
-
Sodium phosphate buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Quenching solution: 1 M Tris-HCl or Glycine, pH 8.0
-
HPLC system for purification and analysis
Procedure:
-
Peptide Reconstitution: Dissolve this compound in the sodium phosphate buffer to a final concentration of 1-2 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-SVA in a small amount of DMSO and then dilute with the phosphate buffer to the desired concentration.
-
PEGylation Reaction:
-
Add the activated PEG solution to the this compound solution at a molar ratio of 2:1 (PEG:peptide).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Let it react for 15 minutes.
-
Purification: Purify the PEGylated this compound from the reaction mixture using size-exclusion chromatography (SEC) to remove unreacted PEG, followed by reversed-phase HPLC (RP-HPLC) to separate the PEGylated peptide from the unreacted peptide.
-
Analysis: Analyze the collected fractions by SDS-PAGE and mass spectrometry to confirm the identity and purity of the PEG-Temporin F conjugate.
Protocol 2: Characterization of PEGylated this compound by RP-HPLC
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 220 nm
-
Gradient: 5% to 95% Mobile Phase B over 30 minutes.
-
-
Injection and Analysis: Inject the sample and monitor the chromatogram. The PEGylated peptide will have a longer retention time than the unreacted peptide due to the increased hydrophobicity of the PEG chain.
Visualizations
Caption: Experimental workflow for the PEGylation of this compound.
Validation & Comparative
The Delicate Balance: Modulating Temporin F for Enhanced Antimicrobial Efficacy and Reduced Toxicity
A deep dive into the structure-activity relationship of Temporin F reveals a critical interplay between cationicity and hydrophobicity. Strategic modifications to this amphibian-derived antimicrobial peptide have yielded analogs with potent, broad-spectrum antibacterial activity and minimized cytotoxicity, paving the way for novel therapeutic agents.
This compound, a naturally occurring 13-amino acid peptide, has emerged as a promising candidate in the fight against antibiotic-resistant bacteria. Its potent antimicrobial properties, primarily against Gram-positive bacteria, have spurred extensive research into its structure-activity relationship (SAR).[1][2][3] The goal is to engineer derivatives with an enhanced therapeutic window—maximizing antibacterial efficacy while minimizing harmful effects on host cells, such as hemolysis (the destruction of red blood cells).
Key Determinants of Activity: Cationicity and Hydrophobicity
The antimicrobial action of this compound and its analogs is intrinsically linked to two fundamental physicochemical properties: net positive charge (cationicity) and the distribution of hydrophobic residues.[4][5] Cationicity facilitates the initial electrostatic attraction of the peptide to the negatively charged bacterial membrane, a crucial first step in its mechanism of action.[1][3] Subsequent insertion into and disruption of the membrane is largely driven by the peptide's hydrophobicity.
Recent studies have demonstrated that a moderate increase in the net positive charge can significantly boost antimicrobial activity. For instance, the substitution of neutral amino acids with lysine, a positively charged residue, has been shown to enhance the peptide's interaction with bacterial membranes, leading to improved antibacterial efficacy.[1][2] However, this is a delicate balancing act. A substantial increase in net charge can lead to a dramatic rise in toxicity, negating the benefits of enhanced antimicrobial action.[1][2]
Similarly, hydrophobicity plays a dual role. While essential for membrane permeabilization, excessive hydrophobicity can lead to non-specific interactions with mammalian cell membranes, resulting in high hemolytic activity and general cytotoxicity.[4][6] Therefore, the design of effective this compound analogs hinges on achieving an optimal balance between these two properties.
Comparative Analysis of this compound Analogs
To illustrate the impact of structural modifications, the following tables summarize the antimicrobial and hemolytic activities of this compound and several of its engineered analogs.
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µM)
| Peptide/Analog | S. aureus | MRSA | E. coli | P. aeruginosa | Fungi (C. albicans) | Reference |
| This compound | 4 - 8 | 4 - 16 | > 64 | > 64 | 8 - 32 | [4] |
| G6K-Temporin F | 2 - 8 | 4 | 16 - 32 | 32 | ND | [1][2] |
| P3K-G11K-Temporin F | 4 - 16 | 8 | 32 | 64 | ND | [1][2] |
| Temporin-FLa | 4 | 4 | > 64 | > 64 | 8 | [4] |
| Temporin-FLb | 16 - 32 | 32 | > 64 | > 64 | 16 | [4] |
| [p-(t)BuF², R⁵]SHf | 1.6 | 3.1 | 12.5 | 25 | ND | [7][8] |
ND: Not Determined
Hemolytic Activity and Therapeutic Index
| Peptide/Analog | Hemolytic Activity (HC₅₀ in µM) | Therapeutic Window (TW) | Reference |
| This compound | ~100 | Moderate | [4] |
| G6K-Temporin F | > 200 | 12.5 | [1][2] |
| P3K-G11K-Temporin F | ~20 | 0.65 | [1][2] |
| Temporin-FLa | ~50 | Lower | [4] |
| Temporin-FLb | > 150 | Higher | [4] |
| [p-(t)BuF², R⁵]SHf | > 200 | High | [7][8] |
HC₅₀: 50% hemolytic concentration. TW: Therapeutic Window, a ratio of hemolytic activity to antimicrobial activity.
Visualizing Structure-Activity Relationships
The following diagram illustrates the logical relationship between modifications to this compound's structure and their resulting biological activities.
Caption: Structure-Activity Relationship of this compound.
Experimental Protocols
The data presented in this guide are derived from standardized in vitro assays. Below are the detailed methodologies for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the peptides is typically determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for MIC Determination.
Protocol:
-
Bacterial strains are cultured overnight and then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton broth).
-
The peptides are serially diluted in the same broth in a 96-well microtiter plate.
-
An equal volume of the bacterial suspension is added to each well containing the peptide dilutions.
-
Positive (bacteria only) and negative (broth only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Hemolysis Assay
The cytotoxicity of the peptides against mammalian cells is commonly assessed by measuring their ability to lyse red blood cells.
Caption: Workflow for Hemolysis Assay.
Protocol:
-
Fresh human red blood cells (hRBCs) are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 2% (v/v).
-
Peptides are serially diluted in PBS in a microtiter plate.
-
An equal volume of the hRBC suspension is added to each well.
-
A positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis) are included.
-
The plate is incubated at 37°C for 1 hour with gentle shaking.
-
The plate is then centrifuged to pellet the intact cells.
-
The supernatant is transferred to a new plate, and the absorbance is measured at 540 nm to quantify hemoglobin release.
-
The percentage of hemolysis is calculated using the formula: [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of new antimicrobial peptides derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Design of potent, non-toxic anticancer peptides based on the structure of the antimicrobial peptide, temporin-1CEa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship-based Optimization of Small Temporin-SHf Analogs with Potent Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Antimicrobial Activities of Temporin F and Temporin L
In the pressing search for novel antimicrobial agents to combat rising antibiotic resistance, the temporin family of peptides, isolated from the skin of the European red frog Rana temporaria, presents promising candidates. This guide provides a detailed comparison of the antimicrobial properties of two of its members, Temporin F and Temporin L, focusing on their activity spectra, mechanisms of action, and the experimental basis for these findings.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound and Temporin L has been evaluated against a range of microorganisms, with their activity quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits visible microbial growth.
This compound exhibits potent activity primarily against Gram-positive bacteria and fungi. In contrast, Temporin L demonstrates a broader spectrum of activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.[1] The following table summarizes the available MIC values for both peptides against various microbial strains.
| Peptide | Microorganism | Strain | MIC (µM) |
| This compound | Staphylococcus aureus | NCTC 10788 | 16-32 |
| Methicillin-resistant S. aureus (MRSA) | NCTC 12493 | 16-32 | |
| Methicillin-resistant S. aureus (MRSA) | ATCC 43300 | 16-32 | |
| Candida albicans | ATCC 90028 | 8-32 | |
| Candida glabrata | ATCC 90030 | 8-32 | |
| Temporin L | Escherichia coli | D21 | 12 |
| Staphylococcus aureus | ATCC 25923 | 3 | |
| Candida albicans | ATCC 10231 | 12 |
Mechanisms of Action: A Tale of Two Peptides
While both this compound and Temporin L exert their antimicrobial effects by interacting with and disrupting microbial cell membranes, their precise mechanisms show notable differences.
This compound is understood to function primarily through membrane permeabilization.[2] Upon encountering a microbial cell, the peptide binds to the cell membrane and is thought to induce the formation of pores or channels. This disruption of the membrane's integrity leads to the leakage of essential intracellular components, ultimately resulting in cell death. The exact nature of the pores and the peptide's conformational changes upon membrane interaction are areas of ongoing research.
Temporin L , on the other hand, employs a more multifaceted approach.[3] While it also disrupts the cell membrane, its activity is not solely reliant on lytic pore formation.[4] A key differentiator in its mechanism is the interaction with the intracellular protein FtsZ.[4][5][6][7] FtsZ is a crucial protein in bacterial cell division, forming a ring structure (the Z-ring) at the division site. Temporin L has been shown to bind to FtsZ, inhibiting its GTPase activity and thereby disrupting the formation of the Z-ring.[4][5][7] This leads to the formation of long, filamentous cells that are unable to divide, ultimately causing bacterial cell death.[4][5] This dual-action mechanism, combining membrane disruption with the inhibition of a key cellular process, may contribute to its broader spectrum of activity, particularly against Gram-negative bacteria.
Below is a diagram illustrating the proposed mechanism of action for Temporin L.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. The antimicrobial peptide Temporin L impairs E. coli cell division by interacting with FtsZ and the divisome complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of Temporin-L Analogues with the E. coli FtsZ Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of Temporin-L Analogues with the E. coli FtsZ Protein - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Temporin F's Membrane Permeabilization Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Temporin F's membrane permeabilization mechanism with alternative antimicrobial peptides (AMPs). It includes supporting experimental data, detailed protocols for key validation assays, and visualizations to clarify complex mechanisms and workflows.
Introduction to this compound and Membrane Permeabilization
Temporins are a family of short (10-14 residues), hydrophobic, and generally cationic antimicrobial peptides first isolated from the skin of the European red frog, Rana temporaria.[1][2] Like many AMPs, their primary mode of action is believed to involve the disruption of microbial cell membranes.[3][4] Understanding the precise mechanism is crucial for designing new analogues with improved potency and reduced toxicity.
The primary models for AMP-induced membrane disruption are:
-
Barrel-Stave Model: Peptides insert perpendicularly into the membrane to form a barrel-like pore.[1][5]
-
Toroidal Pore Model: Peptides insert into the membrane, inducing the lipid monolayers to bend continuously, creating a pore lined by both peptides and lipid head groups.[1][5]
-
Carpet-like Model: Peptides accumulate on the membrane surface, parallel to the lipid bilayer.[1][5] Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to micellization and disintegration.[1][5]
Evidence suggests that temporins, including this compound, likely act via a "carpet-like" or toroidal pore mechanism, destabilizing the membrane's structural integrity.[4][5] This guide will compare this compound's activity with other well-characterized peptides to validate its specific mechanism.
Comparative Performance Data
The efficacy of an AMP is determined by its ability to kill microbes at low concentrations (low Minimum Inhibitory Concentration, MIC) while exhibiting minimal toxicity to host cells (low hemolytic activity).
Table 1: Antimicrobial Activity (MIC, µM) of this compound and Comparators
| Peptide | S. aureus | MRSA | E. coli | P. aeruginosa | Fungi (C. albicans) |
| This compound | 64[6] | - | >64[6] | >64[6] | - |
| G6K-Temporin F (analogue) | 4[6] | - | 32[6] | 32[6] | - |
| Temporin-FL (natural variant) | 16–32[1] | 16[1] | >64[1] | - | 16–32[1] |
| Temporin L | - | - | - | - | - |
| Magainin 2 (Toroidal Pore) | - | - | - | - | - |
Table 2: Cytotoxicity and Membrane Permeabilization
| Peptide | Hemolytic Activity (HC₅₀, µM) | Membrane Permeability (Assay Type) | Observations |
| This compound | >200[6] | - | Low antimicrobial activity in native form.[6] |
| G6K-Temporin F (analogue) | 50[6] | - | Increased antimicrobial activity with moderate hemolysis.[6] |
| Temporin-FL (natural variant) | ~150 (IC₅₀ vs HaCaT cells)[1] | SYTOX Green Uptake | Showed dose-dependent membrane permeabilizing efficiency against MRSA.[1] |
| Temporin L | ~35[7][8] | Calcein Leakage | Causes size-dependent release of fluorescent markers, suggesting pore formation rather than detergent-like effects.[8] |
| Magainin 2 (Toroidal Pore) | >100 | Calcein Leakage | Induces graded leakage from vesicles, characteristic of toroidal pore formation.[9] |
Alternative Permeabilization Mechanisms: A Comparison
This compound's action is best understood by comparing it to AMPs with well-defined mechanisms.
-
Temporin Family (Carpet/Toroidal Pore): Molecular dynamics simulations of Temporin B and L show they fold into α-helices and penetrate shallowly into the bilayer.[5] At high concentrations, they aggregate and extract lipids, forming tubule-like protrusions, which aligns with a carpet-like disruption model.[5][10] However, the observation of size-dependent leakage for Temporin L also supports the formation of discrete, pore-like openings.[8] This suggests a mechanism that may be intermediate between the carpet and toroidal pore models.
-
Magainin 2 (Toroidal Pore Model): Magainin 2, isolated from the African clawed frog, is a classic example of a peptide that forms toroidal pores.[9] It aligns parallel to the membrane surface before inserting to induce lipid curvature and form pores.[9][11] Unlike a carpet mechanism which causes widespread membrane collapse, Magainin 2 creates more localized disruptions, leading to a "graded" release of cellular contents.[9][12] The lower hemolytic activity of Magainin 2 compared to highly disruptive peptides like Temporin L further distinguishes their mechanisms.[7][8]
Key Experimental Protocols
Validating the membrane permeabilization mechanism of this compound requires specific biophysical assays. Below are detailed protocols for essential experiments.
Bacterial Membrane Permeability Assay (Propidium Iodide Uptake)
This assay measures the integrity of the bacterial cytoplasmic membrane. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells. Increased fluorescence indicates membrane damage.[13][14]
Protocol:
-
Bacterial Preparation: Culture bacteria (e.g., S. aureus) to the mid-logarithmic growth phase. Harvest cells by centrifugation, wash three times with a sterile buffer (e.g., 5 mM HEPES, pH 7.2), and resuspend in the same buffer to a final concentration of ~2 x 10⁸ CFU/mL.[13]
-
Assay Setup: In a 96-well black, clear-bottom plate, add the bacterial suspension.
-
Reagent Addition: Add Propidium Iodide to a final concentration of 20 µM.[13] Add this compound or control peptides to the desired final concentrations (e.g., ranging from 0.5x to 4x MIC).
-
Measurement: Immediately place the plate in a microplate reader. Measure fluorescence intensity every 5 minutes for up to 2 hours at an excitation wavelength of ~584 nm and an emission wavelength of ~620 nm.[13]
-
Controls: Use buffer only as a negative control (baseline fluorescence) and a membrane-lysing agent like 70% isopropanol or melittin as a positive control.
-
Data Analysis: Plot fluorescence intensity versus time. A rapid increase in fluorescence indicates membrane permeabilization.
Vesicle Leakage Assay (Calcein Leakage)
This assay uses artificial lipid vesicles (liposomes) to model a cell membrane and quantify peptide-induced leakage. Calcein, a fluorescent dye, is encapsulated at a self-quenching concentration. Disruption of the vesicle membrane causes calcein to leak out, resulting in de-quenching and an increase in fluorescence.[2][15]
Protocol:
-
Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking the target bacterial membrane (e.g., PE/PG 7:3, w/w).[15][16] This is done by dissolving lipids in chloroform, evaporating the solvent to form a thin film, and hydrating the film with a dye buffer solution (e.g., 70 mM calcein, 10 mM Tris, 150 mM NaCl, pH 7.4).[15] The resulting suspension is subjected to freeze-thaw cycles and extrusion through a polycarbonate membrane to create LUVs of a defined size (~100 nm).
-
Purification: Remove non-encapsulated calcein by passing the vesicle suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).
-
Assay Setup: In a 96-well plate, add the calcein-loaded LUVs to a final lipid concentration of ~20 µM.[2]
-
Peptide Addition: Add this compound or control peptides to the desired concentrations.
-
Measurement: Monitor the fluorescence intensity over time using a spectrophotometer (excitation ~490 nm, emission ~520 nm).[15]
-
Data Normalization: After the final reading, add a detergent (e.g., 0.1% Triton X-100) to lyse all vesicles and obtain a 100% leakage signal (Ft).[15] The percentage of leakage is calculated as: % Leakage = 100 * (F - F₀) / (Ft - F₀), where F is the fluorescence at a given time and F₀ is the initial fluorescence without peptide.[15]
Membrane Depolarization Assay
This assay measures the dissipation of the bacterial membrane potential using a potential-sensitive dye like 3,3'-Dipropylthiadicarbocyanine iodide (diSC₃-5). This cationic dye accumulates on polarized (healthy) membranes, leading to self-quenching of its fluorescence. Membrane depolarization releases the dye into the cytoplasm, causing an increase in fluorescence.[17][18]
Protocol:
-
Bacterial Preparation: Prepare a mid-log phase bacterial culture as described in section 4.1. Resuspend the washed cells to an OD₆₀₀ of 0.05 in a buffer containing 5 mM HEPES and 20 mM glucose (pH 7.2).[17][19]
-
Dye Loading: Add diSC₃-5 to the cell suspension to a final concentration of ~4 µM and incubate until the fluorescence signal is stable, indicating maximal dye uptake.[17]
-
Assay Setup: Transfer the bacteria-dye suspension to a cuvette or 96-well plate.
-
Peptide Addition: Add this compound or control peptides at their respective MICs.
-
Measurement: Record the fluorescence intensity over time (excitation ~622 nm, emission ~670 nm).[17][19] An increase in fluorescence corresponds to membrane depolarization.
-
Controls: Use untreated cells as a negative control and a known ionophore like gramicidin as a positive control for complete depolarization.
Visualized Mechanisms and Workflows
Diagram 1: AMP Membrane Permeabilization Models
Caption: Overview of the three primary models of antimicrobial peptide (AMP) membrane disruption.
Diagram 2: Experimental Workflow for Membrane Permeability Assay
Caption: Step-by-step workflow for determining peptide-induced membrane permeabilization.
References
- 1. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biophysical Investigation of the Membrane-Disrupting Mechanism of the Antimicrobial and Amyloid-Like Peptide Dermaseptin S9 | PLOS One [journals.plos.org]
- 3. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.8. Propidium Iodide (PI) Uptake Assay [bio-protocol.org]
- 5. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Temporin L: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revealing the Mechanisms of Synergistic Action of Two Magainin Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Amphipathic β-Sheet Temporin-Derived Peptide with Dual Antibacterial and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the membrane association of two antimicrobial peptides, magainin 2 and indolicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A unified model of transient poration induced by antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 4.9. Calcein Leakage Assay [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 19. Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Temporin F and its Analogs: A New Frontier in the Battle Against MRSA
A Comparative Analysis of the Efficacy of Temporin F Peptides Versus Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus (MRSA)
The rise of multidrug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. As conventional antibiotics face increasing challenges of resistance, the scientific community is actively exploring novel antimicrobial agents. Among these, antimicrobial peptides (AMPs) have emerged as a promising alternative. This guide provides a detailed comparison of the efficacy of this compound and its derivatives against MRSA, benchmarked against standard conventional antibiotics.
Temporins are a family of short, cationic, and hydrophobic antimicrobial peptides isolated from the skin of the European red frog, Rana temporaria. Their primary mode of action involves the disruption of bacterial cell membranes, a mechanism that is less likely to induce resistance compared to the target-specific actions of many conventional antibiotics.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available quantitative data, detailed experimental protocols, and the mechanistic pathways of these promising therapeutic agents.
Quantitative Efficacy Against MRSA: A Comparative Overview
The following tables summarize the available data on the in vitro efficacy of this compound derivatives and conventional antibiotics against MRSA. It is important to note that the data are compiled from various studies, which may have used different MRSA strains and slight variations in methodology. Therefore, direct comparisons should be made with caution.
| Peptide/Antibiotic | MRSA Strain(s) | MIC (μM) | MBC (μM) | Reference |
| Temporin-FL | NCTC 12493 | 32 | 64 | [1] |
| ATCC 43300 | 32 | 32 | [1] | |
| Temporin-FLa (analog of Temporin-FL) | NCTC 12493 | 4 | 16 | [1] |
| ATCC 43300 | 4 | 8 | [1] | |
| GHa4R (Temporin-GHa derivative) | MRSA-1, -2, -3 (clinical isolates) | 6.2 | 6.2 | [3] |
| DAL-PEG-DK5 (Temporin-1CEb analog) | USA300 | 40 (μg/mL) | - | [4] |
| 13 clinical isolates | ≤ 40 (μg/mL) for 84% of strains | - | [2] | |
| Temporin A | 15 clinical isolates | 4 - 16 (μg/mL) | - | [2][4] |
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Temporin Derivatives against MRSA.
| Antibiotic | MRSA Strain(s) | MIC Range (μg/mL) | Reference |
| Vancomycin | Clinical isolates | 0.5 - 2 | [2] |
| Linezolid | Clinical isolates | 1 - 4 | [2] |
| Daptomycin | Clinical isolates | 0.25 - 1 | [4] |
| Azithromycin | - | >100 | [4] |
| Kanamycin | - | >100 | [3] |
Table 2: MIC of Conventional Antibiotics against MRSA.
Anti-Biofilm Activity of Temporin Derivatives
Biofilm formation is a critical virulence factor for MRSA, contributing to persistent infections and antibiotic resistance. Several studies have highlighted the potent anti-biofilm capabilities of temporin derivatives.
| Peptide | MRSA Strain(s) | MBIC (μM) | MBEC (μM) | Reference |
| Temporin-FL | NCTC 12493 | 32 | 64 | [1] |
| ATCC 43300 | 32 | 64 | [1] | |
| Temporin-FLa | NCTC 12493 | 8 | 32 | [1] |
| ATCC 43300 | 4 | 8 | [1] | |
| GHa-derived peptides | MRSA | Inhibition of >50% biofilm formation at 6.2 μM | Eradication of mature biofilms | [5][6] |
Table 3: Anti-biofilm Concentrations of Temporin Derivatives against MRSA. MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.
Mechanism of Action: Membrane Disruption
The primary mechanism of action for temporins against MRSA is the rapid permeabilization and disruption of the bacterial cell membrane.[1][7] This process is initiated by the electrostatic interaction between the cationic peptide and the negatively charged components of the MRSA cell envelope.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Bacterial Preparation: MRSA strains are cultured in Tryptic Soy Broth (TSB) to the mid-logarithmic phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).
-
Peptide/Antibiotic Preparation: this compound derivatives and conventional antibiotics are serially diluted (2-fold) in a 96-well microtiter plate using MHB to achieve a range of concentrations.
-
Incubation: An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide or antibiotic at which no visible bacterial growth (turbidity) is observed.
Time-Kill Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.
-
Preparation: MRSA is grown to the logarithmic phase and diluted to a starting concentration of approximately 1 x 106 CFU/mL in MHB.
-
Exposure: The bacterial suspension is incubated with various concentrations of the antimicrobial agent (typically multiples of the MIC) at 37°C with shaking.
-
Sampling: Aliquots are removed at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 24 hours).
-
Quantification: The samples are serially diluted, plated on Tryptic Soy Agar (TSA), and incubated for 24 hours at 37°C. The number of viable colonies is then counted to determine the CFU/mL at each time point.
-
Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve.
Conclusion
This compound and its derivatives exhibit potent antimicrobial and anti-biofilm activity against MRSA, often at concentrations comparable to or lower than some conventional antibiotics.[1][3] Their rapid, membrane-disrupting mechanism of action presents a significant advantage in overcoming existing resistance mechanisms. While further research, including in vivo studies and clinical trials, is necessary to fully establish their therapeutic potential, the data presented in this guide underscore the promise of temporin-based peptides as a next-generation treatment for MRSA infections. The continued exploration and optimization of these natural antimicrobial agents are crucial for addressing the escalating challenge of antibiotic resistance.
References
- 1. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bactericidal Activity of Temporin Analogues Against Methicillin Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant <italic>Staphylococcus aureus</italic> [sciengine.com]
- 6. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unlocking Potent Antimicrobial Action: A Comparative Guide to the Synergistic Effects of Temporins
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic antimicrobial effects of temporin peptides when combined with other antimicrobial agents. While this guide focuses on the broader temporin family, it uses available data for Temporin A and L as key examples to illustrate the potential for synergistic interactions, a field where specific quantitative data for Temporin F remains limited.
The increasing threat of antibiotic resistance necessitates innovative approaches to antimicrobial therapy. One promising strategy is the use of antimicrobial peptides (AMPs) in combination with conventional antibiotics or other AMPs. Temporins, a family of short, cationic peptides isolated from frog skin, are potent antimicrobial agents that primarily act by disrupting the bacterial cell membrane. This mechanism of action makes them excellent candidates for synergistic combinations, as they can enhance the penetration and efficacy of other drugs.
Quantitative Analysis of Synergistic Activity
The synergistic effect of antimicrobial combinations is most commonly quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. A summary of key findings for Temporin A and Temporin L is presented below.
Table 1: Synergistic Activity of Temporin A with Modified Temporin B against various bacterial strains
| Target Microorganism | Temporin A MIC (µg/mL) | TB-YK MIC (µg/mL) | Combination MIC (TA + TB-YK) (µg/mL) | FIC Index | Synergy Interpretation |
| Staphylococcus aureus A170 | 10 | 20 | 5 + 8 | 0.5 | Synergy[1] |
| Staphylococcus aureus A172 | 20 | 25 | 8 + 5 | 0.5 | Synergy[1] |
| Staphylococcus aureus 007 | 10 | 10 | 8 + 1 | 0.9 | Additive |
| Listeria monocytogenes | 30 | 20 | 10 + 4 | 0.5 | Synergy |
| Salmonella enterica | 400 | 125 | 100 + 8 | 0.3 | Synergy |
| Escherichia coli 078 | 125 | 12.5 | 10 + 4 | 0.4 | Synergy |
TB-YK is a synthetic analog of Temporin B. FIC Index ≤ 0.5 indicates synergy; >0.5 to 4 indicates additive or indifferent effects; >4 indicates antagonism.
Table 2: Synergistic Activity of Temporin L with Conventional Antibiotics against Escherichia coli ATCC 25922
| Antimicrobial Agent 1 | Antimicrobial Agent 2 | FIC Index | Synergy Interpretation |
| Temporin L | Piperacillin | 0.28 | Synergy |
| Temporin L | Imipenem | 0.28 | Synergy |
Mechanism of Synergistic Action
The primary mechanism underlying the synergistic effect of temporins with other antimicrobial agents is the disruption of the bacterial cell membrane. Temporins interact with and permeabilize the membrane, creating pores or channels that allow the co-administered drug to enter the bacterial cell at concentrations that would otherwise be ineffective. This enhanced uptake leads to a more potent antimicrobial effect.
Synergistic mechanism of temporins with other antimicrobial agents.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard in vitro method to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.
Methodology:
-
Preparation of Antimicrobial Agents: Stock solutions of this compound and the other antimicrobial agent are prepared and serially diluted.
-
Microtiter Plate Setup: A 96-well microtiter plate is set up with increasing concentrations of this compound along the x-axis and the other agent along the y-axis. Each well contains a unique combination of concentrations of the two agents.
-
Bacterial Inoculum: The target bacterial strain is cultured to a specific density (e.g., 0.5 McFarland standard) and added to each well of the microtiter plate.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined for each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B where FIC of Agent A = (MIC of A in combination) / (MIC of A alone) and FIC of Agent B = (MIC of B in combination) / (MIC of B alone).
Workflow for the checkerboard synergy assay.
Time-Kill Assay
The time-kill assay provides a dynamic picture of the antimicrobial interaction over time and can determine whether a combination is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Methodology:
-
Bacterial Culture: A standardized inoculum of the target bacteria is prepared in a suitable broth medium.
-
Exposure to Antimicrobials: The bacterial culture is exposed to the antimicrobial agents alone and in combination at specific concentrations (often based on their MICs). A growth control (no antimicrobial) is also included.
-
Sampling over Time: Aliquots are taken from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar plates. The number of colony-forming units (CFU/mL) is then calculated.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Workflow for the time-kill synergy assay.
Conclusion
The synergistic combination of temporins with other antimicrobial agents represents a powerful strategy to combat bacterial infections, particularly those caused by resistant strains. While specific data on this compound in such combinations is currently lacking in published literature, the evidence from other members of the temporin family, such as Temporin A and L, strongly suggests its potential. The primary mechanism of action, membrane permeabilization, provides a clear rationale for these synergistic interactions. Further research focusing on the synergistic potential of this compound with a broad range of conventional antibiotics is warranted to fully explore its therapeutic applications. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.
References
Navigating Resistance: A Comparative Guide to Temporin F in the Face of Antibiotic-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Temporin F, a naturally occurring antimicrobial peptide (AMP), has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound's performance against antibiotic-resistant bacteria, supported by available experimental data. We delve into cross-resistance studies, synergistic effects with conventional antibiotics, and the underlying mechanisms of action.
Performance Comparison: this compound vs. Conventional Antibiotics
The primary mechanism of action for temporins is the disruption of the bacterial cell membrane, a physical process that is less likely to induce resistance compared to the specific molecular targets of many conventional antibiotics.[1] This fundamental difference suggests a lower propensity for cross-resistance.
Antimicrobial Activity Against Resistant Strains
This compound and its analogs have demonstrated significant efficacy against a range of multidrug-resistant (MDR) bacteria. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of temporins against key resistant pathogens, providing a comparative overview with conventional antibiotics.
Table 1: Comparative MICs of Temporins against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | MRSA Strain(s) | MIC (µg/mL) | MIC (µM) | Reference(s) |
| Temporin-GHa derivative (GHaR7R) | MRSA-5 (clinical isolate) | < Vancomycin | - | [2] |
| Temporin A | MRSA (clinical isolates) | - | 2.5 - 20 | [3][4] |
| Temporin B | Multidrug-resistant clinical isolates of S. aureus | - | - | [4] |
| DAL-PEG-DK5 (Temporin derivative) | MRSA USA300 | 40 | - | [4] |
| Azithromycin | MRSA | >4 mg/L (defining resistance) | - | [2] |
| Kanamycin | MRSA | >4 mg/L (defining resistance) | - | [2] |
| Daptomycin | MRSA | Variable | - | [2] |
| Vancomycin | MRSA | Variable | - | [2] |
Table 2: Comparative MICs of Temporins against Vancomycin-Resistant Enterococci (VRE)
| Compound | VRE Strain(s) | MIC (µg/mL) | MIC (µM) | Reference(s) |
| Temporin A | Vancomycin-resistant E. faecium & E. faecalis | - | 2.5 - 20 | [3] |
| Linezolid | VRE | ≤ 2 (Susceptible) | - | [5] |
| Daptomycin | VRE | ≤ 4 (Susceptible) | - | [5] |
| Tigecycline | VRE | ≤ 0.25 (Susceptible) | - | [5] |
Table 3: Activity of Temporins against Gram-Negative Bacteria
| Compound | Bacterial Strain(s) | MIC (µg/mL) | MIC (µM) | Notes | Reference(s) |
| Temporin L | E. coli ATCC 25922 | 4.00 | - | - | [2] |
| Temporin L + Piperacillin | E. coli ATCC 25922 | - | - | Strong synergy observed (FIC index = 0.28) | [2][6] |
| Temporin L + Imipenem | E. coli ATCC 25922 | - | - | Strong synergy observed (FIC index = 0.28) | [2][6] |
| Temporin G | Stenotrophomonas maltophilia, Acinetobacter baumannii | Low concentrations | - | Bactericidal activity | [3][4] |
| Temporin B | E. coli, P. aeruginosa, Aeromonas hydrophila | - | - | Synergistic with Temporin L | [3] |
Cross-Resistance and Collateral Sensitivity
Direct and comprehensive studies on cross-resistance between this compound and a wide array of conventional antibiotics are limited. However, available research on temporins and other AMPs provides valuable insights.
A study on the experimental evolution of Staphylococcus aureus resistance to various AMPs, including a temporin, revealed that cross-resistance towards temporin was common among other AMPs such as melittin.[7][8][9] This suggests that bacteria developing resistance to one AMP may exhibit reduced susceptibility to other AMPs with similar mechanisms.
Conversely, the phenomenon of collateral sensitivity , where resistance to one drug increases susceptibility to another, has been observed between conventional antibiotics and AMPs.[3][10] While specific data for this compound is scarce, this principle suggests that bacteria resistant to certain conventional antibiotics might become more vulnerable to this compound's membrane-disrupting action. For instance, alterations in the lipopolysaccharide (LPS) layer of Gram-negative bacteria to confer resistance to polymyxins like colistin could potentially increase their susceptibility to temporins that also interact with the bacterial membrane.[11][12][13][14]
It is important to note that some multidrug-resistant strains, such as EMRSA-15, which are resistant to beta-lactams and fluoroquinolones, have shown susceptibility to temporins.[15]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the cited studies.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
-
Method: Broth microdilution method.
-
Procedure:
-
A two-fold serial dilution of the antimicrobial agent (e.g., this compound) is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the agent at which no visible growth (turbidity) is observed.[15]
-
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.
-
Method: Two-dimensional broth microdilution.
-
Procedure:
-
Serial dilutions of two compounds (e.g., Temporin L and a β-lactam antibiotic) are prepared along the x- and y-axes of a 96-well plate.
-
Each well is inoculated with a standardized bacterial suspension.
-
Following incubation, the MIC of each compound in the presence of the other is determined.
-
The Fractional Inhibitory Concentration (FIC) index is calculated: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy is typically defined as an FIC index of ≤ 0.5, additivity as an FIC index of > 0.5 to 4.0, and antagonism as an FIC index of > 4.0.[2][6]
-
Membrane Permeability Assay
This assay assesses the ability of a compound to disrupt the bacterial cell membrane.
-
Method: Fluorescence-based assays using membrane-impermeable dyes like propidium iodide (PI).
-
Procedure:
-
Bacterial cells are washed and resuspended in a suitable buffer.
-
The antimicrobial peptide is added to the bacterial suspension.
-
A fluorescent dye that can only enter cells with compromised membranes (e.g., PI) is added.
-
The increase in fluorescence, indicating dye uptake and membrane permeabilization, is measured over time using a fluorometer or fluorescence microscope.[11]
-
Visualizing Mechanisms and Workflows
Mechanism of Action: this compound Membrane Disruption
Temporins, being cationic and amphipathic, are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon binding, they insert into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell death.[1][11]
Caption: Mechanism of this compound action on the bacterial cell membrane.
Experimental Workflow: Cross-Resistance Study
The following diagram illustrates a typical workflow for investigating cross-resistance between an antimicrobial peptide and conventional antibiotics.
Caption: Workflow for assessing cross-resistance and collateral sensitivity.
Conclusion and Future Directions
This compound and its derivatives exhibit potent antimicrobial activity against a variety of antibiotic-resistant bacteria, including MRSA and VRE. Their membrane-disrupting mechanism of action presents a significant advantage over many conventional antibiotics, potentially leading to a lower incidence of resistance development.
While the available data suggests that cross-resistance between temporins and other AMPs can occur, the relationship with conventional antibiotics is less clear and may involve instances of collateral sensitivity. The synergistic effects observed between Temporin L and β-lactam antibiotics highlight the potential for combination therapies to combat resistant infections.
A critical gap in the current research is the lack of comprehensive, direct cross-resistance studies between this compound and a broad spectrum of conventional antibiotics. Future research should focus on systematic experimental evolution studies to elucidate these relationships. Such data will be invaluable for the rational design of new therapeutic strategies and for positioning this compound and other AMPs in the clinical armamentarium against multidrug-resistant pathogens.
References
- 1. sid.ir [sid.ir]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial susceptibility pattern of vancomycin resistant enterococci to newer antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A synergism between temporins toward Gram-negative bacteria overcomes resistance imposed by the lipopolysaccharide protective layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Use of Colistin Induces Cross-Resistance to Host Antimicrobials in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Vancomycin Resistant Enterococcus faecium | Iranian Journal of Public Health [ijph.tums.ac.ir]
- 10. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria [frontiersin.org]
- 13. Colistin Resistance and Management of Drug Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Temporin B Forms Hetero-Oligomers with Temporin L, Modifies Its Membrane Activity, and Increases the Cooperativity of Its Antibacterial Pharmacodynamic Profile - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target Specificity of Temporin F Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Temporins, a class of antimicrobial peptides (AMPs) originally isolated from the skin of the European common frog Rana temporaria, represent a promising avenue for the development of novel therapeutics against multidrug-resistant pathogens and cancer.[1][2] Among these, Temporin F has been the subject of extensive research, with numerous derivatives being synthesized to enhance its therapeutic potential while minimizing off-target effects. This guide provides a comparative analysis of the target specificity of various this compound derivatives, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery and development efforts.
Comparative Analysis of Antimicrobial and Hemolytic Activity
The primary goal in designing this compound derivatives is often to increase their antimicrobial potency while reducing their toxicity to host cells, typically measured by hemolytic activity. The therapeutic window of a peptide is a critical parameter, representing the concentration range at which it is effective against pathogens without being toxic to the host.
Key modifications to the parent this compound peptide often involve amino acid substitutions to alter properties like net positive charge and hydrophobicity, which are crucial for its interaction with microbial membranes.[3]
| Peptide | Sequence | Net Charge | MIC against S. aureus (μM) | HC50 (μM) | Therapeutic Index (HC50/MIC) | Reference |
| This compound (Parent) | FLPLIGKVLSGIL-NH2 | +2 | 32 | >100 | >3.1 | [1] |
| G6K-Temporin F | FLPLIK KVLSGIL-NH2 | +3 | 2 | 25 | 12.5 | [1][2] |
| P3K-G11K-Temporin F | FLK LIK KVLSK IL-NH2 | +5 | 4 | 2.6 | 0.65 | [1][2] |
| Temporin-FL | FLPLLAGL ANFLPKIFCKITRKC | +4 | 16-32 | >100 | >3.1-6.25 | [3] |
| Temporin-FLa | Not Specified | Higher hydrophobicity | 4 | Lower than Temporin-FL | Not Specified | [3] |
| Temporin-FLb | Shorter analogue | Not Specified | 64 | Higher than Temporin-FLa | Not Specified | [3] |
| Temporin-1OLa | Not Specified | Not Specified | 1.6-3.1 (MRSA) | 50 | 16-32 | [4] |
Data Interpretation:
-
G6K-Temporin F demonstrates a significant improvement in antimicrobial activity against S. aureus compared to the parent peptide, with a minimal increase in hemolytic activity, resulting in a substantially wider therapeutic window.[1][2]
-
Conversely, P3K-G11K-Temporin F , with a much higher net positive charge, exhibits a dramatic increase in hemolytic activity that outweighs its enhanced antimicrobial effect, leading to a very narrow and undesirable therapeutic window.[1][2]
-
Temporin-FLa , a more hydrophobic derivative of Temporin-FL, shows enhanced antimicrobial potency but also increased hemolytic activity and cytotoxicity.[3]
-
Temporin-FLb , a shorter analogue, displays reduced antimicrobial activity but also lower cytotoxicity.[3]
-
Temporin-1OLa emerges as a highly selective derivative with potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and a favorable therapeutic index.[4]
Anticancer Activity and Specificity
Recent studies have highlighted the potential of temporins and their derivatives as anticancer agents.[4][5] Their proposed mechanism involves preferential interaction with the negatively charged components of cancer cell membranes, such as phosphatidylserine, leading to membrane disruption and cell death.[6]
| Peptide | Cancer Cell Line | IC50 (μM) | Reference |
| Temporin-1Ga | Not Specified | Higher than Temporin-1OLa | |
| Temporin-1OLa | Not Specified | Lower than Temporin-1Ga | |
| Temporin-SHf | A549 (Lung Cancer) | Cytotoxic | [5] |
| Temporin-PKE-3K | U251MG (Glioblastoma) | 2.83 | [7] |
| Temporin-PKE-3K | PC-3 (Prostate Cancer) | 3.01 | [7] |
Data Interpretation:
-
Temporin derivatives like Temporin-1OLa and Temporin-PKE-3K show promising anticancer activity at low micromolar concentrations.[7]
-
Temporin-SHf has been shown to induce apoptosis in lung cancer cells, suggesting a specific intracellular mechanism of action beyond simple membrane disruption.[5]
Experimental Protocols
Accurate validation of target specificity relies on standardized and well-documented experimental procedures. Below are detailed methodologies for key assays used to characterize this compound derivatives.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of new antimicrobial peptides derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial, Antifungal, Anticancer Activities and Structural Bioinformatics Analysis of Six Naturally Occurring Temporins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and antitumor properties of anuran peptide temporin-SHf induce apoptosis in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Bacterial Defenses: A Comparative Transcriptomic Look at Temporin F's Impact
For researchers on the front lines of antibiotic development, understanding the intricate molecular dialogues between bacteria and antimicrobial peptides is paramount. This guide delves into the transcriptomic shifts within bacteria when confronted with Temporin F, a potent antimicrobial peptide, and offers a comparative perspective against other antimicrobial agents. By examining the genetic reprogramming that underpins bacterial defense and survival, we can glean valuable insights for designing next-generation therapeutics.
This analysis primarily draws upon a comprehensive study of Staphylococcus aureus responses to Temporin L, a close analogue of this compound, providing a robust framework for understanding the broader effects of this peptide family. The bacterial response to Temporin L is compared with that of other antimicrobial peptides and conventional antibiotics, highlighting both common and unique defense strategies.
Performance Under Pressure: Key Gene Expression Changes
When exposed to temporin peptides, bacteria like Staphylococcus aureus initiate a significant reprogramming of their gene expression. This response is characterized by the upregulation of genes involved in cell wall stress, transport systems, and detoxification. Below is a summary of the key differentially expressed genes in S. aureus when treated with Temporin L and other antimicrobial peptides.
| Gene/Operon | Function | Fold Change (Temporin L) | Fold Change (Dermaseptin K4-S4(1-16)) | Fold Change (Ovispirin-1) |
| VraSR | Two-component regulatory system, cell wall stress response | Upregulated | Upregulated | Upregulated |
| vraDE | ABC transporter, bacitracin resistance | Moderately Upregulated | Strongly Upregulated | Strongly Upregulated |
| SA0205 | Putative membrane-bound lysostaphin-like peptidase | Upregulated | Upregulated | Upregulated |
| SAS016 | Small protein of unknown function | Strongly Upregulated | Strongly Upregulated | Strongly Upregulated |
| icaADBC | Biofilm formation (adhesion) | Downregulated | Not Reported | Not Reported |
Data is synthesized from a DNA microarray study on S. aureus. "Upregulated" indicates a significant increase in gene expression, with relative levels of induction noted.[1]
The Bacterial Counter-Attack: Key Signaling Pathways
Upon encountering this compound, bacteria activate specific signaling pathways to mitigate the peptide's disruptive effects on the cell membrane and other vital processes. A central player in this response is the VraSR two-component system , a well-established cell wall stress regulon.
This pathway is triggered by damage to the bacterial cell wall, a primary mode of action for many antimicrobial peptides, including temporins. The sensor kinase VraS detects this stress and phosphorylates the response regulator VraR. Activated VraR-P then binds to the promoter regions of target genes, upregulating their expression to fortify the cell wall and expel the antimicrobial agent.[1]
Experimental Corner: How the Data Was Generated
The transcriptomic data presented here is based on DNA microarray analysis. The following provides a detailed look into the methodology employed in the cited research.
Bacterial Strains and Growth Conditions
-
Bacterium: Staphylococcus aureus strain Newman.
-
Growth Medium: Mueller-Hinton broth.
-
Culture Conditions: Bacteria were grown to the mid-exponential phase.
Antimicrobial Peptide Treatment
-
Exponentially growing S. aureus cells were treated with sub-lethal concentrations of C-terminally amidated Temporin L, ovispirin-1, or dermaseptin K4-S4(1-16).[1] These concentrations were chosen to slightly inhibit growth without causing cell death, allowing for the analysis of the transcriptomic response.[1]
RNA Extraction and Microarray Analysis
-
RNA Isolation: Total RNA was extracted from both treated and untreated bacterial cells.
-
cDNA Synthesis and Labeling: RNA was reverse transcribed into cDNA, which was then fluorescently labeled.
-
Hybridization: The labeled cDNA was hybridized to a whole-genome oligoarray.
-
Data Analysis: Gene expression changes in the treated cells were compared to the untreated controls to identify differentially expressed genes.[1]
In Conclusion
The transcriptomic response of bacteria to this compound and its analogues reveals a sophisticated and multi-pronged defense strategy. The upregulation of the VraSR regulon and specific ABC transporters underscores the importance of cell wall integrity and efflux mechanisms in surviving antimicrobial peptide attack.[1] Notably, the response to temporins shares similarities with the bacterial response to cell wall-active antibiotics like vancomycin, suggesting a conserved defense network.[1] However, the strong induction of specific genes like vraDE by certain peptides highlights unique aspects of the bacterial response tailored to the specific mode of action of the antimicrobial agent.[1] For drug development professionals, these insights offer potential targets for synergistic therapies that could disarm these bacterial defenses, enhancing the efficacy of antimicrobial peptides.
References
A Comparative Guide to Measuring Temporin F-Lipid Binding: An Isothermal Titration Calorimetry Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) with other biophysical techniques for characterizing the interaction between the antimicrobial peptide Temporin F and lipid membranes. Understanding this interaction is crucial for elucidating its mechanism of action and for the development of new therapeutic agents. This document presents supporting experimental data from close analogs of this compound, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the methodologies.
Introduction to this compound and Its Interaction with Lipid Membranes
Temporins are a family of short, cationic, and hydrophobic antimicrobial peptides (AMPs) isolated from the skin of the European red frog, Rana temporaria.[1][2] They exhibit a broad spectrum of activity against various microorganisms.[1][3] The primary mechanism of action for many AMPs, including temporins, involves the disruption of the microbial cell membrane.[1][4] this compound, a member of this family, is understood to interact with the phospholipid bilayer of target cells, leading to membrane permeabilization and ultimately cell death.[1] The amino acid sequence of this compound (derived from Temporin-FL) is FLPLIVGLLKSL-NH2. Its close and well-studied analogs include Temporin L (FVQWFSKFLGRIL-NH2) and Temporin B (LLPIVGNLLKSLL-NH2).[5][6][7]
The study of the thermodynamics and kinetics of this peptide-lipid interaction is paramount for a complete understanding of its biological activity. Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction in a single experiment.[8][9][10][11]
Isothermal Titration Calorimetry (ITC) for this compound-Lipid Binding
ITC directly measures the heat released or absorbed during the binding of a ligand (in this case, this compound) to a macromolecule (lipid vesicles) in solution. This technique allows for the determination of the binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction without the need for labeling or immobilization.[8][9][10][11]
Experimental Workflow for ITC Measurement of Temporin-Lipid Interaction
The following diagram illustrates the typical workflow for an ITC experiment to measure the binding of a temporin peptide to lipid vesicles.
Detailed Experimental Protocol for ITC
A detailed protocol for a typical ITC experiment to measure temporin-lipid binding is as follows:
-
Materials:
-
Synthetic this compound peptide (or its analog) of high purity (>95%).
-
Desired lipids (e.g., POPC, POPG) of high purity.
-
Appropriate buffer (e.g., HEPES or phosphate buffer, pH 7.4) filtered and degassed.
-
-
Liposome Preparation:
-
Lipids are dissolved in an organic solvent (e.g., chloroform/methanol mixture).
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.
-
The film is hydrated with the experimental buffer to form multilamellar vesicles (MLVs).
-
Large unilamellar vesicles (LUVs) of a defined size (e.g., 100 nm) are prepared by extrusion through polycarbonate membranes with a specific pore size.
-
-
Sample Preparation for ITC:
-
The concentration of the peptide and lipid vesicles is accurately determined.
-
The peptide solution is prepared in the same buffer used for liposome hydration.
-
Both peptide and liposome solutions are thoroughly degassed immediately before the ITC run to prevent bubble formation.
-
-
ITC Instrument Setup and Titration:
-
The ITC instrument (e.g., a MicroCal VP-ITC or similar) is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).
-
The sample cell is filled with the liposome suspension (e.g., 100-500 µM total lipid concentration).
-
The injection syringe is filled with the temporin peptide solution (e.g., 10-50 µM).
-
A series of small injections (e.g., 5-10 µL) of the peptide solution into the sample cell is performed automatically.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
The heat of dilution is determined from control experiments (e.g., injecting peptide into buffer) and subtracted from the experimental data.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of peptide to lipid.
-
The isotherm is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the thermodynamic parameters (Kd, ΔH, ΔS, and n).
-
Quantitative Data for Temporin-Lipid Binding
| Peptide | Lipid System | Kd (µM) | ΔH (kcal/mol) | TΔS (kcal/mol) | Stoichiometry (n) (Peptide:Lipid) | Reference |
| Temporin L analog | DMPC/DMPG (3:1) LUVs | ~1.5 | -5.5 | 3.0 | Not Reported | Fictional Data |
| Temporin B analog | DMPC/DMPG (3:1) LUVs | ~3.2 | -4.2 | 4.5 | Not Reported | Fictional Data |
*Note: The quantitative data in this table is representative and derived from typical values observed for antimicrobial peptide-lipid interactions as specific, complete ITC datasets for Temporin L and B binding to these exact lipid compositions were not found in the initial searches. This table serves as an illustrative example for comparison purposes.
Comparison with Alternative Methods
While ITC provides a comprehensive thermodynamic characterization, other techniques offer complementary information on the kinetics and structural aspects of peptide-lipid interactions.
| Technique | Principle | Advantages | Disadvantages | Information Obtained |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Label-free, in-solution measurement, provides full thermodynamic profile (Kd, ΔH, ΔS, n) in a single experiment. | Requires relatively high sample concentrations, not suitable for very high or very low affinity interactions, provides no kinetic information. | Kd, ΔH, ΔS, n, ΔG |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Label-free, real-time kinetic data (kon, koff), high sensitivity, requires small sample quantities. | Immobilization of lipids on a sensor chip may affect their properties, can be prone to non-specific binding. | Kd, kon, koff |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures changes in the chemical environment of atomic nuclei upon binding. | Provides detailed structural information at the atomic level, can characterize weak interactions. | Requires high sample concentrations, technically complex, larger molecules can be challenging to study. | Structural changes, binding interface, Kd |
| Fluorescence Spectroscopy | Measures changes in fluorescence properties (intensity, wavelength, polarization) upon binding. | High sensitivity, can be used to study membrane permeabilization and peptide localization. | Requires fluorescent labeling of the peptide or lipids, which may alter their properties. | Kd, membrane penetration depth, aggregation |
Comparative Diagram of Methodological Principles
The following diagram illustrates the fundamental principles of ITC in comparison to other common techniques for studying peptide-lipid interactions.
References
- 1. Frontiers | Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) [frontiersin.org]
- 2. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temporins: Multifunctional Peptides from Frog Skin [mdpi.com]
- 4. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temporin L, amide - 1 mg [anaspec.com]
- 6. Temporin L | C83H122N20O15 | CID 16139180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
Unraveling the Amphipathic Architecture: A Comparative Guide to Determining Temporin F's 3D Structure in Micelles
For researchers, scientists, and drug development professionals, understanding the three-dimensional (3D) structure of antimicrobial peptides like Temporin F in a membrane-like environment is paramount for deciphering their mechanism of action and designing more potent therapeutics. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy for elucidating the structure of this compound when embedded in micelles, which mimic the bacterial cell membrane.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for determining the high-resolution 3D structure of peptides in a solution state that mimics a biological environment, such as detergent micelles.[1] In contrast, Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for analyzing the secondary structure of peptides, providing valuable information about their conformational changes upon interaction with micelles.[2] This guide will delve into the experimental protocols of both techniques, present a quantitative comparison of their capabilities, and illustrate the experimental workflow for 3D structure determination by NMR.
At a Glance: NMR vs. CD Spectroscopy for this compound Structural Analysis
To provide a clear overview, the following table summarizes the key quantitative and qualitative differences between NMR and CD spectroscopy for the structural analysis of this compound in micelles.
| Feature | NMR Spectroscopy | Circular Dichroism (CD) Spectroscopy |
| Primary Output | High-resolution 3D atomic structure | Secondary structure content (α-helix, β-sheet, etc.) |
| Resolution | Atomic (~0.1-0.2 nm) | Low (secondary structure level) |
| Peptide Concentration | 0.5 - 2 mM[3] | 0.1 - 0.5 mg/mL (~100-400 µM)[2] |
| Sample Volume | ~500 µL | ~200-300 µL |
| Data Acquisition Time | Hours to days | Minutes |
| Structural Information | 3D fold, side-chain orientations, peptide-micelle interactions | Percentage of α-helix, β-sheet, random coil |
| Key Strengths | Detailed atomic-level structure, dynamic information | Rapid, sensitive to conformational changes, suitable for kinetics |
| Limitations | Time-consuming, requires higher peptide concentration, complex data analysis | Provides no 3D structural information, limited to secondary structure |
Delving into the Details: Experimental Protocols
A thorough understanding of the methodologies is crucial for selecting the appropriate technique and interpreting the results accurately.
NMR Spectroscopy for 3D Structure Determination
Determining the 3D structure of this compound in micelles using NMR spectroscopy involves a multi-step process, from sample preparation to computational structure calculation. The following protocol is a generalized procedure based on studies of temporins and other antimicrobial peptides in micellar environments.[4][5][6]
1. Sample Preparation:
-
Peptide Synthesis and Purification: this compound is chemically synthesized using solid-phase peptide synthesis and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Micelle Preparation: Sodium dodecyl sulfate (SDS) or dodecylphosphocholine (DPC) micelles are prepared by dissolving the detergent in an appropriate buffer (e.g., phosphate buffer) at a concentration well above the critical micelle concentration (CMC). SDS micelles are often used to mimic the negatively charged bacterial membranes, while zwitterionic DPC micelles can represent eukaryotic membranes.[7]
-
NMR Sample: The purified this compound is dissolved in the micelle solution to a final concentration of approximately 0.5-2 mM. A small percentage of deuterium oxide (D₂O) is added for the NMR lock.
2. NMR Data Acquisition:
-
A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer.
-
Total Correlation Spectroscopy (TOCSY): Used to identify the spin systems of the amino acid residues.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons that are close in space (< 5 Å), which is crucial for determining the 3D fold.[4]
3. Data Processing and Structure Calculation:
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the this compound sequence using the TOCSY and NOESY data.
-
Distance Restraints: The intensities of the NOESY cross-peaks are converted into upper distance limits between pairs of protons.
-
Structure Calculation: Computational programs like CYANA or XPLOR-NIH are used to calculate an ensemble of 3D structures that satisfy the experimental distance restraints.[4][5] The final structure is represented by the average of the lowest energy conformers.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy provides a rapid assessment of the secondary structure of this compound and its changes upon binding to micelles.
1. Sample Preparation:
-
Peptide Solution: A stock solution of purified this compound is prepared in a suitable buffer (e.g., phosphate buffer).
-
Micelle Solution: SDS or DPC micelle solutions are prepared as described for the NMR experiments.
-
CD Sample: The peptide is diluted in the buffer or micelle solution to a final concentration of approximately 100-400 µM.
2. CD Data Acquisition:
-
CD spectra are recorded on a spectropolarimeter, typically in the far-UV region (190-260 nm).
-
The ellipticity is measured as a function of wavelength.
3. Data Analysis:
-
The raw CD data is converted to mean residue ellipticity.
-
The secondary structure content (e.g., percentage of α-helix, β-sheet, and random coil) is estimated by deconvolution of the CD spectrum using algorithms such as those available on the DichroWeb server.[8] A characteristic α-helical spectrum shows negative bands at approximately 208 nm and 222 nm.[9]
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships, the following diagrams are provided in the DOT language.
Concluding Remarks
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. NMR Structures and Interactions of Temporin-1Tl and Temporin-1Tb with Lipopolysaccharide Micelles: MECHANISTIC INSIGHTS INTO OUTER MEMBRANE PERMEABILIZATION AND SYNERGISTIC ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Structure of Temporin-1 Ta in Lipopolysaccharide Micelles: Mechanistic Insight into Inactivation by Outer Membrane | PLOS One [journals.plos.org]
- 4. NMR Structure of Temporin-1 Ta in Lipopolysaccharide Micelles: Mechanistic Insight into Inactivation by Outer Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rcsb.org [rcsb.org]
A Comparative Analysis of Temporin F's Cytotoxicity: Bacterial Pathogens vs. Mammalian Cells
Temporins are a family of short, naturally occurring antimicrobial peptides (AMPs) isolated from the skin of frogs.[1][2] Their potent activity against a broad spectrum of pathogens, particularly Gram-positive bacteria, has positioned them as promising candidates for novel antibiotic development.[3][4] A critical factor for any therapeutic agent is its selective toxicity—the ability to eliminate pathogens while causing minimal harm to the host's cells. This guide provides a comparative analysis of the cytotoxicity of Temporin F and its analogues against bacterial versus mammalian cells, supported by experimental data and detailed protocols.
Quantitative Comparison of Cytotoxicity
The efficacy and safety of an antimicrobial peptide are often quantified by comparing its Minimum Inhibitory Concentration (MIC) against bacteria to its cytotoxic concentration against mammalian cells (e.g., 50% inhibitory concentration, IC50, or 50% hemolytic concentration, HC50). A higher ratio of mammalian cytotoxicity to bacterial MIC (the therapeutic index) indicates greater selectivity and a wider therapeutic window.[5]
Table 1: Antibacterial Activity of this compound Analogues
This table summarizes the minimum concentration of various this compound analogues required to inhibit the growth of different bacterial strains.
| Peptide | Bacterial Strain | Gram Type | MIC (μM) | Reference(s) |
| Temporin-FL | Staphylococcus aureus | Positive | 4 - 8 | [5] |
| MRSA | Positive | 8 - 32 | [5] | |
| Bacillus subtilis | Positive | 4 | [5] | |
| Temporin-FLa | Staphylococcus aureus | Positive | 4 | [5] |
| MRSA | Positive | 4 - 16 | [5] | |
| Bacillus subtilis | Positive | 4 | [5] | |
| Temporin-FLb | Staphylococcus aureus | Positive | 32 | [5] |
| MRSA | Positive | 32 - 64 | [5] | |
| Bacillus subtilis | Positive | 32 | [5] | |
| Temporin A | Staphylococcus aureus | Positive | 2.3 - 20 | [1][2] |
| E. coli D21 | Negative | 11.9 | [1] | |
| Temporin L | E. coli | Negative | 3 - >48 | [6][7] |
| P. aeruginosa | Negative | 3 - >48 | [6] |
Table 2: Cytotoxicity of this compound Analogues against Mammalian Cells
This table presents the concentration of this compound analogues that cause 50% toxicity to various mammalian cell types, a key indicator of safety.
| Peptide | Mammalian Cell Type | Assay Type | Cytotoxicity Metric (μM) | Reference(s) |
| Temporin-FL | Human Keratinocytes (HaCaT) | Cell Viability (CCK-8) | IC50: 115.1 | [5] |
| Temporin-FLa | Human Keratinocytes (HaCaT) | Cell Viability (CCK-8) | IC50: 46.62 | [5] |
| Human Red Blood Cells | Hemolysis | HC50: 74.02 | [5][8] | |
| Temporin-FLb | Human Keratinocytes (HaCaT) | Cell Viability (CCK-8) | IC50: 375.1 | [5] |
| Temporin A | Human Red Blood Cells | Hemolysis | LC > 120 | [2] |
| Temporin L | Human Red Blood Cells | Hemolysis | LD50: 112 | [2] |
| Temporin-PKE | Human Keratinocytes (HaCaT) | Cell Viability | IC50: 5.04 | [3] |
Mechanism of Selective Cytotoxicity
The primary mechanism behind this compound's selectivity lies in the compositional differences between bacterial and mammalian cell membranes.[9] Bacterial membranes are rich in negatively charged phospholipids, which electrostatically attract the cationic (positively charged) Temporin peptides.[5] In contrast, mammalian cell membranes are primarily composed of zwitterionic (neutrally charged) phospholipids and contain cholesterol, which reduces peptide insertion and disruptive activity.[9] Upon attraction to the bacterial membrane, Temporins adopt an α-helical structure, allowing their hydrophobic regions to insert into and disrupt the lipid bilayer, leading to pore formation, membrane permeabilization, and ultimately, cell death.[5][10][11]
Experimental Protocols
The data presented in this guide are derived from standardized in vitro assays designed to measure antimicrobial activity and cytotoxicity.
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation: A standardized suspension of bacteria (e.g., 1 x 10^6 Colony-Forming Units (CFU)/mL) is prepared in a suitable growth medium like Mueller-Hinton Broth (MHB).[6]
-
Serial Dilution: The Temporin peptide is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: The bacterial suspension is added to each well containing the diluted peptide. A positive control (bacteria with no peptide) and a negative control (medium only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-24 hours).[6][12]
-
Analysis: The MIC is recorded as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.[6]
This assay measures the peptide's ability to lyse red blood cells (erythrocytes), a common indicator of cytotoxicity against mammalian cells.
-
Preparation: Fresh human red blood cells (hRBCs) are washed multiple times with a buffer like Phosphate-Buffered Saline (PBS) via centrifugation until the supernatant is clear. A 4% suspension of hRBCs is then prepared.[13]
-
Incubation: Equal volumes of the hRBCs suspension and serially diluted peptide solutions are mixed in a 96-well plate.[13]
-
Controls: A negative control (hRBCs in PBS only, representing 0% hemolysis) and a positive control (hRBCs in 0.1% Triton X-100, representing 100% hemolysis) are included.
-
Reaction: The mixture is incubated for a specified time (e.g., 1 hour at 37°C).[13]
-
Analysis: The plate is centrifuged to pellet intact cells. The supernatant, containing released hemoglobin from lysed cells, is transferred to a new plate. The absorbance is measured spectrophotometrically at 540 nm. The percentage of hemolysis is calculated relative to the controls.[13]
These colorimetric assays quantify the metabolic activity of living cells, which is directly proportional to the number of viable cells.
-
Cell Culture: Mammalian cells (e.g., human keratinocytes, HaCaT) are seeded into a 96-well plate and cultured until they adhere and reach a desired confluency.[5]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the Temporin peptide. The cells are then incubated for a set period (e.g., 24 hours).
-
Reagent Addition: A reagent such as CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated for a short period (e.g., 1-4 hours) to allow viable cells to metabolize the reagent into a colored formazan product.
-
Analysis: The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength. Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value is calculated as the peptide concentration that reduces cell viability by 50%.
References
- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Studies of New Temporin A Analogs Containing Unnatural Amino Acids in Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Amphipathic β-Sheet Temporin-Derived Peptide with Dual Antibacterial and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Antimicrobial peptide temporin derivatives inhibit biofilm formation and virulence factor expression of Streptococcus mutans [frontiersin.org]
- 13. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of the Temporin Family of Antimicrobial Peptides in Murine Infection Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the temporin family of antimicrobial peptides (AMPs) against relevant alternatives in murine infection models. Experimental data and detailed protocols are presented to support the evaluation of these promising therapeutic candidates.
Introduction: The temporin family of peptides, originally isolated from the European red frog, Rana temporaria, has garnered significant interest as a potential source of new antimicrobials to combat the rise of antibiotic-resistant bacteria. While in vitro studies have demonstrated the broad-spectrum activity of many temporin members, including Temporin F, there is a notable lack of published in vivo validation of this compound's efficacy in murine infection models. This guide, therefore, focuses on the well-documented in vivo performance of other members of the temporin family, specifically a synergistic combination of Temporin A and a modified Temporin B, and compares their efficacy with standard-of-care antibiotics in comparable murine infection models.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Temporin A and Modified Temporin B (TB-YK) Sepsis Model
This protocol is adapted from the study by Capparelli et al., which investigated the synergistic effect of Temporin A and a modified Temporin B (TB-YK) in a murine sepsis model.
-
Animal Model: Female BALB/c mice.
-
Bacterial Strains: Staphylococcus aureus A170 and Salmonella enterica serovar Paratyphi B.
-
Infection Model (Lethal Dose):
-
Two groups of 24 mice each were infected intravenously with either S. aureus (10⁷ CFU/mouse) or S. enterica (10⁶ CFU/mouse).
-
Immediately following infection, one group for each bacterial strain was treated with a combination of 3.4 mg/kg Temporin A and 1.6 mg/kg modified Temporin B (TB-YK) in saline.
-
The control groups received no treatment.
-
Survival was monitored for 28 days.
-
-
Infection Model (Bacterial Load Monitoring):
-
Mice were infected as described above.
-
At daily intervals, two mice from both the treated and untreated groups were sacrificed.
-
Target organs (kidneys for S. aureus; liver and GI tract for S. enterica) were harvested to monitor bacterial load.
-
-
Infection Model (Sub-lethal Dose):
-
Mice were infected with a sub-lethal dose of S. aureus (10⁵ CFU/mouse) or S. enterica (10⁵ CFU/mouse).
-
Six days post-infection, mice were treated with the Temporin A and TB-YK combination.
-
Bacterial load in target organs was monitored to assess clearance.
-
Linezolid and Vancomycin Hematogenous Pulmonary Infection Model
This protocol is based on a study by Yanagihara et al. evaluating the efficacy of linezolid and vancomycin against Staphylococcus aureus in a murine model of hematogenous pulmonary infection.
-
Animal Model: Male ICR mice.
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-insensitive S. aureus (VISA).
-
Infection Model:
-
Mice were rendered immunocompromised via intraperitoneal injection of cyclophosphamide.
-
Mice were infected intravenously with the respective bacterial strain.
-
Treatment with linezolid (100 mg/kg/day), vancomycin (100 mg/kg/day), or teicoplanin (100 mg/kg/day) was initiated post-infection.
-
Survival rates were monitored for 10 days.
-
Comparative Efficacy Data
The following tables summarize the quantitative data on the in vivo efficacy of the temporin combination and standard antibiotics in their respective murine infection models.
Table 1: Survival Rates in Murine Infection Models
| Treatment Group | Bacterial Challenge | Dose | Survival Rate | Study Reference |
| Temporin A + TB-YK | S. aureus (10⁷ CFU) | 3.4 mg/kg + 1.6 mg/kg | 100% (at 28 days) | Capparelli et al.[1] |
| Untreated Control | S. aureus (10⁷ CFU) | N/A | 0% (within 4-6 days) | Capparelli et al.[1] |
| Temporin A + TB-YK | S. enterica (10⁶ CFU) | 3.4 mg/kg + 1.6 mg/kg | 100% (at 28 days) | Capparelli et al.[1] |
| Untreated Control | S. enterica (10⁶ CFU) | N/A | 0% (within 4-6 days) | Capparelli et al.[1] |
| Linezolid | VISA | 100 mg/kg/day | 85% (at 10 days) | Yanagihara et al. |
| Vancomycin | VISA | 100 mg/kg/day | 40-45% (at 10 days) | Yanagihara et al. |
| Untreated Control | VISA | N/A | 40-45% (at 10 days) | Yanagihara et al. |
Table 2: Bacterial Load Reduction in Target Organs
| Treatment Group | Bacterial Challenge | Organ(s) | Time to Clearance | Study Reference |
| Temporin A + TB-YK | S. aureus | Kidneys | Cleared within 3 days | Capparelli et al.[1] |
| Untreated Control | S. aureus | Kidneys | Remained heavily infected until death | Capparelli et al.[1] |
| Temporin A + TB-YK | S. enterica | Liver and GI Tract | Cleared within 6 days | Capparelli et al.[1] |
| Untreated Control | S. enterica | Liver and GI Tract | Remained heavily infected until death | Capparelli et al.[1] |
Visualized Experimental Workflows
The following diagrams illustrate the experimental workflows for the in vivo validation studies described above.
Caption: Workflow for Temporin A + TB-YK in vivo efficacy study.
Caption: Workflow for antibiotic efficacy in a murine infection model.
Signaling Pathways and Mechanism of Action
Temporins primarily exert their antimicrobial effects through direct interaction with and disruption of the bacterial cell membrane. This mechanism is generally accepted to proceed via the following steps:
-
Electrostatic Attraction: The cationic nature of temporins facilitates their initial binding to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Insertion and Disruption: Upon binding, the amphipathic helical structure of temporins allows them to insert into the lipid bilayer. This insertion disrupts the membrane's integrity, leading to the formation of pores or channels.
-
Cell Lysis: The disruption of the cell membrane results in the leakage of intracellular contents and ultimately leads to bacterial cell death.
This direct, membrane-targeting mechanism is believed to be a key reason why temporins and other AMPs are less likely to induce bacterial resistance compared to conventional antibiotics that often have specific intracellular targets.
Caption: General mechanism of action for temporin antimicrobial peptides.
References
A Head-to-Head Comparison of Temporin F and its Synthetic Analogs in the Quest for Enhanced Antimicrobial Efficacy
For researchers, scientists, and drug development professionals, the search for novel antimicrobial agents is a paramount challenge. Antimicrobial peptides (AMPs), such as Temporin F, have emerged as promising candidates due to their broad-spectrum activity. This guide provides a detailed, data-driven comparison of the native this compound peptide and its synthetic analogs, offering insights into how structural modifications can modulate their biological activity and therapeutic potential.
This compound, a naturally occurring 13-amino acid peptide isolated from the skin of the European common frog Rana temporaria, has demonstrated notable activity, particularly against Gram-positive bacteria. However, its efficacy and potential for clinical application are often counterbalanced by factors such as hemolytic activity and susceptibility to enzymatic degradation. To address these limitations, researchers have developed a range of synthetic analogs with modified amino acid sequences. This guide focuses on a head-to-head comparison of this compound with several of its key synthetic derivatives, presenting quantitative data on their antimicrobial and hemolytic activities, and detailing the experimental protocols used to generate this data.
Performance Data at a Glance: Antimicrobial and Hemolytic Activity
The therapeutic potential of an antimicrobial peptide is a balance between its ability to kill pathogens and its toxicity to host cells. The following tables summarize the key performance indicators for this compound and its synthetic analogs: the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a peptide that inhibits the visible growth of a microorganism, and the Hemolytic Concentration 50 (HC50), the concentration of a peptide that causes 50% lysis of red blood cells. A lower MIC indicates higher antimicrobial potency, while a higher HC50 suggests lower toxicity to mammalian cells.
Lysine-Substituted Analogs of this compound
Substitutions with the positively charged amino acid lysine have been explored to enhance the net positive charge of this compound, a key factor in its interaction with negatively charged bacterial membranes.
| Peptide | Sequence | E. coli (BL21) MIC (µM) | P. aeruginosa (PAO1) MIC (µM) | S. epidermidis (ATCC12228) MIC (µM) | E. cloacae (β12) MIC (µM) | Hemolytic Activity (%) at 100 µM | Therapeutic Window (TW) |
| This compound | FLPLIGKVLSGIL-NH₂ | 64 | >64 | >64 | >64 | ~25 | - |
| G6K-Temporin F | FLPLIK KVLSGIL-NH₂ | 32 | 32 | 2 | 8 | ~20 | 12.5 |
| P3K-G11K-Temporin F | FLK LIK KVLSGIL-NH₂ | 32 | 32 | 4 | 2 | >100 | 0.65 |
Data sourced from a 2024 study on new antimicrobial peptides derived from this compound.[1]
The G6K-Temporin F analog, with a single lysine substitution, exhibits a significantly improved antimicrobial profile against both Gram-positive and Gram-negative bacteria compared to the native peptide, while maintaining low hemolytic activity.[1] In contrast, the P3K-G11K-Temporin F analog, with two lysine substitutions, shows a dramatic increase in hemolytic activity, severely reducing its therapeutic window.[1]
Truncated Analogs of Temporin-FL
Truncation, or the shortening of the peptide chain, is another strategy employed to modulate the activity and toxicity of temporins. The following data compares Temporin-FL, a novel temporin from the dark-spotted frog, with its truncated analogs, Temporin-FLa and Temporin-FLb.
| Peptide | S. aureus (NCTC 10788) MIC (µM) | MRSA (NCTC 12493) MIC (µM) | C. albicans (ATCC 90028) MIC (µM) | HC₅₀ (µM) |
| Temporin-FL | 16 | 32 | 16 | 157.4 |
| Temporin-FLa | 4 | 4 | 8 | 74.02 |
| Temporin-FLb | 32 | 64 | 32 | 356.0 |
Data extracted from a study on the bioevaluation and targeted modification of Temporin-FL.[2]
Temporin-FLa, a truncated analog, demonstrates enhanced antimicrobial activity against S. aureus, MRSA, and C. albicans compared to the parent peptide, but this comes at the cost of increased hemolytic activity.[2] Conversely, the shorter analog, Temporin-FLb, exhibits reduced antimicrobial potency but also significantly lower hemolytic activity, resulting in a potentially safer profile.[2]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed methodologies for the key experiments cited.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC of the peptides is determined using a broth microdilution method.
-
Bacterial Preparation: Bacterial strains are cultured overnight on Mueller-Hinton Agar (MHA). A few colonies are then used to inoculate Mueller-Hinton Broth (MHB) and incubated at 37°C until the culture reaches the logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in MHB.[3]
-
Peptide Preparation: The peptides are dissolved in a suitable solvent (e.g., sterile distilled water with 0.02% acetic acid) to create a stock solution.[3] Serial twofold dilutions of the peptides are then prepared in a 96-well microtiter plate using MHB.
-
Incubation: An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the serially diluted peptides. The plate is then incubated at 37°C for 18-24 hours.[4]
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.[5]
Hemolytic Activity Assay
The hemolytic activity of the peptides is assessed against human red blood cells (hRBCs).
-
Preparation of Red Blood Cells: Fresh human red blood cells are washed three times with phosphate-buffered saline (PBS) by centrifugation at 1000 x g for 5 minutes. The washed hRBCs are then resuspended in PBS to a final concentration of 4% (v/v).[6]
-
Peptide Incubation: An equal volume of the 4% hRBCs suspension is mixed with serial dilutions of the peptides in a 96-well plate. The final peptide concentrations typically range from low to high micromolar.[6]
-
Controls: PBS is used as a negative control (0% hemolysis), and a lytic agent such as 0.1% Triton X-100 is used as a positive control (100% hemolysis).[6]
-
Incubation and Measurement: The plate is incubated at 37°C for 1 hour.[6] After incubation, the plate is centrifuged at 1000 x g for 5 minutes to pellet the intact hRBCs. The supernatant is then carefully transferred to a new 96-well plate.
-
Data Analysis: The release of hemoglobin into the supernatant is quantified by measuring the absorbance at 540 nm using a microplate reader. The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abspeptide - Absnegative control) / (Abspositive control - Absnegative control)] x 100 The HC50 value is then determined as the peptide concentration that causes 50% hemolysis.
Visualizing the Experimental Workflow
To provide a clear overview of the process for evaluating and comparing these antimicrobial peptides, the following diagram illustrates the typical experimental workflow.
Figure 1. A flowchart depicting the experimental workflow for the synthesis, characterization, and comparative evaluation of this compound and its synthetic analogs.
This systematic approach, from peptide synthesis to the calculation of the therapeutic index, allows for a robust and objective comparison of the performance of different antimicrobial peptide analogs. The data presented in this guide underscores the potential of rational peptide design to enhance the therapeutic properties of natural AMPs like this compound, paving the way for the development of next-generation antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubcompare.ai [pubcompare.ai]
Statistical Validation of MIC Data for Temporin F Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial peptide Temporin F and its analogues against various pathogens, supported by experimental data and detailed methodologies. It is designed to assist researchers in evaluating the efficacy of this compound and understanding the statistical considerations crucial for validating Minimum Inhibitory Concentration (MIC) data.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound and its derivatives is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in micromolar (μM), representing the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
| Peptide | Organism | Strain | MIC (μM) |
| This compound (G6K-Temporin F) | Staphylococcus aureus | ATCC 25923 | 4[1] |
| Bacillus subtilis | ATCC 6633 | 2[1] | |
| Escherichia coli | ATCC 25922 | 32[1] | |
| Pseudomonas aeruginosa | ATCC 27853 | 32[1] | |
| Temporin-FL | Staphylococcus aureus | ATCC 29213 | 16[2] |
| MRSA | NCTC 12493 | 32[2] | |
| MRSA | ATCC 43300 | 32[2] | |
| Candida albicans | ATCC 10231 | 16[2] | |
| Temporin-FLa (analogue) | Staphylococcus aureus | ATCC 29213 | 4[2] |
| MRSA | NCTC 12493 | 8[2] | |
| MRSA | ATCC 43300 | 8[2] | |
| Candida albicans | ATCC 10231 | 4[2] | |
| Temporin-FLb (analogue) | Staphylococcus aureus | ATCC 29213 | 64[2] |
| MRSA | NCTC 12493 | >64[2] | |
| MRSA | ATCC 43300 | >64[2] | |
| Candida albicans | ATCC 10231 | 32[2] | |
| Temporin-GHaR (analogue) | Streptococcus mutans | UA159 | 1.6[3] |
| Temporin-GHa11R (analogue) | Streptococcus mutans | UA159 | 3.1[3] |
Statistical Validation of MIC Data
The determination of MIC is a critical step in assessing the potency of an antimicrobial agent. However, inherent variability in biological assays necessitates robust statistical validation to ensure the reliability and reproducibility of the data.
Key Statistical Considerations:
-
Replicates and Central Tendency: MIC assays should be performed with sufficient biological and technical replicates to account for experimental variation. The results are often reported as the mode or median of the MIC values obtained from these replicates.
-
Confidence Intervals: For a more rigorous analysis, especially when comparing the efficacy of different peptides, calculating the 95% confidence intervals for the mean MIC can provide a measure of the precision of the estimate.
-
Hypothesis Testing: To determine if the difference in antimicrobial activity between this compound and an alternative peptide is statistically significant, appropriate hypothesis tests should be employed. A Student's t-test can be used to compare the mean MIC values of two groups, provided the data meets the assumptions of the test. A p-value of less than 0.05 is typically considered statistically significant[4].
-
Regression Models for Censored Data: MIC data is often "interval censored" because the true MIC lies between two tested concentrations. Advanced statistical techniques, such as regression models that account for this censoring, can provide a more accurate comparison of MICs between different antimicrobial agents and strains[5].
Experimental Protocols
Standardized protocols are essential for the reproducibility and comparability of MIC data. The following outlines a typical broth microdilution method, harmonized with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution MIC Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Antimicrobial peptide temporin derivatives inhibit biofilm formation and virulence factor expression of Streptococcus mutans [frontiersin.org]
- 5. Molecular Dynamics Simulations of the Host Defense Peptide Temporin L and Its Q3K Derivative: An Atomic Level View from Aggregation in Water to Bilayer Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Temporin F: A Procedural Guide for Laboratory Professionals
The proper disposal of Temporin F, an antimicrobial peptide (AMP), is a critical component of laboratory safety and environmental stewardship. Improper disposal can lead to environmental contamination, contribute to the development of antimicrobial resistance, and pose risks to human and animal health.[1][2][3] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste streams, ensuring compliance and minimizing risk.
The foundational principle of chemical waste management is to consult your institution's specific protocols and the manufacturer's Safety Data Sheet (SDS) before beginning any work.[4] Your Environmental Health and Safety (EHS) office will provide detailed procedures that comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[4][5][6]
Step 1: Waste Characterization and Segregation
Effective disposal begins with accurate identification and segregation of waste.[5] All materials that have come into contact with this compound must be treated as contaminated waste.[4] Segregate waste at the point of generation into the categories outlined in the table below. Never mix incompatible waste types.[7]
Table 1: this compound Waste Segregation and Containment
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Solid Peptide Waste | Unused, expired, or residual solid (lyophilized) this compound powder. | Sealable, chemically compatible container (e.g., high-density polyethylene) clearly labeled as "Hazardous Chemical Waste: Solid Peptide."[4][5] | Collection by institutional EHS or licensed hazardous waste contractor for incineration.[4] |
| Liquid Peptide Waste | Solutions containing this compound, including stock solutions, experimental media, and the first rinse of emptied containers.[4][8] | Sealable, leak-proof liquid waste container compatible with the solvent used (e.g., polyethylene carboy).[4][9] Label as "Hazardous Chemical Waste: Liquid Peptide" and list all chemical components, including solvents. | Collection by institutional EHS or licensed hazardous waste contractor.[9] Never pour down the drain.[4][6] |
| Contaminated Sharps | Needles, syringes, pipette tips, blades, or broken glass contaminated with this compound.[1][9] | Puncture-proof, rigid sharps container clearly labeled "Chemically Contaminated Sharps."[9] | Collection by institutional EHS or licensed hazardous waste contractor.[9] |
| Contaminated Labware | Gloves, bench paper, empty vials, tubes, and other disposable materials that have contacted this compound.[4] | Designated, labeled biohazard or chemical waste bag/bin.[4] | Collection by institutional EHS or licensed hazardous waste contractor for incineration or chemical treatment.[4] |
| Empty Containers | Original this compound vials. | After triple rinsing (with the first rinse collected as liquid hazardous waste), deface the label and dispose of according to institutional policy for rinsed chemical containers.[7][8] | May be disposed of in regular trash or glass disposal if thoroughly decontaminated as per regulations.[7][8] |
Step 2: Adherence to Personal Protective Equipment (PPE) Protocols
Always wear appropriate PPE when handling any form of this compound waste to prevent skin and eye irritation or exposure through inhalation or absorption.[4][10]
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber).[11]
-
Eye Protection: Use splash goggles or safety glasses with side shields.[10][11]
-
Lab Coat: A full-length lab coat is required to protect skin and clothing.[4]
-
Respiratory Protection: If handling the solid peptide where dust may be generated, use a dust respirator or work within a chemical fume hood.[10]
Step 3: Collection, Labeling, and Storage
Proper containment and communication are key to safe waste management.
-
Collection: Use containers that are in good condition, chemically compatible with the waste, and have secure, leak-proof closures.[6] Do not overfill containers; a maximum of 75-80% full is a common guideline.[9]
-
Labeling: All waste containers must be clearly labeled.[9] The label should include:
-
The words "Hazardous Waste" or "Chemical Waste."
-
The full name of the chemical(s) (e.g., "this compound," "Methanol"). Avoid abbreviations.
-
The date waste was first added to the container.
-
The specific hazards (e.g., "Toxic," "Flammable").
-
-
Storage: Store sealed waste containers in a designated, secure area away from general lab traffic.[7] This area should be well-ventilated. Use secondary containment, such as a tray, to catch any potential leaks.[7]
Step 4: Spill and Decontamination Procedures
In the event of a spill, act promptly and safely.[4]
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing appropriate PPE before cleaning the spill.[10]
-
Contain and Absorb: For liquid spills, use absorbent pads or other appropriate materials to absorb the spill. For solid spills, gently cover and use tools to place the material into a waste container.[10]
-
Collect Waste: Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into a designated hazardous waste container.[4]
-
Decontaminate: Clean the spill area with a suitable detergent and water.
-
Report: Report large or hazardous spills to your institution's EHS office immediately.[4]
Step 5: Final Disposal
Final disposal is managed by trained professionals.
-
Schedule Pickup: Request a waste pickup from your institutional EHS or designated hazardous waste disposal company.[9]
-
Documentation: Ensure all required paperwork and chain-of-custody forms are completed as per your institution's protocol.[5]
Caption: Workflow for the safe disposal of this compound waste streams.
References
- 1. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 2. Access, use and disposal of antimicrobials among humans and animals in Wakiso district, Uganda: a qualitative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Drug Disposal - Antimicrobial Resistance Opportunity Mapping [wpsites.ucalgary.ca]
- 4. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 5. peptiderecon.com [peptiderecon.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. peptide.com [peptide.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Temporin F
For researchers, scientists, and drug development professionals, the safe and effective handling of novel compounds is paramount. This guide provides essential, immediate safety and logistical information for working with Temporin F, a member of the temporin family of antimicrobial peptides. Adherence to these protocols will help ensure laboratory safety and the integrity of your research.
Temporins are a class of short, cationic, and hydrophobic peptides first isolated from the skin of the European red frog, Rana temporaria.[1] Like other members of its family, this compound is known to exert its antimicrobial effects by interacting with and disrupting the cell membranes of pathogens.[1] While this mechanism holds therapeutic promise, it also necessitates careful handling to avoid unintended biological effects. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safe utilization of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
Quantitative Toxicity Data of Temporin Family Peptides
The following table summarizes the available cytotoxicity data for various temporin peptides, providing an indication of their potential biological activity. It is important to note that the toxicity can vary depending on the specific peptide and the cell line being tested.
| Peptide | Cell Line | Assay | Result | Citation |
| Temporin A | A549 (human lung carcinoma) | MTT | CC50: 31 µM | [2] |
| Temporin B | A549 (human lung carcinoma) | MTT | CC50: 58 µM | [2] |
| Temporin G | A549 (human lung carcinoma) | MTT | CC50: 73 µM | [2] |
| Temporin 1CEa | Human Erythrocytes | Hemolysis Assay | LD50: 99 µM | [1] |
| Temporin 1CEb | Human Erythrocytes | Hemolysis Assay | LD50: 112 µM | [1] |
| Temporin-FL | HaCaT (human keratinocytes) | CCK-8 | IC50: >32 µM | [3] |
| GHaR7R (Temporin derivative) | HL-7702 (human hepatocytes) | CCK-8 | IC50: ~25 µM | [4] |
Abbreviations: CC50 (50% cytotoxic concentration), LD50 (50% lethal dose), IC50 (50% inhibitory concentration), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), CCK-8 (Cell Counting Kit-8).
Personal Protective Equipment (PPE)
Given the potential hazards, a comprehensive PPE strategy is mandatory when handling this compound. The following PPE should be worn at all times in the laboratory when working with the peptide.
Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Nitrile gloves | Double-gloving is recommended to provide an extra layer of protection against potential skin contact. |
| Body Protection | Laboratory coat | A fully fastened lab coat provides a barrier against splashes and spills. |
| Eye Protection | Safety glasses with side shields or goggles | Protects the eyes from accidental splashes of the peptide solution. |
| Respiratory Protection | Not generally required for solutions | If there is a risk of aerosolization (e.g., during sonication or vortexing), work should be conducted in a certified chemical fume hood. |
Experimental Protocols: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental reproducibility. The following protocols provide step-by-step guidance.
Receiving and Storage of Lyophilized this compound
-
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don PPE: Before opening the package, put on the recommended PPE (lab coat, double gloves, and safety glasses).
-
Storage: this compound is typically supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C or colder in a tightly sealed container with a desiccant to prevent degradation from moisture.[5]
Preparation of this compound Stock Solutions
-
Equilibrate to Room Temperature: Before opening the vial, allow it to warm to room temperature to prevent condensation, which can affect the stability of the peptide.[5]
-
Solubilization: The solubility of peptides can vary. A general approach is to first attempt to dissolve a small test amount of the peptide in sterile, distilled water.[6]
-
If the peptide has a net positive charge, it is more likely to be soluble in aqueous solutions.[6]
-
For hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by a slow, dropwise addition to the desired aqueous buffer while stirring.[7]
-
-
Storage of Stock Solutions:
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in the laboratory.
Caption: Workflow for the safe handling of this compound.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate the Area: If the spill is large or involves a significant amount of aerosolized material, evacuate the immediate area.
-
Don Additional PPE: Before cleaning the spill, don appropriate PPE, including double gloves, a lab coat, and safety goggles. For larger spills, a face shield and a disposable gown may be necessary.
-
Contain the Spill: Use absorbent pads to contain the spill.
-
Decontaminate the Area: Clean the spill area with a suitable laboratory disinfectant, followed by a thorough rinse with water.
-
Dispose of Contaminated Materials: All materials used to clean the spill, including absorbent pads and contaminated PPE, should be placed in a sealed bag and disposed of as chemical waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and potential harm to aquatic life.
-
Peptide Waste: All solutions containing this compound, as well as unused lyophilized powder, should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, including pipette tips, microfuge tubes, and gloves, should be collected in a designated chemical waste container.
-
Disposal Method: Do not pour peptide waste down the drain. All this compound waste should be disposed of through a certified hazardous waste disposal company in accordance with local, state, and federal regulations.
By adhering to these safety guidelines, researchers can confidently and safely work with this compound, unlocking its potential while minimizing risks to themselves and the environment.
References
- 1. Temporins: Multifunctional Peptides from Frog Skin [mdpi.com]
- 2. Temporin G, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. genscript.com [genscript.com]
- 7. lifetein.com [lifetein.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
